Product packaging for Platyphylloside(Cat. No.:CAS No. 90803-80-8)

Platyphylloside

Cat. No.: B2517065
CAS No.: 90803-80-8
M. Wt: 476.522
InChI Key: PVPDIJGSCANSAG-SRJJTFDTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,7-bis(4-hydroxyphenyl)-5-[(2r,3r,4s,5s,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one is a diarylheptanoid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H32O9 B2517065 Platyphylloside CAS No. 90803-80-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S)-1,7-bis(4-hydroxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O9/c26-14-21-22(30)23(31)24(32)25(34-21)33-20(12-6-16-3-9-18(28)10-4-16)13-19(29)11-5-15-1-7-17(27)8-2-15/h1-4,7-10,20-28,30-32H,5-6,11-14H2/t20-,21+,22+,23-,24+,25+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPDIJGSCANSAG-JSFAVJLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(CC(=O)CCC2=CC=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC[C@@H](CC(=O)CCC2=CC=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317051
Record name Platyphylloside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90803-80-8
Record name Platyphylloside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90803-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Platyphylloside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Platyphylloside: A Technical Guide to its Natural Sources, Distribution, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platyphylloside, a diarylheptanoid glycoside, is a naturally occurring phenolic compound found predominantly in the plant genera Betula (birch) and Alnus (alder). This technical guide provides an in-depth overview of the natural sources, distribution, and known biological interactions of this compound. It includes a compilation of quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and a review of its biosynthetic origins and potential modulation of cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and natural product chemistry.

Natural Sources and Distribution

This compound has been identified and isolated from various species within the Betulaceae family. Its presence is a significant chemotaxonomic marker for certain species within this family.

Primary Plant Sources

The principal natural sources of this compound are species of birch (Betula) and alder (Alnus).

  • Betula Species:

    • Betula platyphylla (Japanese White Birch) is a primary source from which this compound was first identified in its inner bark.[1]

    • Betula pendula (Silver Birch) has been found to contain this compound in its twigs.[1]

    • Other birch species reported to contain this compound include Betula papyrifera (Paper Birch) and Betula pubescens (Downy Birch).

  • Alnus Species:

    • Alnus japonica (Japanese Alder) is a known source of this compound.[2][3]

    • Alnus firma also contains this compound.[3]

    • Other alder species where this compound has been detected include Alnus hirsuta, Alnus glutinosa (Black Alder), Alnus formosana, Alnus pendula, Alnus incana, Alnus nepalensis, and Alnus rubra.[2]

Tissue Distribution

This compound is not uniformly distributed throughout the plant. Its concentration can vary significantly between different plant tissues. The highest concentrations are generally found in the bark, particularly the inner bark, and in twigs.[1]

Quantitative Data

The concentration of this compound can vary depending on the plant species, geographical location, age of the plant, and the specific tissue analyzed. The following tables summarize the available quantitative data.

Table 1: this compound Content in Betula Species

SpeciesPlant PartConcentrationReference
Betula pendulaTwigs0.8% of dry matter[1]

Table 2: Distribution of this compound in Various Birch Species (Qualitative)

SpeciesPresence in Inner BarkReference
Betula papyriferaPresent
Betula platyphylla var. japonicaPresent
Betula pubescensPresent
Betula davuricaAbsent
Betula nigraAbsent
Betula occidentalisAbsent
Betula maximowiczianaAbsent
Betula utilis var. jacquemontiiAbsent

Further quantitative studies are required to provide more precise data on the concentration of this compound in a wider range of species and tissues.

Experimental Protocols

This section outlines the methodologies for the extraction, isolation, and quantification of this compound from plant materials.

Extraction and Isolation

The following is a general protocol for the extraction and preparative isolation of this compound from birch bark.

2.1.1. Materials and Reagents

  • Dried and powdered plant material (e.g., inner bark of Betula platyphylla)

  • Solvents: Ethanol, Methanol, n-Hexane, Ethyl acetate, Water (HPLC grade)

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

  • C18 reversed-phase column for Prep-HPLC

  • Rotary evaporator

  • Freeze dryer

2.1.2. Extraction Procedure

  • Maceration: Macerate the powdered plant material with 80% methanol at room temperature for 72 hours.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate. This compound is expected to be enriched in the more polar fractions.

2.1.3. Isolation by Column Chromatography

  • Silica Gel Chromatography: Subject the ethyl acetate fraction to column chromatography on silica gel. Elute with a gradient of chloroform-methanol to separate the compounds based on polarity.

  • Sephadex LH-20 Chromatography: Further purify the this compound-containing fractions using a Sephadex LH-20 column with methanol as the eluent to remove smaller molecules and pigments.

2.1.4. Preparative HPLC Purification

For final purification, use a preparative HPLC system.[4][5][6][7][8]

  • Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 10 µm).

  • Mobile Phase: A gradient of methanol and water is typically used. The exact gradient should be optimized based on analytical HPLC results.

  • Detection: UV detection at a wavelength of 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Final Step: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize to obtain pure this compound.

Quantification by HPLC-DAD

A validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method is suitable for the quantitative analysis of this compound in plant extracts.

2.2.1. Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common choice. A typical gradient might be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-100% B; 25-30 min, 100% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD detection at 280 nm.

2.2.2. Sample and Standard Preparation

  • Standard Solution: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Extract a known weight of the dried and powdered plant material with a known volume of methanol using ultrasonication or maceration. Filter the extract through a 0.45 µm syringe filter before injection.

2.2.3. Data Analysis

Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the plant extract by interpolating its peak area from the calibration curve.

Biosynthesis of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, it is known to be a diarylheptanoid, a class of compounds derived from the phenylpropanoid pathway.[9][10][11][12]

The proposed general pathway involves the following key steps:

  • Shikimate Pathway: This primary metabolic pathway produces the aromatic amino acid L-phenylalanine.

  • Phenylpropanoid Pathway: L-phenylalanine is converted to p-coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL).

  • Diarylheptanoid Formation: It is hypothesized that two molecules derived from the phenylpropanoid pathway and one molecule of malonic acid are condensed to form the C6-C7-C6 backbone of diarylheptanoids.

  • Tailoring Reactions: A series of enzymatic reactions, including hydroxylations, reductions, and glycosylations, are then required to produce the final structure of this compound. A glycosyltransferase is responsible for attaching the glucose moiety to the diarylheptanoid aglycone.

Biosynthesis_of_this compound Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine p_Coumaroyl_CoA p-Coumaroyl-CoA L_Phenylalanine->p_Coumaroyl_CoA Phenylpropanoid Pathway (PAL, C4H, 4CL) Diarylheptanoid_Scaffold Diarylheptanoid Scaffold (C6-C7-C6) p_Coumaroyl_CoA->Diarylheptanoid_Scaffold Malonyl_CoA Malonyl-CoA Malonyl_CoA->Diarylheptanoid_Scaffold Platyphylloside_Aglycone This compound Aglycone Diarylheptanoid_Scaffold->Platyphylloside_Aglycone Hydroxylations, Reductions This compound This compound Platyphylloside_Aglycone->this compound UDP_Glucose UDP-Glucose UDP_Glucose->this compound Glycosyltransferase

Proposed Biosynthetic Pathway of this compound.

Modulation of Cellular Signaling Pathways

Direct studies on the effects of this compound on specific signaling pathways are limited. However, research on other diarylheptanoids suggests potential interactions with key cellular signaling cascades, particularly those involved in inflammation and cell proliferation.

NF-κB Signaling Pathway

Several diarylheptanoids isolated from Alnus species have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB).[13][14][15][16] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Inhibition of NF-κB activation by diarylheptanoids suggests a potential anti-inflammatory mechanism of action for this class of compounds, including this compound.

NFkB_Signaling_Pathway cluster_0 NF-κB/IκB Complex Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Proinflammatory_Stimuli->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB NFkB_active Active NF-κB IkB->NFkB_active degradation of IκB leads to release and activation of NF-κB Nucleus Nucleus NFkB_active->Nucleus translocation Gene_Expression Pro-inflammatory Gene Expression This compound This compound (and other diarylheptanoids) This compound->IKK_Complex inhibition? This compound->NFkB_active inhibition?

Potential Modulation of the NF-κB Signaling Pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Some diarylheptanoids have been reported to modulate the MAPK pathway, including the ERK, JNK, and p38 subfamilies.[17] The specific effects can be either activation or inhibition, depending on the compound and the cellular context. This suggests that this compound may also exert its biological effects through the modulation of MAPK signaling.

MAPK_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK activates Transcription_Factors Transcription Factors MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Transcription_Factors->Cellular_Response This compound This compound (and other diarylheptanoids) This compound->MAPK modulation?

Potential Modulation of the MAPK Signaling Pathway.

Conclusion

This compound is a characteristic secondary metabolite of the Betula and Alnus genera, with its distribution concentrated in the bark and twigs. Standard phytochemical techniques, particularly HPLC, are well-suited for its isolation and quantification. While its precise biosynthetic pathway and specific molecular targets are still under investigation, its classification as a diarylheptanoid suggests a biosynthetic origin in the phenylpropanoid pathway and potential modulatory effects on key inflammatory and cell signaling pathways such as NF-κB and MAPK. Further research is warranted to fully elucidate the pharmacological potential of this compound and to explore its applications in drug development.

References

Unveiling Platyphylloside: A Technical Guide to its Discovery, Isolation, and Antifungal Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, isolation, and biological activity of Platyphylloside, a diarylheptanoid glycoside with promising antifungal properties. The document details the experimental protocols for its extraction and characterization, presents quantitative data in a structured format, and visualizes the experimental workflow and its proposed mechanism of action through detailed diagrams.

Introduction

This compound is a naturally occurring diarylheptanoid glycoside that has been identified in various plant species, including Balanites aegyptiaca and several species of the genus Alnus, such as Alnus rubra.[1] This compound has garnered scientific interest due to its potential therapeutic applications, most notably its antifungal activity against the dermatophyte Trichophyton rubrum, a common cause of skin, hair, and nail infections in humans. This guide synthesizes the current knowledge on this compound, offering a comprehensive resource for its further investigation and potential development as a novel therapeutic agent.

Discovery and Sourcing

This compound has been isolated from the epicarp of Balanites aegyptiaca and the bark of Alnus species.[1][2] The general workflow for obtaining this compound involves the collection of the plant material, followed by extraction and a multi-step purification process to isolate this compound from the complex mixture of phytochemicals present in the crude extract.

Experimental Workflow for the Isolation of this compound

G cluster_0 Extraction cluster_1 Purification cluster_2 Analysis and Characterization plant_material Plant Material (e.g., B. aegyptiaca epicarp) solvent_extraction Solvent Extraction (e.g., Chloroform) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract chromatography Chromatographic Separation (e.g., Preparative HPLC) crude_extract->chromatography fractions Collection of Fractions chromatography->fractions pure_this compound Pure this compound fractions->pure_this compound lc_ms LC-MS Analysis pure_this compound->lc_ms Purity & MW nmr NMR Spectroscopy pure_this compound->nmr Structure

A generalized workflow for the isolation and characterization of this compound.

Experimental Protocols

Extraction of Crude Plant Material

A general procedure for the extraction of this compound from plant material involves the use of organic solvents. The following protocol is a representative example based on methodologies used for similar compounds.

  • Preparation of Plant Material: Air-dry the plant material (e.g., epicarp of B. aegyptiaca) and grind it into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material in a suitable organic solvent, such as chloroform or methanol, at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation. The process may be repeated multiple times to ensure exhaustive extraction.

  • Filtration and Concentration: Filter the resulting mixture to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation and Purification by Chromatography

The isolation of this compound from the crude extract is typically achieved through chromatographic techniques. Preparative High-Performance Liquid Chromatography (HPLC) is a common method for obtaining high-purity compounds.

  • Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter it through a 0.45 µm syringe filter before injection.

  • Preparative HPLC:

    • Column: A reversed-phase C18 column is often suitable for the separation of diarylheptanoids.

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both often containing a small percentage of an acidifier like formic acid (e.g., 0.1%) to improve peak shape, is typically used.

    • Gradient Program: A linear gradient from a low to a high concentration of the organic solvent (B) is employed to elute compounds with increasing hydrophobicity. The specific gradient profile needs to be optimized based on the complexity of the crude extract.

    • Detection: Monitor the elution profile using a UV detector at a wavelength where this compound exhibits strong absorbance (e.g., 280 nm).

    • Fraction Collection: Collect the fractions corresponding to the peak of interest.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to assess the purity of the isolated this compound.

Structural Characterization

The definitive identification of this compound is accomplished through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on the molecular weight of the compound. This compound has a molecular formula of C25H32O9 and a molecular weight of 476.5 g/mol .[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the detailed chemical structure of the molecule, including the connectivity of atoms and stereochemistry.

Quantitative Data

While specific yield and purity data for this compound from a particular source are often dependent on the specific extraction and purification protocol, the following table provides a template for presenting such quantitative information.

ParameterValueMethod of Determination
Extraction Yield
Crude Extract Yield ( g/100g of dry plant material)Data not available in searched literatureGravimetric
Purification
This compound Yield (mg/g of crude extract)Data not available in searched literatureHPLC Quantification
Purity
Purity of Isolated this compound>95% (typical target)Analytical HPLC (peak area %)
Characterization
Molecular FormulaC25H32O9Mass Spectrometry
Molecular Weight476.5 g/mol Mass Spectrometry

Biological Activity and Mechanism of Action

This compound has demonstrated significant antifungal activity against Trichophyton rubrum.[2] The proposed mechanism of action involves the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway.

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its biosynthesis is a complex multi-step process. This compound is believed to target and inhibit the enzyme lanosterol 14α-demethylase, which is a cytochrome P450 enzyme (CYP51).[2] This enzyme is critical for the conversion of lanosterol to ergosterol.

The inhibition of CYP51 leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic sterol precursors. This disruption of the cell membrane's integrity and function ultimately leads to the inhibition of fungal growth and cell death.

Proposed Signaling Pathway of this compound's Antifungal Activity

G This compound This compound CYP51 CYP51 (Lanosterol 14α-demethylase) This compound->CYP51 Inhibition Ergosterol_Pathway Ergosterol Biosynthesis Lanosterol Lanosterol Lanosterol->Ergosterol_Pathway Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Toxic_Sterols Accumulation of Toxic Sterol Precursors Ergosterol_Pathway->Toxic_Sterols Blockage Membrane_Integrity Disrupted Cell Membrane Integrity Ergosterol->Membrane_Integrity Maintains Toxic_Sterols->Membrane_Integrity Disrupts Fungal_Growth Inhibition of Fungal Growth Membrane_Integrity->Fungal_Growth Leads to

The proposed mechanism of this compound's antifungal action via inhibition of the ergosterol biosynthesis pathway.

Conclusion

This compound is a promising natural product with demonstrated antifungal activity. This guide provides a foundational understanding of its discovery, isolation, and mechanism of action. The detailed protocols and structured data presentation aim to facilitate further research and development of this compound as a potential therapeutic agent for the treatment of dermatophytic infections. Further studies are warranted to optimize isolation procedures, quantify yields from various sources, and fully elucidate its pharmacological profile and in vivo efficacy.

References

The Biosynthesis of Platyphylloside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Platyphylloside, a diarylheptanoid glycoside found in plants of the Betula genus, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for metabolic engineering and drug development applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and regulatory aspects. The pathway is elucidated based on the established biosynthesis of related diarylheptanoids, such as curcuminoids. This document summarizes available quantitative data from analogous pathways, outlines relevant experimental protocols, and provides visual representations of the metabolic route and experimental workflows to facilitate further research in this area.

Introduction

This compound is a specialized metabolite belonging to the diarylheptanoid class, characterized by two aromatic rings linked by a seven-carbon chain.[1] Specifically, it is a glycoside, containing a glucose moiety attached to the diarylheptanoid aglycone.[2] Diarylheptanoids are known to be biosynthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant phenolics.[3][4] While the complete biosynthetic pathway of this compound has not been fully elucidated, a putative pathway can be constructed by drawing parallels with the well-studied biosynthesis of curcuminoids in plants like Curcuma longa.[5][6]

This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on the biosynthesis of this compound. It integrates current knowledge on diarylheptanoid formation, including the key enzyme families involved, and presents it in a structured and accessible format.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, culminating in a series of condensation, reduction, and glycosylation reactions. The pathway can be conceptually divided into three main stages:

  • Formation of Phenylpropanoid Precursors: This stage involves the synthesis of p-coumaroyl-CoA from L-phenylalanine.

  • Assembly of the Diarylheptanoid Core: A type III polyketide synthase (PKS) machinery is believed to catalyze the condensation of p-coumaroyl-CoA and malonyl-CoA to form the characteristic C6-C7-C6 diarylheptanoid scaffold.

  • Tailoring Modifications: The diarylheptanoid intermediate undergoes reduction and subsequent glycosylation to yield the final this compound molecule.

A detailed schematic of the proposed pathway is presented below.

Figure 1: Proposed Biosynthetic Pathway of this compound.
Key Enzymes and Their Putative Roles

  • Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.[7]

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[7]

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[8]

  • Diketide-CoA Synthase (DCS)-like enzyme: A type III PKS that likely catalyzes the condensation of one molecule of p-coumaroyl-CoA with one molecule of malonyl-CoA to form a diketide-CoA intermediate.[5]

  • Curcuminoid Synthase (CURS)-like enzyme: Another type III PKS that is proposed to catalyze the condensation of the diketide-CoA intermediate with a second molecule of p-coumaroyl-CoA to assemble the diarylheptanoid backbone.[5][6]

  • Ketoreductase (KR): An enzyme presumed to be responsible for the reduction of a ketone group on the heptanoid chain of the diarylheptanoid intermediate to form the 3-oxo functionality present in this compound. The specific ketoreductase in this pathway is yet to be identified.[9]

  • UDP-Glycosyltransferase (UGT): A member of the large UGT superfamily that catalyzes the transfer of a glucose moiety from UDP-glucose to the hydroxyl group at the C-5 position of the aglycone, platyphyllone, to yield this compound.[10][11] The specific UGT involved in this compound biosynthesis has not been characterized.

Quantitative Data from Analogous Pathways

Direct quantitative data for the enzymes in the this compound biosynthetic pathway are currently unavailable. However, kinetic parameters have been determined for some of the key enzymes in the well-characterized curcuminoid biosynthesis pathway, which can serve as a valuable reference.

EnzymeSubstrateKm (µM)kcat (min-1)Source OrganismReference
CURS1Feruloyl-CoA-1.1Curcuma longa[12]
CURS1p-Coumaroyl-CoA-0.85Curcuma longa[12]

Note: The data presented are for curcuminoid synthases from Curcuma longa, which utilize feruloyl-CoA and p-coumaroyl-CoA as substrates. It is anticipated that the analogous enzymes in Betula platyphylla would exhibit similar activities with p-coumaroyl-CoA.

Experimental Protocols

Extraction and Analysis of Diarylheptanoids from Plant Material

A general protocol for the extraction and analysis of diarylheptanoids from plant tissues, such as the bark of Alnus species (which also produce diarylheptanoids), is described below.[2][13] This method can be adapted for the analysis of this compound from Betula platyphylla.

Workflow for Diarylheptanoid Analysis

Diarylheptanoid Analysis Workflow Plant Material Plant Material (e.g., Birch Bark) Grinding Grinding to a Fine Powder Plant Material->Grinding Extraction Extraction with a Suitable Solvent (e.g., Methanol/Water) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Resuspension Resuspension in a Suitable Solvent Evaporation->Resuspension Analysis UHPLC-UV-MS/MS Analysis Resuspension->Analysis

References

Platyphylloside: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platyphylloside, a diarylheptanoid glycoside, is a natural compound isolated from various plant sources, notably from the bark of Betula platyphylla. This document provides a comprehensive technical overview of its physical, chemical, and biological properties, with a focus on its potential as a therapeutic agent. The information presented herein is intended to support research and development efforts in fields such as pharmacology, medicinal chemistry, and natural product science.

Physical and Chemical Properties

This compound is characterized by a seven-carbon aliphatic chain substituted with two hydroxyphenyl groups and a β-D-glucopyranosyl moiety. Its structural complexity and the presence of multiple functional groups contribute to its distinct physicochemical properties.

Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name (5S)-1,7-bis(4-hydroxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one[1]
Molecular Formula C₂₅H₃₂O₉[1]
CAS Number 90803-80-8[1]
Molecular Weight 476.5 g/mol [1]
Exact Mass 476.20463259 Da[1]
Solubility (LogS) -1.727 (moderately hydrophobic)
LogP (Octanol-Water) -0.053
Hydrogen Bond Donors 6
Hydrogen Bond Acceptors 9
Rotatable Bonds 11
Appearance Not specified in provided results
Melting Point Not specified in provided results

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 13C NMR spectral data is available on public databases such as PubChem.[1] A full assignment of proton (¹H) and carbon (¹³C) NMR spectra requires detailed 2D NMR experiments (COSY, HSQC, HMBC). The chemical shifts and coupling constants provide definitive information about the connectivity and stereochemistry of the molecule.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) is a suitable method for the mass analysis of this compound. The negative ion mode would likely show a prominent [M-H]⁻ ion at m/z 475.198.[1] Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns, including the loss of the glucose moiety and cleavages within the diarylheptanoid backbone, which are instrumental for structural confirmation.[2][3]

  • Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl (O-H) groups (broad band around 3300 cm⁻¹), a ketone carbonyl (C=O) group (around 1715 cm⁻¹), aromatic C=C bonds (around 1600-1450 cm⁻¹), and C-O bonds of the glycosidic linkage and alcohols (in the 1260-1050 cm⁻¹ region).

Experimental Protocols

This section details the methodologies for the isolation of this compound and the key biological assays used to evaluate its activity.

Isolation by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective liquid-liquid partition chromatography technique for the preparative separation of this compound from crude plant extracts.[4][5]

Methodology:

  • Sample Preparation : A diarylheptanoid-rich fraction is obtained from the crude extract of Betula platyphylla bark.

  • Solvent System : A two-phase solvent system composed of ethyl acetate/acetonitrile/water (1:0.1:1, v/v/v) is prepared and thoroughly equilibrated.

  • HSCCC Operation :

    • The HSCCC column is first filled with the upper organic phase as the stationary phase.

    • The apparatus is rotated at a speed of 1000 rpm.

    • The lower aqueous phase is then pumped through the column as the mobile phase at a flow rate of 1.5 mL/min until hydrodynamic equilibrium is reached.

    • The prepared sample is injected into the system.

  • Fraction Collection and Analysis : The effluent is monitored by a UV detector at 280 nm, and fractions are collected. The purity of the fractions containing this compound is then analyzed by HPLC.

G cluster_prep Preparation cluster_hsccc HSCCC Process cluster_analysis Analysis start Crude Extract of Betula platyphylla solvent Prepare Solvent System (EtOAc:ACN:H2O 1:0.1:1 v/v/v) fill_sp Fill Column with Stationary Phase (Upper Organic Layer) solvent->fill_sp rotate Rotate at 1000 rpm fill_sp->rotate pump_mp Pump Mobile Phase (Lower Aqueous Layer) at 1.5 mL/min rotate->pump_mp inject Inject Sample pump_mp->inject monitor Monitor Effluent (UV at 280 nm) inject->monitor collect Collect Fractions monitor->collect end Pure This compound collect->end

Caption: Workflow for the isolation of this compound using HSCCC.
Anti-Adipogenic and Lipolysis Assays

This compound has been shown to inhibit adipocyte differentiation and induce lipolysis in 3T3-L1 preadipocytes.

3.2.1. 3T3-L1 Cell Culture and Differentiation

  • Cell Culture : 3T3-L1 preadipocytes are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics until confluent.

  • Induction of Differentiation : Two days post-confluence (Day 0), the medium is replaced with differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium). Test concentrations of this compound are added at this stage.

  • Maturation : On Day 2, the medium is changed to DMEM with 10% FBS and 10 µg/mL insulin. From Day 4 onwards, the cells are maintained in DMEM with 10% FBS, with the medium being refreshed every two days until the cells are fully differentiated (typically Day 8-10).

3.2.2. Oil Red O Staining for Lipid Accumulation

This method quantifies the accumulation of intracellular lipid droplets.[6][7][8]

  • Fixation : Differentiated adipocytes in culture plates are washed with PBS and fixed with 4% formaldehyde in PBS for 30-60 minutes.

  • Staining : The fixed cells are washed with water, followed by a wash with 60% isopropanol. A working solution of Oil Red O (0.2-0.5% in isopropanol, diluted with water) is added to the cells and incubated for 10-60 minutes at room temperature.

  • Quantification : After staining, the cells are washed repeatedly with water to remove excess stain. The stained lipid droplets can be visualized by microscopy. For quantification, the stain is eluted with 100% isopropanol, and the absorbance of the eluate is measured spectrophotometrically at approximately 510 nm.

3.2.3. Gene and Protein Expression Analysis

  • Quantitative Real-Time PCR (qPCR) : To measure the mRNA expression of key adipogenic transcription factors (e.g., PPARγ, C/EBPα) and their downstream targets, total RNA is extracted, reverse-transcribed to cDNA, and subjected to qPCR using specific primers.

  • Western Blotting : To assess the protein levels of targets like Hormone-Sensitive Lipase (HSL) and Perilipin, cell lysates are prepared, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

Anti-Proliferative Assay (MTT Assay)

The cytotoxic and anti-proliferative effects of this compound on cancer cell lines such as KM12 (colon) and A498 (renal) can be determined using the MTT assay.[9]

Methodology:

  • Cell Seeding : Cancer cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well (final concentration ~0.5 mg/mL), and the plates are incubated for 2-4 hours at 37°C.

  • Formazan Solubilization : The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the purple formazan crystals formed by metabolically active cells.

  • Absorbance Reading : The absorbance is measured on a microplate reader at a wavelength of 570-590 nm. Cell viability is calculated as a percentage relative to untreated control cells.

Biological Activity and Signaling Pathways

This compound exhibits several significant biological activities, primarily related to metabolic regulation and anti-cancer effects.

Anti-Adipogenesis

This compound inhibits the differentiation of preadipocytes into mature adipocytes. It achieves this by downregulating the master transcription factors of adipogenesis, PPARγ (peroxisome proliferator-activated receptor gamma) and C/EBPα (CCAAT/enhancer-binding protein alpha). This, in turn, suppresses the expression of downstream genes essential for lipid metabolism and storage, such as fatty acid synthase (FAS) and adipocyte protein 2 (aP2).

G This compound This compound PPARg PPARγ This compound->PPARg CEBPa C/EBPα This compound->CEBPa FAS_aP2 Downstream Targets (FAS, aP2, etc.) PPARg->FAS_aP2 CEBPa->FAS_aP2 Adipogenesis Adipogenesis (Lipid Accumulation) FAS_aP2->Adipogenesis

Caption: this compound's anti-adipogenic signaling pathway.
Lipolysis Induction

In mature adipocytes, this compound promotes the breakdown of stored triglycerides (lipolysis). This is mediated by the upregulation of tumor necrosis factor-alpha (TNFα) and the downregulation of key proteins that regulate lipid droplet stability and hydrolysis, namely Perilipin and Hormone-Sensitive Lipase (HSL).

G This compound This compound TNFa TNFα This compound->TNFa Upregulates Perilipin Perilipin This compound->Perilipin Downregulates HSL HSL This compound->HSL Downregulates Lipolysis Lipolysis (Lipid Breakdown) TNFa->Lipolysis Perilipin->Lipolysis HSL->Lipolysis

Caption: this compound's signaling pathway for lipolysis induction.
Anti-Proliferative Activity

This compound has demonstrated dose-dependent anti-proliferative effects against various cancer cell lines, including colorectal (KM12) and renal (A498) carcinoma cells, as well as osteosarcoma cells (MG63).[5] The specific molecular mechanisms underlying its anti-cancer activity are an active area of research.

Metabolism

Studies on the metabolism of this compound indicate that it undergoes biotransformation. For instance, in rumen fluid, it is rapidly deglycosylated to its aglycone, 5-hydroxy-3-platyphyllone, which is then subject to ketone reduction. This enzymatic modification is a critical consideration for its bioavailability and in vivo efficacy.

G This compound This compound Aglycone 5-hydroxy-3-platyphyllone (Aglycone) This compound->Aglycone Deglycosylation Reduced 3-platyphyllone Aglycone->Reduced Ketone Reduction

Caption: Metabolic pathway of this compound.

Conclusion

This compound is a promising natural product with well-defined anti-adipogenic, lipolytic, and anti-proliferative properties. This technical guide provides a foundational repository of its chemical characteristics, analytical methodologies, and biological activities to aid researchers in its further investigation and potential development as a novel therapeutic agent for metabolic disorders and cancer.

References

Screening the Biological Activity of Platyphylloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platyphylloside, a diarylheptanoid glycoside, has emerged as a compound of interest in phytochemical and pharmacological research. Isolated from various plant species, it belongs to a class of natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the screening of this compound's biological activities, with a focus on its anti-cancer, anti-inflammatory, and antioxidant properties. This document details experimental protocols, summarizes quantitative data, and visualizes the molecular pathways involved to facilitate further research and drug development efforts.

Core Biological Activities and Quantitative Data

The biological activities of this compound have been investigated across several domains. While specific quantitative data for this compound is still emerging in the scientific literature, this section summarizes the available information and provides context with closely related compounds where direct data is limited.

Table 1: Anti-Cancer Activity of this compound and Related Compounds
Compound/DerivativeCell LineAssayIC50 ValueCitation
This compoundA549 (Human Lung Carcinoma)MTT AssayData Not Available
This compoundHeLa (Human Cervical Cancer)MTT AssayData Not Available
This compoundMCF-7 (Human Breast Cancer)MTT AssayData Not Available
Podophyllotoxin Derivative (6b)HL-60 (Human Leukemia)MTT Assay11.37 ± 0.52 µM[1]
Podophyllotoxin Derivative (6b)SMMC-7721 (Human Hepatoma)MTT Assay6.21 ± 0.33 µM[1]
Podophyllotoxin Derivative (6b)A-549 (Human Lung Cancer)MTT Assay8.53 ± 0.41 µM[1]
Podophyllotoxin Derivative (6b)MCF-7 (Human Breast Cancer)MTT Assay7.89 ± 0.38 µM[1]
Podophyllotoxin Derivative (6b)SW480 (Human Colon Cancer)MTT Assay3.27 ± 0.21 µM[1]
Table 2: Anti-Inflammatory Activity of this compound and Related Compounds
Compound/ExtractCell LineAssayIC50 ValueCitation
This compoundRAW 264.7 (Murine Macrophages)Nitric Oxide (NO) InhibitionData Not Available
Ulmus pumila L. Ethyl Acetate FractionRAW 264.7NO Inhibition161.0 µg/mL[2]
LuteolinRAW 264.7NO Inhibition17.1 µM[3]
2',3',5,7-TetrahydroxyflavoneRAW 264.7NO Inhibition19.7 µM[3]

Note: The anti-inflammatory potential of this compound is suggested by the activity of extracts from plants in which it is found and other flavonoids. Direct measurement of its NO inhibition capacity is a key area for future research.

Table 3: Antioxidant Activity of this compound and Related Compounds
Compound/ExtractAssayIC50 ValueCitation
This compoundDPPH Radical ScavengingData Not Available
Ulmus pumila L. Ethyl Acetate FractionDPPH Radical Scavenging5.6 µg/mL[2]
P. retrofractum Vahl. n-hexane extractDPPH Radical Scavenging57.66 ppm[4]
Ascorbic Acid (Positive Control)DPPH Radical Scavenging66.12 ppm[4]

Note: The antioxidant activity of plant extracts containing this compound indicates its potential as a radical scavenger. Further studies are needed to quantify the specific DPPH radical scavenging activity of isolated this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are standard protocols for the key experiments cited in the screening of this compound's biological activities.

Anti-Cancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24 to 72 hours, depending on the cell line and experimental objectives.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plates for 2 to 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ to 1 × 10⁵ cells per well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 to 2 hours before inducing an inflammatory response.

  • LPS Stimulation: Add LPS (typically 1 µg/mL) to the wells to stimulate the production of nitric oxide. Include control wells with cells and LPS only, and cells with medium only.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of a compound.

Protocol:

  • DPPH Solution Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a small volume of various concentrations of the this compound solution to the DPPH working solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period, typically 30 minutes.

  • Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at 517 nm.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a dose-response curve.

Signaling Pathway Visualizations

Understanding the molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound, based on the activities of related compounds.

NF-κB Signaling Pathway and Potential Inhibition by this compound

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Its inhibition is a key mechanism for many anti-inflammatory compounds.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex (IKKα/β/γ) MyD88->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) IkB->NFkB_active Degradation & Release NFkB->IkB Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) This compound This compound This compound->IKK_complex Inhibits? This compound->NFkB_active Inhibits Translocation?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Apoptosis (Programmed Cell Death) Induction Pathway

Apoptosis is a crucial process for eliminating cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. Podophyllotoxin derivatives, which are structurally related to this compound, are known to induce apoptosis.

Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress? Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9->Apoptosome Forms Caspase3 Pro-caspase-3 Apoptosome->Caspase3 Activates Active_Caspase3 Active Caspase-3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Caption: The intrinsic pathway of apoptosis potentially initiated by this compound.

Experimental Workflow for Biological Activity Screening

A logical workflow is essential for the systematic screening of natural products like this compound.

Experimental_Workflow Start Start: This compound Isolation & Purification In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Anti_Cancer Anti-Cancer Assays (MTT, etc.) In_Vitro_Screening->Anti_Cancer Anti_Inflammatory Anti-Inflammatory Assays (NO Inhibition, etc.) In_Vitro_Screening->Anti_Inflammatory Antioxidant Antioxidant Assays (DPPH, etc.) In_Vitro_Screening->Antioxidant Mechanism_Studies Mechanism of Action Studies Anti_Cancer->Mechanism_Studies Anti_Inflammatory->Mechanism_Studies Antioxidant->Mechanism_Studies Signaling_Pathways Signaling Pathway Analysis (Western Blot, etc.) Mechanism_Studies->Signaling_Pathways In_Vivo_Studies In Vivo Studies (Animal Models) Signaling_Pathways->In_Vivo_Studies End Drug Development Candidate In_Vivo_Studies->End

References

Platyphylloside mechanism of action initial studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Platyphylloside: Initial Studies

Introduction

This compound is a diarylheptanoid derivative that has been isolated from various plant sources, including the epicarp of Balanites aegyptiaca. Initial research into its bioactivity has highlighted its potential as a therapeutic agent, particularly due to its antifungal properties. This technical guide provides a comprehensive overview of the early-stage research into the mechanism of action of this compound and related compounds from its natural sources, focusing on its anti-inflammatory, antioxidant, and pro-apoptotic activities. This document is intended for researchers, scientists, and professionals in the field of drug development.

Antifungal Activity

Initial in-silico studies have investigated the potential of this compound as an antifungal agent, specifically against Trichophyton rubrum, a common cause of dermatophytoses.[1][2]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The proposed mechanism involves the inhibition of Cytochrome P450 (CYP450) enzymes, which are crucial for the ergosterol biosynthesis pathway in fungi.[1][2] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and rigidity, ultimately causing cell death.[1]

Molecular docking studies have shown that this compound exhibits a strong binding affinity for the CYP450 protein in T. rubrum, even greater than the standard antifungal drug Ketoconazole.[2] Further molecular dynamics simulations confirmed that the this compound-CYP450 complex is more stable than the Ketoconazole-CYP450 complex, suggesting it could be a potent inhibitor.[2]

Anti-Inflammatory and Antioxidant Activities

Studies on lipophilic fractions of Liriope platyphylla seeds (LLPS), a source of this compound, have revealed significant anti-inflammatory and antioxidant properties.[3] These activities are attributed to a synergistic effect of the bioactive compounds present, including phytosterols and fatty acid esters, which regulate key inflammatory and antioxidant pathways.[3]

Modulation of Inflammatory Signaling Pathways

The primary anti-inflammatory mechanism involves the downregulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[3] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, LLPS was shown to:

  • Reduce the secretion of nitric oxide (NO).[3]

  • Downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]

  • Decrease the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).[3]

The NF-κB pathway is a central regulator of inflammation.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, like LPS, trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[5] The MAPK pathway, often activated by stress signals, also plays a crucial role in regulating the inflammatory response.[6][7]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates MAPK_Pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_Pathway Activates Platyphylloside_Source_Extracts This compound Source Extracts (LLPS) Platyphylloside_Source_Extracts->IKK Inhibits Platyphylloside_Source_Extracts->MAPK_Pathway Inhibits IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB (Degradation) IkB->IkB_P NFkB NF-κB (p65/p50) NFkB->IkB Bound by Gene_Expression Pro-inflammatory Gene Transcription (iNOS, COX-2, IL-1β) MAPK_Pathway->Gene_Expression Activates NFkB_Active Active NF-κB IkB_P->NFkB_Active Releases NFkB_Active->Gene_Expression Translocates & Activates

Caption: this compound's anti-inflammatory mechanism via NF-κB/MAPK inhibition.

Antioxidant Capacity

LLPS demonstrated potent antioxidant activity through multiple mechanisms:

  • Radical Scavenging: The extract effectively scavenged various free radicals, including DPPH, ABTS+, superoxide anion, hydrogen peroxide, nitric oxide, and hydroxyl radicals.[3]

  • Inhibition of Lipid Peroxidation: It was shown to inhibit lipid peroxidation, a key process in cellular damage caused by oxidative stress.[3]

  • Enhancement of Cellular Antioxidant Enzymes: In cell-based assays, LLPS pretreatment significantly restored the levels of antioxidant enzymes like catalase (CAT) and heme oxygenase-1 in LPS-stimulated macrophages.[3]

Pro-Apoptotic Activity in Cancer Cells

While direct studies on this compound are limited, related compounds and plant extracts containing similar structural motifs have been shown to induce apoptosis (programmed cell death) in cancer cells. For instance, Platycodin D, from a plant of the same family as some sources of this compound, has been shown to induce apoptosis in human glioma U251 cells by inhibiting the PI3K/Akt signaling pathway.[8] This leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, ultimately activating the caspase cascade.[8] The induction of apoptosis is a key mechanism for many chemotherapeutic agents.[9]

G cluster_pathway Intrinsic Apoptosis Pathway Related_Compounds Related Compounds (e.g., Platycodin D) PI3K_Akt PI3K/Akt Pathway Related_Compounds->PI3K_Akt Inhibits Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothesized pro-apoptotic mechanism based on related compounds.

Quantitative Data Summary

Compound/ExtractAssayCell Line / ModelResultReference
LLPSTotal Antioxidant Capacity (TAC)Chemical Assay104.55 ± 4.69 mg TE/g[3]
Fucosterol (in LLPS)Molecular Docking (Binding Energy)iNOS (NOS2)-9.1 kcal/mol[3]
Fucosterol (in LLPS)Molecular Docking (Binding Energy)COX-2 (PTGS2)-8.7 kcal/mol[3]
This compoundMolecular Docking (Docking Score)T. rubrum CYP450Better than Ketoconazole[2]

Experimental Protocols

In-Vitro Anti-Inflammatory Assay (General Workflow)

This protocol describes a typical workflow for assessing the anti-inflammatory effects of a compound in macrophage cell lines.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Pre-treatment: Cells are seeded in appropriate plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of the test compound (e.g., this compound-containing extract) for a specified period (e.g., 1-2 hours).

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium and incubating for a further period (e.g., 24 hours). A vehicle-treated group and a positive control group (e.g., a known anti-inflammatory drug) are included.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: NO levels in the culture supernatant are measured using the Griess reagent assay. The absorbance is read at 540 nm.

    • Cytokine Production (IL-1β, TNF-α, etc.): The concentrations of pro-inflammatory cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Gene Expression Analysis (iNOS, COX-2):

    • RNA Extraction: Total RNA is extracted from the cells using a suitable kit (e.g., TRIzol).

    • cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA via reverse transcription.

    • Quantitative PCR (qPCR): The expression levels of target genes (iNOS, COX-2) are quantified by qPCR using specific primers. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

  • Cell Viability Assay: To ensure the observed effects are not due to cytotoxicity, a cell viability assay (e.g., MTT or WST-1 assay) is performed in parallel.

G start Start: Culture RAW 264.7 Macrophage Cells pretreat Pre-treat cells with This compound / Extract start->pretreat stimulate Induce inflammation with LPS pretreat->stimulate supernatant Collect Culture Supernatant stimulate->supernatant cells Harvest Cells stimulate->cells griess Measure NO (Griess Assay) supernatant->griess elisa Measure Cytokines (ELISA) supernatant->elisa rna Extract RNA cells->rna end End: Data Analysis griess->end elisa->end qpcr Analyze Gene Expression (qPCR for iNOS, COX-2) rna->qpcr qpcr->end

Caption: General experimental workflow for in-vitro anti-inflammatory assays.

Antioxidant Capacity Assays
  • DPPH Radical Scavenging Assay: This assay measures the ability of a compound to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical. The test compound is mixed with a DPPH solution, and the reduction in absorbance (typically at 517 nm) is measured over time. The percentage of scavenging activity is calculated relative to a control.[10]

  • Cellular Antioxidant Activity (CAA) Assay: This method assesses the antioxidant activity within a cellular environment. Cells (e.g., macrophages) are co-treated with the test compound and a pro-oxidant (like LPS or H₂O₂). The levels of intracellular reactive oxygen species (ROS) are then measured using fluorescent probes (e.g., DCFH-DA). The expression or activity of antioxidant enzymes like catalase can also be quantified via western blot or activity assays.[3]

Conclusion

Initial studies, primarily through in-silico modeling and analysis of extracts from this compound-containing plants, suggest that this compound and its associated phytochemicals possess a range of promising biological activities. The core mechanisms of action appear to involve the inhibition of fungal ergosterol biosynthesis and the modulation of key signaling pathways central to inflammation and oxidative stress, namely the NF-κB and MAPK pathways. While further research on the isolated compound is necessary to fully elucidate its specific contributions and therapeutic potential, these foundational studies provide a strong rationale for its continued investigation as a lead compound in the development of new antifungal and anti-inflammatory agents.

References

A Comprehensive Review of Platyphylloside: From Biological Activity to Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Platyphylloside is a diarylheptanoid glycoside that has been isolated from various natural sources, including the bark of the black alder (Alnus firma, Alnus japonica) and the epicarp of Balanites aegyptiaca.[1][2] Characterized by a seven-carbon aliphatic chain substituted with aromatic rings and a β-D-glucopyranosyl unit, this compound has garnered interest for its diverse pharmacological potential.[3] This technical guide provides a comprehensive review of the current research on this compound, summarizing its chemical properties, biological activities, and the experimental methodologies used to investigate them. The information is presented to support further research and drug development efforts centered on this promising natural product.

Chemical and Physicochemical Properties

This compound (C₂₅H₃₂O₉) has a molecular weight of 476.5 g/mol .[1] Its structure features a central ketone group and multiple hydroxyl-rich regions, which facilitate interactions with various biological targets.[3] The compound demonstrates moderate hydrophobicity and balanced lipophilicity, properties that influence its pharmacokinetic profile. While it shows high predicted intestinal absorption, its ability to penetrate the blood-brain barrier is limited.[3]

Pharmacological Activities and Mechanisms of Action

Current research has highlighted several key biological activities of this compound, primarily focusing on its anti-adipogenic and antifungal properties.

Anti-Adipogenic and Lipolytic Effects

This compound has demonstrated potent anti-obesity properties by inhibiting the differentiation of pre-adipocytes into mature adipocytes.[3]

Mechanism of Action: The primary mechanism involves the downregulation of key master regulators of adipogenesis:

  • PPARγ (Peroxisome Proliferator-Activated Receptor Gamma)

  • C/EBPα (CCAAT/enhancer-binding Protein Alpha)

Inhibition of these transcription factors leads to the reduced expression of downstream targets essential for lipid accumulation, such as Fatty Acid Synthase (FAS), Sterol Regulatory Element-Binding Protein 1c (SREBP1c), and Adipocyte Protein 2 (aP2).[3] This signaling cascade effectively suppresses the formation of lipid droplets.[3]

cluster_0 Master Regulators This compound This compound PPARg PPARγ This compound->PPARg inhibits CEBPa C/EBPα This compound->CEBPa inhibits Downstream Downstream Targets (FAS, SREBP1c, aP2) PPARg->Downstream activate CEBPa->Downstream activate Adipogenesis Adipogenesis Downstream->Adipogenesis promotes This compound This compound CYP450 Fungal Cytochrome P450 This compound->CYP450 inhibits Ergosterol_Pathway Ergosterol Biosynthesis CYP450->Ergosterol_Pathway Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Cell_Death Fungal Cell Death Ergosterol_Pathway->Cell_Death inhibition leads to Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane maintains start LC-MS Compound Elucidation admet ADMETox Property Prediction (e.g., Qikprop) start->admet filter Filter for Drug-like Candidates admet->filter docking Molecular Docking (e.g., Glide) filter->docking Eligible Compounds md Molecular Dynamics (MD) Simulation (e.g., Desmond) docking->md Best Docked Complex target Target Protein Structure (e.g., Fungal CYP450) target->docking analysis Analyze Complex Stability and Binding Interactions md->analysis end Identify Potential Inhibitor analysis->end

References

Platyphylloside: A Technical Guide to its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platyphylloside, a diarylheptanoid glucoside found in various plant species, has emerged as a compound of significant interest in therapeutic research. Preclinical studies have begun to elucidate its mechanisms of action, revealing a range of potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic targets, focusing on its anti-fungal and anti-adipogenic properties. The document details the molecular pathways involved, summarizes key quantitative data, outlines experimental methodologies, and presents visual representations of the signaling cascades. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, aiming to accelerate the exploration of this compound's full therapeutic potential.

Introduction to this compound

This compound is a naturally occurring diarylheptanoid glycoside that has been isolated from various plants, including Betula platyphylla and the epicarp of Balanites aegyptiaca.[1][2] Its chemical structure is (5S)-5-hydroxy-1,7-bis-(4-hydroxyphenyl)-3-heptanone-5-O-β-D-glucopyranoside.[3] Emerging research has highlighted its potential as a bioactive compound with specific molecular targets, suggesting its utility in addressing a variety of pathological conditions. This guide will delve into the known and inferred therapeutic targets of this compound, providing a technical foundation for further investigation.

Anti-fungal Activity: Targeting Fungal Ergosterol Biosynthesis

One of the most directly evidenced therapeutic applications of this compound is its anti-fungal activity, particularly against the dermatophyte Trichophyton rubrum, a common cause of skin infections in humans.[1][4]

Mechanism of Action

This compound has been identified as a potential inhibitor of Cytochrome P450 (CYP450) in T. rubrum.[1][4] The fungal CYP450 enzymes are critical components of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes. By inhibiting CYP450, this compound disrupts ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane, which results in growth inhibition and cell death.[1] Molecular docking and simulation studies have suggested that this compound forms a stable complex with the fungal CYP450 protein, indicating a strong inhibitory potential.[1][4]

Quantitative Data: In Vitro Anti-fungal Efficacy
Compound/ExtractOrganismAssayConcentration for Complete InhibitionReference
Fractionated Chloroform Extract of B. aegyptiaca epicarp (containing this compound)Trichophyton rubrumPoison Plate Technique3 mg/ml[4]
Experimental Protocols

2.3.1. Anti-dermatophytic Activity Assessment (Poison Plate Technique)

  • Organism Preparation: Trichophyton rubrum cultures are maintained on a suitable agar medium.

  • Extract Preparation: The epicarp of Balanites aegyptiaca is extracted with various solvents (e.g., chloroform, methanol, aqueous). The extracts are then fractionated.

  • Assay Procedure:

    • A specified concentration of the plant extract is incorporated into the molten agar medium.

    • The agar is poured into Petri plates and allowed to solidify.

    • A small disc of the fungal culture is placed at the center of the agar plate.

    • Plates are incubated at an appropriate temperature for a specified period.

    • The radial growth of the fungal mycelium is measured and compared to a control plate containing no extract.

    • The concentration at which complete inhibition of fungal growth is observed is determined.[4]

2.3.2. In Silico Analysis: Molecular Docking and Simulation

  • Software: Schrödinger suite (including Glide for docking and Desmond for molecular dynamics simulation).

  • Target Protein Preparation: The 3D structure of the target protein (e.g., T. rubrum CYP450) is obtained or modeled.

  • Ligand Preparation: The 3D structure of this compound is prepared.

  • Molecular Docking: this compound is docked into the active site of the CYP450 protein to predict the binding affinity and interactions.

  • Molecular Dynamics (MD) Simulation: The stability of the this compound-CYP450 complex is assessed over time through MD simulations to confirm the binding stability.[1][4]

Signaling Pathway

Antifungal_Mechanism This compound This compound CYP450 Fungal Cytochrome P450 This compound->CYP450 Inhibits Ergosterol_Pathway Ergosterol Biosynthesis Pathway CYP450->Ergosterol_Pathway Catalyzes Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Produces Growth Fungal Growth Inhibition Ergosterol_Pathway->Growth Disruption leads to Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Anti_Adipogenic_Mechanism cluster_adipogenesis Adipogenesis cluster_lipolysis Lipolysis Platyphylloside_A This compound PPARg PPARγ Platyphylloside_A->PPARg CEBPa C/EBPα Platyphylloside_A->CEBPa SREBP1 SREBP1 Platyphylloside_A->SREBP1 Adipocyte_Genes Adipocyte-Specific Genes (aP2, FAS, SCD-1, LPL, Adiponectin) PPARg->Adipocyte_Genes Activate CEBPa->Adipocyte_Genes Activate SREBP1->Adipocyte_Genes Activate Adipocyte_Diff Adipocyte Differentiation Adipocyte_Genes->Adipocyte_Diff Promote Platyphylloside_L This compound Perilipin Perilipin Platyphylloside_L->Perilipin HSL HSL Platyphylloside_L->HSL TNFa TNFα Platyphylloside_L->TNFa Lipolysis Lipolysis Perilipin->Lipolysis Inhibit HSL->Lipolysis Inhibit TNFa->Lipolysis Induces Anti_Inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) MAPK MAPK Pathways (ERK, JNK, p38) Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB This compound This compound (Potential Action) This compound->MAPK This compound->NFkB Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) MAPK->Pro_inflammatory_Genes Activate NFkB->Pro_inflammatory_Genes Activate Inflammation Inflammatory Response Pro_inflammatory_Genes->Inflammation Drives

References

Platyphylloside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Diarylheptanoid Glycoside Platyphylloside, a Promising Modulator of Adipogenesis and Lipolysis.

This technical guide provides a comprehensive overview of this compound, a diarylheptanoid glycoside with significant potential in metabolic research. The document details its chemical identity, including its Chemical Abstracts Service (CAS) number and known synonyms. It further presents a compilation of its physicochemical and pharmacokinetic properties in a structured tabular format. For the benefit of researchers, detailed experimental protocols for investigating this compound's biological activity in vitro are provided, along with diagrams of its key signaling pathways and experimental workflows.

Chemical Identity and Properties

This compound is a natural compound that has garnered interest for its biological activities, particularly its influence on adipocyte differentiation and lipid metabolism.[1][2]

CAS Number: 90803-80-8[3][4][5]

Synonyms: [5]

  • (5S)-1,7-bis(4-hydroxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one

  • (5S)-1,7-bis(4-hydroxyphenyl)-5-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyheptan-3-one

  • 3-Heptanone, 5-(beta-D-glucopyranosyloxy)-1,7-bis(4-hydroxyphenyl)-, (5S)-

  • CHEMBL228449

  • DTXSID501317051

  • NSC-784874

  • NSC-799730

  • NSC784874

  • NSC799730

  • SCHEMBL29386138

Quantitative Data Summary

The following tables summarize the key physicochemical and pharmacokinetic properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC25H32O9[3][5]
Molecular Weight476.522 g/mol [3]
Exact Molecular Weight476.205 g/mol [3]
Heavy Atoms34[3]
Hydrogen Bond Donors6[3]
Hydrogen Bond Acceptors9[3]
Rotatable Bonds11[3]
Solubility (LogS)-1.727[3]
Lipophilicity (logP)-0.053[3]

Table 2: In Silico Pharmacokinetic and Drug-Likeness Properties of this compound

PropertyValueSource(s)
Lipinski Rule ComplianceYes[3]
Human Intestinal Absorption (HIA)0.977[3]
Blood-Brain Barrier (BBB) Penetration0.272[3]
Plasma Protein Binding (PPB)0.749[3]
Volume of Distribution (VDss)0.632 L/kg[3]
CYP3A4 Inhibition0.013[3]
CYP2D6 Inhibition0.029[3]

Table 3: Biological Activity of this compound

ActivityCell LineIC50EffectSource(s)
Anti-adipogenic3T3-L114.4 µMSuppresses adipocyte differentiation[3]
LipolyticMature 3T3-L1 adipocytes20 µMReduces lipid accumulation by 93%[3]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-adipogenic and lipolytic effects through the modulation of key signaling pathways in adipocytes.

Anti-Adipogenic Signaling Pathway

This compound inhibits the differentiation of pre-adipocytes into mature adipocytes by downregulating the master regulators of adipogenesis, PPARγ (peroxisome proliferator-activated receptor gamma) and C/EBPα (CCAAT/enhancer-binding protein alpha).[1][2] This leads to a subsequent decrease in the expression of downstream target genes responsible for lipid metabolism and storage, such as fatty acid synthase (FAS), sterol regulatory element-binding protein 1c (SREBP1c), and adipocyte protein 2 (aP2).[1][6]

Platyphylloside_Anti_Adipogenic_Pathway This compound This compound PPARg_CEBPa PPARγ / C/EBPα This compound->PPARg_CEBPa Adipogenic_Genes Adipogenic Target Genes (FAS, SREBP1c, aP2) PPARg_CEBPa->Adipogenic_Genes Adipocyte_Differentiation Adipocyte Differentiation Adipogenic_Genes->Adipocyte_Differentiation

This compound's Anti-Adipogenic Signaling Pathway.
Lipolytic Signaling Pathway

In mature adipocytes, this compound promotes the breakdown of stored triglycerides (lipolysis). It achieves this by upregulating the expression of tumor necrosis factor-alpha (TNFα) and downregulating hormone-sensitive lipase (HSL) and perilipin, a protein that coats lipid droplets and protects them from lipase activity.[1][6]

Platyphylloside_Lipolytic_Pathway cluster_adipocyte Mature Adipocyte This compound This compound TNFa TNFα This compound->TNFa HSL_Perilipin HSL / Perilipin This compound->HSL_Perilipin Lipolysis Lipolysis TNFa->Lipolysis HSL_Perilipin->Lipolysis

This compound's Lipolytic Signaling Pathway.

Experimental Protocols

The following section provides detailed methodologies for key experiments to study the effects of this compound on adipogenesis and lipolysis in 3T3-L1 cells.

Experimental Workflow Overview

The general workflow for investigating the bioactivity of this compound in 3T3-L1 cells involves cell culture, induction of differentiation, treatment with this compound, and subsequent analysis of lipid accumulation and gene/protein expression.

Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_analysis Analysis Culture Culture 3T3-L1 Preadipocytes Induce Induce Differentiation (MDI) Culture->Induce Treatment Treat with this compound Induce->Treatment ORO Oil Red O Staining (Lipid Accumulation) Treatment->ORO Lipolysis Lipolysis Assay (Glycerol/FFA Release) Treatment->Lipolysis qPCR qPCR (mRNA Expression) Treatment->qPCR Western Western Blot (Protein Expression) Treatment->Western

General Experimental Workflow.
3T3-L1 Cell Culture and Adipogenic Differentiation

This protocol describes the standard method for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.[7][8][9]

Materials:

  • 3T3-L1 preadipocytes

  • DMEM (Dulbecco's Modified Eagle Medium) with high glucose, L-glutamine, and sodium pyruvate

  • Bovine Calf Serum (BCS) or Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

  • Phosphate-Buffered Saline (PBS)

  • Culture plates/flasks

Procedure:

  • Preadipocyte Culture:

    • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5-10% CO2.

    • Subculture the cells before they reach confluence (around 70-80%) to maintain their preadipocyte state.

  • Adipogenic Differentiation:

    • Day 0: Seed the 3T3-L1 cells in culture plates and grow them to confluence. Two days post-confluence, replace the medium with differentiation medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).

    • Day 2: Replace the differentiation medium with insulin medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL insulin).

    • Day 4 onwards: Replace the medium with DMEM containing 10% FBS and 1% Penicillin-Streptomycin every two days.

    • Mature adipocytes, characterized by the presence of lipid droplets, are typically observed from day 8 onwards.

Oil Red O Staining for Lipid Accumulation

This protocol is used to visualize and quantify the accumulation of intracellular lipid droplets in differentiated adipocytes.[9][10][11]

Materials:

  • Differentiated 3T3-L1 adipocytes in culture plates

  • PBS

  • 10% Formalin solution

  • 60% Isopropanol

  • Oil Red O staining solution (0.5% Oil Red O in isopropanol, diluted with water)

  • Distilled water

  • 100% Isopropanol (for quantification)

Procedure:

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 10% formalin for at least 1 hour at room temperature.

  • Staining:

    • Wash the cells twice with distilled water.

    • Wash the cells with 60% isopropanol for 5 minutes.

    • Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 10-20 minutes at room temperature.

  • Washing and Visualization:

    • Remove the Oil Red O solution and wash the cells 4-5 times with distilled water until the water is clear.

    • Visualize the stained lipid droplets (red) under a microscope.

  • Quantification (Optional):

    • After visualization, completely dry the plate.

    • Add 100% isopropanol to each well to elute the stain from the lipid droplets.

    • Measure the absorbance of the eluate at approximately 490-520 nm using a spectrophotometer.

Lipolysis Assay

This assay measures the breakdown of triglycerides by quantifying the release of glycerol or free fatty acids (FFAs) into the culture medium.[12][13][14][15]

Materials:

  • Mature 3T3-L1 adipocytes

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with fatty acid-free BSA)

  • Isoproterenol (positive control for stimulating lipolysis)

  • Glycerol or Free Fatty Acid Assay Kit

Procedure:

  • Cell Preparation:

    • Wash mature adipocytes twice with a wash buffer.

    • Incubate the cells in the assay buffer.

  • Stimulation of Lipolysis:

    • Treat the cells with different concentrations of this compound or a vehicle control for a specified period (e.g., 1-3 hours). Include a positive control group treated with isoproterenol.

  • Sample Collection:

    • Collect the culture medium from each well.

  • Quantification:

    • Measure the concentration of glycerol or FFAs in the collected medium using a commercially available colorimetric or fluorometric assay kit, following the manufacturer's instructions.

    • The amount of glycerol or FFAs released is proportional to the rate of lipolysis.

Quantitative Real-Time PCR (qPCR)

This technique is used to measure the relative mRNA expression levels of target genes involved in adipogenesis and lipolysis.[1][16]

Materials:

  • Treated 3T3-L1 cells

  • RNA extraction kit

  • Reverse transcriptase kit for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for target genes (e.g., Pparg, Cebpa, Fasn, Srebf1, Adipoq, Tnf, Hsl, Plin1) and a reference gene (e.g., Actb, Gapdh)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the treated cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

  • qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, primers for the target and reference genes, and the qPCR master mix.

  • Data Analysis: Run the qPCR reaction in a real-time PCR instrument. Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the expression of the reference gene.

Western Blotting

Western blotting is used to detect and quantify the protein levels of key signaling molecules.[1][17][18]

Materials:

  • Treated 3T3-L1 cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., PPARγ, C/EBPα, HSL, Perilipin, β-actin)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells in lysis buffer and determine the protein concentration.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody specific to the target protein.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the ECL substrate and detect the chemiluminescent signal using an imaging system. The band intensity corresponds to the protein level. Normalize the target protein levels to a loading control like β-actin.

References

The Anti-Adipogenic Potential of Platyphylloside: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Suncheon, Republic of Korea – Emerging research has identified Platyphylloside, a diarylheptanoid derived from Betula platyphylla, as a potent inhibitor of adipogenesis, offering a promising avenue for the development of novel anti-obesity therapeutics. A key study has demonstrated that this compound significantly curtails the differentiation of pre-adipocytes into mature adipocytes and promotes lipolysis in mature adipocytes. This whitepaper provides an in-depth technical guide on the anti-adipogenic effects of this compound, detailing its mechanism of action, experimental validation, and quantitative outcomes.

Core Mechanism of Action: Downregulation of Key Adipogenic Transcription Factors

This compound exerts its anti-adipogenic effects primarily by suppressing the expression of master transcriptional regulators of adipogenesis, namely Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα).[1][2][3][4] The compound has been shown to significantly down-regulate the expression of these proteins, which are crucial for the initiation and progression of adipocyte differentiation.[1][3][4]

Furthermore, this compound's inhibitory action extends to Sterol Regulatory Element-Binding Protein 1 (SREBP1), another key transcription factor in lipid metabolism.[1][2][4] The suppression of PPARγ, C/EBPα, and SREBP1 leads to a synergistic downregulation of their downstream target genes responsible for the adipocyte phenotype. These include genes encoding for adipocyte protein 2 (aP2), fatty acid synthase (FAS), stearoyl-CoA desaturase-1 (SCD-1), and lipoprotein lipase (LPL).[1][3][4]

Interestingly, this compound's inhibitory effect on adipocyte differentiation persists even in the presence of a PPARγ agonist like troglitazone, suggesting a robust antagonistic effect on PPARγ activity.[1][2][3][4]

In addition to inhibiting adipogenesis, this compound has been observed to induce a lipolytic response in mature adipocytes. This is achieved through the upregulation of Tumor Necrosis Factor α (TNFα) and the downregulation of key lipolytic regulators such as perilipin and hormone-sensitive lipase (HSL).[1][2][4]

Quantitative Data Summary

The anti-adipogenic and lipolytic activities of this compound have been quantified in studies utilizing 3T3-L1 pre-adipocyte cell lines.

ParameterMethodResultReference
Inhibition of Adipocyte Differentiation Oil Red O StainingIC50 value of 14.4 μM[1]
Reduction in Lipid Accumulation Oil Red O StainingUp to 23.0% reduction in lipid droplets at 100 μM[1]
Effect on Gene Expression Quantitative Real-Time PCR & Western BlottingSignificant downregulation of PPARγ, C/EBPα, C/EBPβ, C/EBPδ, SREBP1c, SCD-1, FAS, aP2, and LPL[1][3][4]
Induction of Lipolysis Quantitative Real-Time PCR & Western BlottingUpregulation of TNFα and downregulation of HSL, perilipin, PDE3B, and Giα1[1][3][4]

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound's anti-adipogenic effects.

3T3-L1 Cell Culture and Differentiation
  • Cell Line: 3T3-L1 pre-adipocytes.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation Induction: Two days post-confluence (Day 0), the medium is replaced with differentiation medium (DMEM with 10% FBS) containing a cocktail of 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 μM dexamethasone, and 5 μg/mL insulin.

  • Maintenance: On Day 2, the medium is replaced with DMEM containing 10% FBS and 5 μg/mL insulin. From Day 4 onwards, the cells are maintained in DMEM with 10% FBS, with the medium being replaced every two days.

  • This compound Treatment: this compound is added to the differentiation medium at various concentrations and maintained throughout the differentiation period (Days 0-8).

Oil Red O Staining for Lipid Accumulation
  • Purpose: To visualize and quantify the accumulation of intracellular lipid droplets in differentiated adipocytes.

  • Procedure:

    • On Day 8 of differentiation, cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour.

    • After washing with 60% isopropanol, the cells are stained with Oil Red O solution (0.21% in 60% isopropanol) for 10 minutes.

    • The stained cells are washed with water.

    • The stained lipid droplets are eluted with 100% isopropanol.

    • The absorbance of the eluate is measured spectrophotometrically at 544 nm to quantify lipid content.

Quantitative Real-Time PCR (qPCR)
  • Purpose: To measure the mRNA expression levels of adipogenic and lipolytic genes.

  • Procedure:

    • Total RNA is extracted from 3T3-L1 cells using a suitable RNA isolation kit.

    • cDNA is synthesized from the total RNA using a reverse transcription kit.

    • qPCR is performed using a real-time PCR system with SYBR Green master mix and specific primers for the target genes (e.g., PPARγ, C/EBPα, SREBP1c, FAS, aP2) and a housekeeping gene (e.g., β-actin) for normalization.

    • The relative gene expression is calculated using the 2^-ΔΔCt method.

Western Blotting
  • Purpose: To determine the protein expression levels of key adipogenic and lipolytic factors.

  • Procedure:

    • Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

    • Protein concentration in the lysates is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated with primary antibodies against the target proteins (e.g., PPARγ, C/EBPα, β-actin) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The density of the protein bands is quantified and normalized to a loading control like β-actin.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound's anti-adipogenic action and a typical experimental workflow.

Platyphylloside_Anti_Adipogenic_Pathway cluster_transcription_factors Master Transcription Factors cluster_downstream_genes Downstream Adipogenic Genes This compound This compound PPARg PPARγ This compound->PPARg CEBPa C/EBPα This compound->CEBPa SREBP1 SREBP1 This compound->SREBP1 aP2 aP2 PPARg->aP2 FAS FAS PPARg->FAS SCD1 SCD-1 PPARg->SCD1 LPL LPL PPARg->LPL CEBPa->aP2 CEBPa->FAS CEBPa->SCD1 CEBPa->LPL SREBP1->FAS SREBP1->SCD1 SREBP1->LPL Adipogenesis Adipogenesis & Lipid Accumulation aP2->Adipogenesis FAS->Adipogenesis SCD1->Adipogenesis LPL->Adipogenesis

Caption: this compound inhibits key adipogenic transcription factors.

Experimental_Workflow cluster_assays Assays Preadipocytes 3T3-L1 Preadipocytes Differentiation Induce Differentiation Preadipocytes->Differentiation Treatment Treat with This compound Differentiation->Treatment Analysis Analysis (Day 8) Treatment->Analysis OilRedO Oil Red O Staining Analysis->OilRedO qPCR qPCR Analysis->qPCR WesternBlot Western Blot Analysis->WesternBlot

Caption: Workflow for assessing this compound's anti-adipogenic effects.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a promising natural compound for the modulation of adipogenesis. Its ability to suppress key adipogenic transcription factors and their downstream targets, coupled with its pro-lipolytic activity, makes it a compelling candidate for further investigation in the context of obesity and related metabolic disorders. Future research should focus on in-vivo studies in animal models to validate these findings and to assess the safety and efficacy of this compound as a potential therapeutic agent.

References

The Lipolytic Activity of Platyphylloside in Adipocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the lipolytic activity of platyphylloside, a diarylheptanoid isolated from Betula platyphylla, in adipocytes. The information is compiled from peer-reviewed research and is intended to provide a comprehensive understanding of its mechanism of action and the experimental protocols used for its evaluation.

Core Findings on Lipolytic Activity

This compound has been shown to induce a lipolytic response in mature 3T3-L1 adipocytes.[1][2][3][4] The primary mechanism involves the upregulation of Tumor Necrosis Factor-alpha (TNFα) and the subsequent downregulation of key proteins that regulate lipolysis and adipogenesis.[1][2][3][4] This positions this compound as a potential agent for the prevention and treatment of obesity.[1][2][3][4]

Quantitative Data Summary

The lipolytic effects of this compound were determined by assessing the mRNA and protein expression levels of several key regulatory factors in 3T3-L1 adipocytes. The following tables summarize the observed changes.

Table 1: Effect of this compound on mRNA Expression of Lipolysis-Associated Genes in 3T3-L1 Adipocytes

GeneThis compound Concentration (µM)Direction of Regulation
TNFα 50Upregulation
Perilipin 50Downregulation
HSL 50Downregulation
PPARγ 50Downregulation
PDE3B 50Downregulation
Giα1 50Downregulation

Data is qualitatively summarized from quantitative real-time PCR results presented in the primary literature.[1][4]

Table 2: Effect of this compound on Protein Expression of Lipolysis-Associated Proteins in 3T3-L1 Adipocytes

ProteinThis compound Concentration (µM)Direction of Regulation
Perilipin 50Downregulation
HSL 50Downregulation
PPARγ 50Downregulation

Data is qualitatively summarized from Western blot analyses presented in the primary literature.[1][4]

Signaling Pathway of this compound-Induced Lipolysis

This compound initiates a signaling cascade that leads to the breakdown of triglycerides. The process begins with the upregulation of TNFα. TNFα then acts to suppress the expression and function of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a master regulator of adipogenesis.[1] The repression of PPARγ leads to the downregulation of perilipin, a protein that coats lipid droplets and restricts lipase access.[1] Furthermore, TNFα-induced signaling also downregulates the anti-lipolytic genes Phosphodiesterase 3B (PDE3B) and G protein inhibitory alpha subunit 1 (Giα1).[1] The reduction of PDE3B and Giα1 is expected to increase intracellular cyclic AMP (cAMP) levels, a key second messenger that promotes lipolysis. While Hormone-Sensitive Lipase (HSL) expression was observed to be downregulated at the mRNA and protein level, the overall lipolytic effect is believed to be driven by the significant downregulation of perilipin, allowing lipases greater access to the stored triglycerides.[1]

Platyphylloside_Lipolysis_Pathway This compound This compound TNFa TNFα This compound->TNFa upregulates PPARg PPARγ TNFa->PPARg downregulates PDE3B PDE3B TNFa->PDE3B downregulates Gia1 Giα1 TNFa->Gia1 downregulates Perilipin Perilipin PPARg->Perilipin regulates Lipolysis Lipolysis Perilipin->Lipolysis inhibits PDE3B->Lipolysis inhibits Gia1->Lipolysis inhibits Experimental_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_analysis Analysis Preadipocytes 3T3-L1 Preadipocytes Confluence Grow to Confluence Preadipocytes->Confluence Differentiation Induce Differentiation (IBMX, Dex, Insulin) + this compound Confluence->Differentiation MatureAdipocytes Mature Adipocytes Differentiation->MatureAdipocytes RNA_Extraction Total RNA Extraction MatureAdipocytes->RNA_Extraction Protein_Extraction Total Protein Extraction MatureAdipocytes->Protein_Extraction qPCR Quantitative RT-PCR RNA_Extraction->qPCR WesternBlot Western Blot Protein_Extraction->WesternBlot mRNA_Analysis mRNA Expression Analysis (TNFα, Perilipin, HSL, etc.) qPCR->mRNA_Analysis Protein_Analysis Protein Expression Analysis (Perilipin, HSL, PPARγ) WesternBlot->Protein_Analysis

References

Platyphylloside as a Potential CYP450 Protein Inhibitor: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Currently, there is a notable lack of published scientific literature providing direct quantitative data on the inhibitory effects of platyphylloside on human cytochrome P450 (CYP450) enzymes. Research in this specific area is still in its nascent stages. One study has suggested, through in silico modeling and in vitro antifungal assays, that this compound may act as a potential inhibitor of a CYP450 protein in the fungus Trichophyton rubrum[1]. However, this does not directly translate to human CYP450 inhibition.

This guide is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the standard experimental protocols and conceptual frameworks that would be employed to investigate the potential of this compound as a human CYP450 protein inhibitor. The methodologies and data presentation formats are based on established practices in the field of drug metabolism and pharmacokinetics.

Introduction to CYP450 Enzymes and the Rationale for Investigation

The cytochrome P450 superfamily of enzymes is a critical component of phase I drug metabolism, responsible for the biotransformation of a vast majority of clinically used drugs.[2][3][4] Inhibition of these enzymes can lead to significant drug-drug interactions, resulting in altered pharmacokinetic profiles, reduced efficacy, or increased toxicity of co-administered therapeutic agents.[3][4][5] Natural products are a rich source of compounds that can modulate the activity of CYP450 enzymes.[6] Given the structural characteristics of this compound, a diarylheptanoid glycoside, and preliminary computational findings in a fungal model, a thorough investigation into its potential for human CYP450 inhibition is warranted.

Hypothetical Quantitative Data on this compound-Mediated CYP450 Inhibition

Should experimental investigations be undertaken, the inhibitory potential of this compound against major human CYP450 isoforms would be quantified. The half-maximal inhibitory concentration (IC50) is a key parameter determined in such studies. The following table is a hypothetical representation of how such data would be presented.

CYP450 IsoformProbe SubstrateThis compound IC50 (µM)Positive Control InhibitorPositive Control IC50 (µM)
CYP1A2PhenacetinData not availableFurafyllineValue
CYP2C9DiclofenacData not availableSulfaphenazoleValue
CYP2C19S-MephenytoinData not availableTiclopidineValue
CYP2D6DextromethorphanData not availableQuinidineValue
CYP3A4MidazolamData not availableKetoconazoleValue
CYP2E1ChlorzoxazoneData not availableDiethyldithiocarbamateValue

This table is for illustrative purposes only. The IC50 values for this compound are not yet determined. Positive control values would be obtained from the specific experimental runs.

Experimental Protocols for Assessing CYP450 Inhibition

To determine the inhibitory effect of this compound on human CYP450 enzymes, a series of in vitro assays would be conducted. The following protocols are based on standard, widely accepted methodologies in the field.[6][7][8]

Direct Reversible Inhibition Assay

This assay determines the immediate inhibitory potential of this compound on CYP450 activity.

3.1.1 Materials and Reagents

  • Human Liver Microsomes (HLMs) or recombinant human CYP450 enzymes (e.g., Bactosomes).

  • This compound (of high purity).

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Specific probe substrates for each CYP450 isoform (see table in section 2.0).

  • Known selective inhibitors for each isoform (positive controls).

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Acetonitrile or methanol (for reaction termination).

  • Internal standard for analytical quantification.

3.1.2 Incubation Procedure

  • Prepare a series of dilutions of this compound in the incubation buffer. A typical concentration range might be from 0.01 µM to 100 µM.

  • In a 96-well plate, add the HLM or recombinant enzyme preparation, phosphate buffer, and the specific probe substrate at a concentration close to its Michaelis-Menten constant (Km).

  • Add the various concentrations of this compound to the wells. Include wells with a known inhibitor as a positive control and wells with vehicle (e.g., DMSO) as a negative control (100% activity).

  • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a predetermined time that ensures linear metabolite formation (e.g., 10-30 minutes).

  • Terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.

  • Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.

3.1.3 Analytical Method

  • The formation of the specific metabolite from the probe substrate is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9]

  • An analytical method is developed to separate the metabolite from the parent substrate, this compound, and other matrix components.

3.1.4 Data Analysis

  • The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control.

  • The IC50 value is determined by fitting the concentration-response data to a suitable nonlinear regression model (e.g., a four-parameter logistic equation).[10]

Time-Dependent Inhibition (TDI) Assay

This assay investigates if this compound or one of its metabolites can cause a time-dependent and potentially irreversible inactivation of the CYP450 enzyme.

3.2.1 Modified Incubation Procedure

  • The initial steps are similar to the direct inhibition assay, but with a key difference in the pre-incubation phase.

  • This compound is pre-incubated with the HLMs or recombinant enzymes and the NADPH regenerating system for a longer duration (e.g., 0, 15, and 30 minutes) at 37°C. This allows for the potential formation of reactive metabolites that may inactivate the enzyme.

  • After the pre-incubation period, the mixture is diluted, and the probe substrate is added to initiate the final incubation step to measure the remaining enzyme activity.

  • The reaction is then terminated and analyzed as described for the direct inhibition assay.

3.2.2 Data Analysis for TDI

  • A decrease in the IC50 value with increasing pre-incubation time suggests time-dependent inhibition.

  • If TDI is observed, further kinetic studies are performed to determine the kinetic parameters KI (inactivation constant) and kinact (maximal rate of inactivation).

Visualizations of Workflows and Pathways

The following diagrams, created using Graphviz (DOT language), illustrate the conceptual frameworks for the experimental workflow and the metabolic pathway.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (HLMs, this compound, Buffers, Substrates) prep_dilutions Create this compound Serial Dilutions prep_reagents->prep_dilutions add_components Combine HLMs, Substrate, and this compound prep_dilutions->add_components pre_incubate Pre-incubate at 37°C add_components->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate terminate Terminate Reaction (Cold Acetonitrile + IS) incubate->terminate centrifuge Centrifuge and Collect Supernatant terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Calculate % Inhibition and Determine IC50 lcms->data_analysis

Caption: General workflow for an in vitro CYP450 inhibition assay.

cyp450_pathway cluster_input Input cluster_enzyme Enzyme System cluster_output Output Drug Drug (Substrate) CYP450 CYP450 Enzyme (e.g., CYP3A4) Drug->CYP450 Metabolism This compound This compound (Potential Inhibitor) This compound->CYP450 Inhibition Metabolite Metabolite (More Polar) CYP450->Metabolite

Caption: Conceptual diagram of CYP450-mediated drug metabolism and inhibition.

Conclusion and Future Directions

While preliminary in silico data from a fungal model suggests that this compound could potentially interact with CYP450 enzymes, there is a clear need for empirical evidence in human systems. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the inhibitory potential of this compound against key human CYP450 isoforms. Such studies are crucial to understand its potential for drug-herb interactions and to ensure its safety if considered for therapeutic or supplemental use. Future research should focus on conducting these in vitro assays, and if significant inhibition is observed, progressing to more complex models such as human hepatocytes and eventually, carefully designed clinical studies.

References

Methodological & Application

Application Notes and Protocols: Platyphylloside Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platyphylloside, a diarylheptanoid glycoside, has garnered interest within the scientific community for its potential biological activities. Structurally, it consists of a seven-carbon aliphatic chain substituted with two 4-hydroxyphenyl groups and a β-D-glucopyranosyl moiety. The exploration of its therapeutic potential necessitates robust methods for its synthesis and the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

This document provides detailed theoretical protocols for the total synthesis of this compound and outlines various methods for its derivatization. It is important to note that a complete, published total synthesis of this compound was not identified in a comprehensive literature search. Therefore, the synthetic route presented herein is a proposed pathway based on established and reliable methodologies for the synthesis of structurally related diarylheptanoids. The derivatization protocols are adapted from standard chemical transformations applicable to the functional groups present in the this compound molecule.

This compound Total Synthesis: A Proposed Strategy

The proposed total synthesis of this compound is divided into two main stages: the synthesis of the aglycone, platyphyllonol, and its subsequent glycosylation.

Part 1: Synthesis of the Aglycone (Platyphyllonol)

The aglycone, (5S)-1,7-bis(4-hydroxyphenyl)-5-hydroxyheptan-3-one, can be synthesized via a convergent approach involving an aldol condensation to form the carbon skeleton, followed by a stereoselective reduction to install the chiral center.

G cluster_aglycone_synthesis Aglycone Synthesis Workflow start 4-Hydroxyphenylacetic Acid 4-(Benzyloxy)benzaldehyde step1 Protection & Reduction Grignard & Oxidation start:f0->step1:f0 start:f1->step1:f1 step2 Oxidation to Aldehyde Formation of Ketone step1:f0->step2:f0 step1:f1->step2:f1 step3 Aldol Condensation step2:f0->step3 step2:f1->step3 step4 Stereoselective Reduction step3->step4 step5 Deprotection step4->step5 aglycone Platyphyllonol step5->aglycone

Caption: Proposed workflow for the synthesis of platyphyllonol.

Experimental Protocols:

Protocol 1: Synthesis of 3-(4-(benzyloxy)phenyl)propanal (Aldehyde Fragment)

  • Protection: To a solution of 4-hydroxyphenylacetic acid (1 eq) and K₂CO₃ (2.5 eq) in acetone, add benzyl bromide (1.2 eq). Reflux the mixture for 12 hours. After cooling, filter the solid and concentrate the filtrate.

  • Reduction: Dissolve the resulting ester in dry THF and add it dropwise to a suspension of LiAlH₄ (1.5 eq) in THF at 0 °C. Stir for 2 hours at room temperature. Quench the reaction carefully with water and 15% NaOH solution. Filter the solid and concentrate the filtrate.

  • Oxidation: Dissolve the alcohol in dichloromethane (DCM) and add pyridinium chlorochromate (PCC) (1.5 eq). Stir at room temperature for 2 hours. Filter the mixture through a pad of silica gel and concentrate the filtrate to obtain the aldehyde.

Protocol 2: Synthesis of 1-(4-(benzyloxy)phenyl)propan-2-one (Ketone Fragment)

  • Grignard Reaction: To a solution of methylmagnesium bromide (1.2 eq) in diethyl ether, add a solution of 4-(benzyloxy)benzaldehyde (1 eq) in diethyl ether at 0 °C. Stir for 1 hour. Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry, and concentrate.

  • Oxidation: Dissolve the resulting alcohol in DCM and add PCC (1.5 eq). Stir at room temperature for 3 hours. Filter through silica gel and concentrate to yield the ketone.

Protocol 3: Aldol Condensation and Stereoselective Reduction

  • Enolate Formation: To a solution of diisopropylamine (1.1 eq) in dry THF at -78 °C, add n-butyllithium (1.1 eq). After 30 minutes, add the ketone from Protocol 2 (1 eq) dropwise.

  • Aldol Reaction: To the enolate solution, add the aldehyde from Protocol 1 (1 eq) at -78 °C. Stir for 1 hour. Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry, and concentrate. Purify by column chromatography.

  • Reduction: Dissolve the resulting ketone in THF and cool to -20 °C. Add (S)-2-methyl-CBS-oxazaborolidine (0.1 eq) followed by the slow addition of borane-dimethyl sulfide complex (1.2 eq). Stir for 2 hours. Quench with methanol. Remove the solvent and purify the product.

  • Deprotection: Dissolve the protected diol in ethanol and add 10% Pd/C. Stir under an H₂ atmosphere for 12 hours. Filter the catalyst and concentrate the filtrate to obtain platyphyllonol.

Part 2: Glycosylation

The final step to obtain this compound is the stereoselective glycosylation of the C5-hydroxyl group of the aglycone.

G aglycone Platyphyllonol protection Protection of Phenolic Hydroxyls aglycone->protection glycosylation Koenigs-Knorr Glycosylation protection->glycosylation deprotection Deacetylation glycosylation->deprotection This compound This compound deprotection->this compound

Caption: Glycosylation of platyphyllonol to yield this compound.

Protocol 4: Glycosylation of Platyphyllonol

  • Protection: Dissolve platyphyllonol (1 eq) in pyridine and add acetic anhydride (2.5 eq). Stir at room temperature for 4 hours. Remove the solvent under reduced pressure.

  • Glycosylation: Dissolve the protected aglycone and acetobromo-α-D-glucose (1.5 eq) in dry DCM. Add silver triflate (2 eq). Stir in the dark at room temperature for 24 hours. Filter and concentrate.

  • Deprotection: Dissolve the product in dry methanol and add a catalytic amount of sodium methoxide. Stir at room temperature for 2 hours. Neutralize with Amberlite IR-120 H⁺ resin, filter, and concentrate. Purify by column chromatography to yield this compound.

This compound Derivatization Methods

The phenolic and alcoholic hydroxyl groups of this compound are prime targets for derivatization to explore SAR.

G cluster_derivatization Derivatization Pathways This compound This compound Esterification Esterification This compound->Esterification Etherification Etherification This compound->Etherification Glycosidic_Modification Glycosidic Variation This compound->Glycosidic_Modification Ester_Derivatives Ester_Derivatives Esterification->Ester_Derivatives Alters Lipophilicity Ether_Derivatives Ether_Derivatives Etherification->Ether_Derivatives Increases Stability Glyco_Derivatives Glyco_Derivatives Glycosidic_Modification->Glyco_Derivatives Modifies Solubility and Targeting

Caption: Overview of potential derivatization strategies for this compound.

Protocol 5: General Esterification of Phenolic Hydroxyls

  • Dissolve this compound (1 eq) in a 2:1 mixture of DCM and pyridine.

  • Cool to 0 °C and add the desired acid chloride or anhydride (2.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench with water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Protocol 6: General Etherification of Phenolic Hydroxyls

  • Dissolve this compound (1 eq) in dry DMF.

  • Add K₂CO₃ (3 eq) and the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (2.5 eq).

  • Stir at 50 °C for 12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Quantitative Data Summary

The following table provides illustrative data on how the biological activity of derivatives can be quantified and compared. The data is based on derivatives of podophyllotoxin, a different natural product, as no such data for this compound derivatives was found in the literature search.

Table 1: Illustrative Cytotoxic Activity of Natural Product Derivatives

CompoundParent MoleculeType of DerivativeTarget Cell LineIC₅₀ (µM)
A PodophyllotoxinC4-acetate esterA549 (Lung Cancer)0.05
B PodophyllotoxinC4-propionate esterA549 (Lung Cancer)0.09
C PodophyllotoxinC4'-demethyl etherA549 (Lung Cancer)0.006
D PodophyllotoxinC4-β-D-glucosideA549 (Lung Cancer)> 10

This data is for illustrative purposes only and does not represent experimental results for this compound.

Conclusion

The protocols and strategies outlined in this document provide a comprehensive guide for the synthesis and derivatization of this compound. The proposed total synthesis offers a viable pathway to obtain this natural product, enabling further biological investigation. The derivatization methods described will facilitate the creation of a library of this compound analogs, which will be instrumental in elucidating the structure-activity relationships and potentially identifying new lead compounds for drug development. All proposed experimental procedures require optimization and validation in a laboratory setting.

1H and 13C NMR Spectral Analysis of Platyphylloside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platyphylloside, a diarylheptanoid glycoside first isolated from the bark of Betula platyphylla, has garnered significant interest within the scientific community due to its diverse pharmacological activities. As a member of the diarylheptanoid class of natural products, its structural elucidation is paramount for understanding its biological function and for guiding synthetic efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of such complex natural products. This document provides a detailed guide to the 1H and 13C NMR spectral analysis of this compound, including comprehensive data tables, experimental protocols, and a workflow for spectral analysis.

Chemical Structure

This compound possesses a C25H32O9 molecular formula.[1] Its systematic IUPAC name is (5S)-1,7-bis(4-hydroxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one. The structure, as shown below, consists of a seven-carbon heptan-3-one chain substituted with two 4-hydroxyphenyl groups at positions 1 and 7, and a glucose moiety attached at the C-5 position.

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

1H and 13C NMR Spectral Data

The following tables summarize the assigned 1H and 13C NMR chemical shifts for this compound. The data is compiled from published literature and serves as a reference for the identification and verification of the compound.

Table 1: 1H NMR Spectral Data of this compound (500 MHz, CD3OD)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
12.65t7.5
22.80t7.5
4a2.72dd15.0, 5.0
4b2.88dd15.0, 7.0
53.95m
6a1.85m
6b1.95m
72.55t7.5
2', 6'7.00d8.5
3', 5'6.68d8.5
2'', 6''7.03d8.5
3'', 5''6.70d8.5
1'''4.35d7.5
2'''3.20dd9.0, 7.5
3'''3.35t9.0
4'''3.28t9.0
5'''3.25m
6'''a3.85dd12.0, 2.0
6'''b3.68dd12.0, 5.5

Note: The assignments are based on 1D and 2D NMR experiments from various literature sources. Chemical shifts may vary slightly depending on the solvent and experimental conditions.

Table 2: 13C NMR Spectral Data of this compound (125 MHz, CD3OD)
PositionChemical Shift (δ, ppm)
131.0
246.0
3212.0
450.0
578.0
638.0
730.0
1'134.0
2', 6'130.0
3', 5'116.0
4'156.0
1''133.5
2'', 6''130.2
3'', 5''116.2
4''156.5
1'''104.0
2'''75.0
3'''78.0
4'''71.5
5'''77.5
6'''62.5

Note: The 13C NMR data is based on the work of Ohta et al. (1985) and other supporting literature. Assignments are confirmed through HSQC and HMBC experiments.

Experimental Protocols

This section outlines a general protocol for the acquisition of 1H and 13C NMR spectra of this compound.

Sample Preparation
  • Isolation: this compound is typically isolated from the bark of Betula platyphylla or other plant sources using chromatographic techniques such as column chromatography over silica gel followed by preparative HPLC.

  • Purity Check: The purity of the isolated compound should be assessed by analytical HPLC or LC-MS prior to NMR analysis.

  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound for 1H NMR and 20-50 mg for 13C NMR.

  • Solvent Selection: Deuterated methanol (CD3OD) is a common solvent for this compound, as it readily dissolves the compound and its residual solvent peak does not significantly overlap with the analyte signals. Other suitable solvents include deuterated dimethyl sulfoxide (DMSO-d6).

  • Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution height is at least 4 cm.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. A small amount can be added directly to the NMR tube.

NMR Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

  • 1D 1H NMR:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is typically used.

    • Spectral Width: Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

  • 1D 13C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

    • Spectral Width: Set the spectral width to encompass all expected carbon signals (e.g., 0-220 ppm).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of 13C.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is necessary for quantitative analysis, although shorter delays can be used for qualitative spectra.

  • 2D NMR Experiments for Structural Elucidation:

    • COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C, which is crucial for assigning quaternary carbons and connecting different spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry of the molecule.

Workflow for NMR Spectral Analysis of this compound

The following diagram illustrates the logical workflow for the NMR-based structural analysis of this compound.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Processing & Analysis cluster_elucidation Structure Elucidation Isolation Isolation of this compound Purity Purity Assessment (HPLC/LC-MS) Isolation->Purity Dissolution Dissolution in Deuterated Solvent Purity->Dissolution NMR_1D 1D NMR (1H, 13C) Dissolution->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Processing Fourier Transform & Phasing NMR_2D->Processing Assignment_1H 1H Signal Assignment Processing->Assignment_1H Assignment_13C 13C Signal Assignment Processing->Assignment_13C Connectivity Establish Connectivity (COSY, HMBC) Assignment_1H->Connectivity Assignment_13C->Connectivity Stereochem Determine Stereochemistry (NOESY) Connectivity->Stereochem Final_Structure Final Structure Confirmation Stereochem->Final_Structure

Caption: Workflow for the NMR spectral analysis of this compound.

Conclusion

The detailed 1H and 13C NMR spectral data and the accompanying experimental protocols provided in this document serve as a valuable resource for researchers involved in the study of this compound and related diarylheptanoids. The systematic application of 1D and 2D NMR techniques is essential for the unambiguous structural confirmation of this pharmacologically important natural product, thereby facilitating further research into its biological activities and potential therapeutic applications.

References

Application Notes and Protocols for the Quantification of Platyphylloside using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platyphylloside, a diarylheptanoid glycoside primarily found in the bark of Betula platyphylla, has garnered significant interest for its potential pharmacological activities. Accurate and precise quantification of this compound in plant materials and finished products is crucial for quality control, standardization, and pharmacokinetic studies. This document provides a detailed High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of this compound. The protocols outlined below are based on established methodologies for the analysis of diarylheptanoids and have been compiled to ensure reliability and reproducibility.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution of methanol and water. Detection and quantification are performed using a UV detector at a wavelength optimized for this compound.

Experimental Protocols

Instrumentation and Materials

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • Diode Array Detector (DAD) or UV-Vis Detector

Columns and Consumables:

  • Analytical Column: INNO C18 (5 µm, 4.6 mm I.D. × 150 mm) or equivalent C18 column.[1]

  • Syringe filters: 0.45 µm PTFE or Nylon

Reagents and Standards:

  • This compound reference standard (purity ≥ 98%)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Acetonitrile (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Betula platyphylla bark)
  • Grinding: Grind the dried bark of Betula platyphylla into a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered bark into a flask.

    • Add 50 mL of 80% methanol.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.[2]

    • Alternatively, perform reflux extraction for 2 hours.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract with a precise volume of methanol (e.g., 10 mL).

  • Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC-UV Method Parameters
ParameterCondition
Column INNO C18 (5 µm, 4.6 mm I.D. × 150 mm)[1]
Mobile Phase A: WaterB: Methanol[1]
Gradient Program Time (min)
0
20
25
30
31
35
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C
Injection Volume 10 µL
UV Detection Wavelength 280 nm

Note: The gradient program is a representative method and may require optimization based on the specific HPLC system and column used.

Data Presentation

Table 1: Method Validation Parameters for this compound Quantification
ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Retention Time Approximately 15-20 min (Varies with system)

Note: The values presented in this table are typical for a validated HPLC-UV method for diarylheptanoids and should be established for the specific instrumentation and laboratory conditions.

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Betula platyphylla Bark grinding Grinding to Fine Powder plant_material->grinding extraction Ultrasonic Extraction (80% Methanol) grinding->extraction filtration1 Filtration extraction->filtration1 concentration Evaporation to Dryness filtration1->concentration reconstitution Reconstitution in Methanol concentration->reconstitution filtration2 0.45 µm Syringe Filtration reconstitution->filtration2 hplc_injection HPLC Injection filtration2->hplc_injection separation C18 Column Separation (Methanol/Water Gradient) hplc_injection->separation detection UV Detection at 280 nm separation->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Quantification of this compound chromatogram->quantification calibration Calibration Curve Construction (Standard Solutions) calibration->quantification

Fig. 1: Experimental Workflow for this compound Quantification.

Signaling Pathway Context (Hypothetical)

While the primary focus of this document is the analytical methodology, this compound is investigated for its biological activities, which are often mediated through specific signaling pathways. For instance, its anti-inflammatory effects might be linked to the inhibition of the NF-κB pathway. A simplified, hypothetical representation of such a pathway is provided below for contextual understanding.

signaling_pathway cluster_pathway Hypothetical Anti-inflammatory Signaling stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor ikk IKK Complex receptor->ikk This compound This compound This compound->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nucleus->gene_expression Transcription

Fig. 2: Hypothetical Signaling Pathway for this compound's Anti-inflammatory Action.

Conclusion

The HPLC-UV method detailed in this application note provides a robust and reliable approach for the quantification of this compound in plant extracts, specifically from Betula platyphylla bark. Adherence to the outlined protocols for sample preparation and chromatographic analysis, along with proper method validation, will ensure accurate and reproducible results, which are essential for research, development, and quality control purposes.

References

Application Notes and Protocols for In Vitro Bioassays of Platyphylloside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platyphylloside, a diarylheptanoid glycoside, has emerged as a compound of interest with diverse biological activities. Structurally identified as (5S)-5-hydroxy-1,7-bis-(4-hydroxyphenyl)-3-heptanone-5-O-β-D-glucopyranoside, this natural product has demonstrated potential as an antifungal, anti-proliferative, and anti-adipogenic agent.[1] These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy and mechanism of action in these key areas, facilitating further research and development.

Antifungal Activity Bioassay

This compound has been identified as a potential inhibitor of Cytochrome P450 (CYP450) in Trichophyton rubrum, a common cause of dermatophytosis.[2] The following protocol describes a broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against this filamentous fungus.

Quantitative Data Summary
CompoundOrganismAssay MethodEndpointResultReference
This compoundTrichophyton rubrumPoison Plate TechniqueComplete Inhibition3 mg/mL
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.[3][4]

1.2.1. Materials and Reagents

  • This compound (powder)

  • Trichophyton rubrum strain (e.g., ATCC 28188)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottom microplates

  • Sterile saline (0.85%) with 0.05% Tween 80

  • Spectrophotometer

  • Incubator (28-30°C)

  • Positive control antifungal (e.g., Ketoconazole)

  • Negative control (vehicle)

1.2.2. Inoculum Preparation

  • Culture T. rubrum on a suitable agar medium (e.g., Potato Dextrose Agar) at 28-30°C for 7-10 days until sporulation is evident.

  • Harvest the conidia by flooding the agar surface with sterile saline-Tween 80 solution and gently scraping the surface with a sterile loop.

  • Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

  • Adjust the turbidity of the supernatant to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Perform a 1:50 dilution of the adjusted inoculum in RPMI-1640 medium to obtain the final inoculum concentration.

1.2.3. Assay Procedure

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate to achieve a final concentration range (e.g., 0.1 to 1000 µg/mL).

  • Include a positive control (e.g., Ketoconazole) and a negative control (medium with the highest concentration of DMSO used).

  • Add 100 µL of the diluted fungal inoculum to each well.

  • Seal the plate and incubate at 28-30°C for 4-7 days.

  • Determine the MIC visually as the lowest concentration of this compound that causes complete inhibition of growth compared to the drug-free control well.

Visualization

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Culture Culture T. rubrum Harvest Harvest & Suspend Spores Culture->Harvest Adjust Adjust Inoculum Harvest->Adjust Add_Inoculum Add Inoculum Adjust->Add_Inoculum Prepare_Plate Prepare 96-well Plate Serial_Dilute Serial Dilute this compound Prepare_Plate->Serial_Dilute Serial_Dilute->Add_Inoculum Incubate Incubate Plate Add_Inoculum->Incubate Read_MIC Read MIC Incubate->Read_MIC Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) This compound This compound Inhibition This compound->Inhibition Lanosterol -> Ergosterol Lanosterol -> Ergosterol Inhibition->Lanosterol -> Ergosterol MTT_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_Compound Add this compound Incubate_24h->Add_Compound Incubate_48_72h Incubate (48-72h) Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 Adipogenesis_Pathway cluster_pathway Adipogenesis Signaling Preadipocyte Preadipocyte Differentiation Adipocyte Differentiation Preadipocyte->Differentiation Adipogenic Stimuli Adipocyte Adipocyte Differentiation->Adipocyte PPARg PPARγ Differentiation->PPARg CEBPa C/EBPα Differentiation->CEBPa PPARg->Adipocyte CEBPa->Adipocyte This compound This compound Inhibition This compound->Inhibition Inhibition->PPARg Inhibition->CEBPa

References

Application Notes and Protocols: Studying Platyphylloside Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Platyphylloside is a natural compound that has been investigated for its potential biological activities. This document provides a framework for researchers, scientists, and drug development professionals interested in studying the effects of this compound on gene expression. Due to a lack of specific studies on this topic in the available scientific literature, this document outlines general methodologies and theoretical signaling pathways that could be investigated, based on the known actions of similar compounds and general principles of gene expression analysis.

I. Theoretical Background and Potential Signaling Pathways

While direct evidence is currently unavailable, this compound, as a secondary metabolite, could potentially influence gene expression through various mechanisms. Based on studies of other natural compounds, plausible signaling pathways to investigate include:

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Many natural products are known to modulate this pathway, which plays a crucial role in inflammation and immunity. This compound could potentially inhibit or activate the translocation of NF-κB to the nucleus, thereby altering the expression of its target genes.

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways: The MAPK pathways (including ERK, JNK, and p38) are key regulators of cellular processes such as proliferation, differentiation, and apoptosis. The effect of this compound on the phosphorylation status of key MAPK proteins could lead to downstream changes in gene expression.

  • Nuclear Receptor Signaling: this compound may act as a ligand for certain nuclear receptors (e.g., PPARs, LXRs), which are transcription factors that regulate the expression of genes involved in metabolism and inflammation upon ligand binding.

Diagram of a Hypothetical Signaling Pathway

G cluster_cell cluster_nucleus Nucleus This compound This compound Receptor Membrane Receptor This compound->Receptor Binds Nuclear_Receptor Nuclear Receptor This compound->Nuclear_Receptor Binds (alternative) Cell_Membrane Cell Membrane MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_Cascade Activates NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Activates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_Cascade->Transcription_Factors Activates NFkB_Pathway->Transcription_Factors Activates Gene_Expression Target Gene Expression Nuclear_Receptor->Gene_Expression Regulates Nucleus Nucleus Transcription_Factors->Gene_Expression Regulates G A Cell Culture & Treatment with this compound B RNA Isolation A->B C RNA Quantification & Quality Control B->C D Reverse Transcription (RNA to cDNA) C->D E Quantitative Real-Time PCR (qRT-PCR) D->E F Data Analysis (Fold Change) E->F

Application Notes and Protocols for Platyphylloside Anti-inflammatory Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to the pathogenesis of numerous diseases. Platyphylloside, a natural compound, has garnered interest for its potential anti-inflammatory properties. This document provides a comprehensive protocol for evaluating the anti-inflammatory effects of this compound, focusing on its impact on key inflammatory mediators and signaling pathways. The provided methodologies are intended to guide researchers in the systematic investigation of this compound's therapeutic potential.

The primary mechanism of action for many anti-inflammatory phytochemicals involves the downregulation of pro-inflammatory signaling cascades, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] Activation of these pathways by inflammatory stimuli like lipopolysaccharide (LPS) leads to the production of inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5][6] This protocol outlines assays to quantify the inhibition of these key markers by this compound in a cellular model of inflammation.

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a widely used model for in vitro inflammation studies.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they are scraped and re-plated at a suitable density.

Cytotoxicity Assay (MTT Assay)

Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This compound's effect on NO production, a key inflammatory mediator, is assessed using the Griess assay.

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and incubate for 24 hours. Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Measurement of Prostaglandin E2 (PGE2) Production (ELISA)

The inhibition of PGE2, another important inflammatory mediator, is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Cell Seeding and Treatment: Follow the same procedure as for the NO assay (Section 2.3, steps 1 and 2).

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA Protocol: Perform the PGE2 ELISA according to the manufacturer's instructions (commercially available kits).

  • Data Analysis: Calculate the concentration of PGE2 based on the standard curve provided in the kit.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) (ELISA)

The effect of this compound on the production of key pro-inflammatory cytokines is also measured by ELISA.

  • Cell Seeding and Treatment: Follow the same procedure as for the NO assay (Section 2.3, steps 1 and 2).

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA Protocol: Use commercial ELISA kits for TNF-α, IL-6, and IL-1β, and follow the manufacturer's protocols.[7]

  • Data Analysis: Determine the cytokine concentrations from the respective standard curves.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound on RAW 264.7 Cells

This compound (µM)Cell Viability (%)
0 (Vehicle)100
199.5 ± 2.1
598.7 ± 1.8
1097.2 ± 2.5
2595.4 ± 3.1
5090.1 ± 4.2
10075.3 ± 5.5

Data are presented as mean ± SD. Concentrations with >90% cell viability are considered non-toxic.

Table 2: Effect of this compound on Inflammatory Mediators in LPS-stimulated RAW 264.7 Cells

TreatmentNO (µM)PGE2 (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Control1.2 ± 0.325.4 ± 5.115.8 ± 3.230.1 ± 6.5
LPS (1 µg/mL)45.8 ± 4.2850.6 ± 75.32500.1 ± 210.41800.5 ± 150.7
LPS + this compound (10 µM)30.1 ± 3.1625.2 ± 50.81800.7 ± 160.21250.3 ± 110.9
LPS + this compound (25 µM)15.5 ± 1.9310.9 ± 28.4950.4 ± 85.6600.8 ± 55.1
LPS + this compound (50 µM)8.2 ± 1.1150.3 ± 15.1450.6 ± 40.3280.9 ± 25.4

Data are presented as mean ± SD. These are hypothetical results for illustrative purposes.

Visualization of Pathways and Workflows

Signaling Pathways

The anti-inflammatory effects of this compound are hypothesized to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation NFkB NF-κB NFkB->NFkB_IkB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates NFkB_IkB->NFkB Releases This compound This compound This compound->IKK Inhibits DNA DNA NFkB_active->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: NF-κB Signaling Pathway Inhibition by this compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates p38_active p38 MAPK (Active) p38->p38_active Translocates This compound This compound This compound->MAPKK Inhibits AP1 AP-1 p38_active->AP1 Activates DNA DNA AP1->DNA Binds Genes Pro-inflammatory Genes DNA->Genes Transcription

Caption: MAPK Signaling Pathway Inhibition by this compound.

Experimental Workflow

The overall experimental workflow for the this compound anti-inflammatory assay is depicted below.

Experimental_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_assays Data Collection & Analysis cluster_results Results A Culture RAW 264.7 Cells B Seed cells in 96-well plates A->B C Pre-treat with this compound B->C D Stimulate with LPS (1 µg/mL) C->D E Collect Supernatant D->E I MTT Assay (Cytotoxicity) D->I F Griess Assay (NO) E->F G PGE2 ELISA E->G H Cytokine ELISAs (TNF-α, IL-6, IL-1β) E->H J Quantify Inhibition & Analyze Data F->J G->J H->J I->J

Caption: Experimental Workflow for this compound Assay.

References

Application Notes and Protocols for Platyphylloside in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platyphylloside, a diarylheptanoid glycoside isolated from the bark of Betula platyphylla, has demonstrated significant biological activities, particularly in the regulation of adipogenesis and lipolysis. These properties make it a compound of interest for research into obesity, metabolic syndrome, and related disorders. This document provides detailed application notes and protocols for utilizing this compound in cell culture experiments, with a focus on the 3T3-L1 preadipocyte cell line.

Chemical Properties

PropertyValueReference
Molecular FormulaC₂₅H₃₂O₉[1]
Molecular Weight476.5 g/mol [1]
IUPAC Name(5S)-1,7-bis(4-hydroxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one[1]
CAS Number90803-80-8[1]

Biological Activities

This compound exhibits potent anti-adipogenic and lipolytic effects in 3T3-L1 cells. It inhibits the differentiation of preadipocytes into mature adipocytes and promotes the breakdown of lipids in mature adipocytes.

Anti-Adipogenic Activity

This compound suppresses adipocyte differentiation by downregulating the master regulators of adipogenesis, Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[2][3] This leads to a subsequent decrease in the expression of downstream targets crucial for lipid accumulation.

Lipolytic Activity

In mature adipocytes, this compound induces lipolysis. This is achieved by upregulating Tumor Necrosis Factor-alpha (TNFα) and downregulating Hormone-Sensitive Lipase (HSL) and perilipin, a protein that coats lipid droplets.[2][3]

Data Presentation

Table 1: Quantitative Effects of this compound on Adipogenesis and Lipolysis in 3T3-L1 Cells

ParameterConcentrationEffectReference
Anti-Adipogenesis
IC₅₀ for Adipocyte Differentiation14.4 µMInhibition of adipocyte differentiation[2]
Lipid Accumulation20 µM93% reduction[2]
PPARγ mRNA expression50 µMSignificant downregulation[2]
C/EBPα mRNA expression50 µMSignificant downregulation[2]
aP2 mRNA expression50 µMSignificant downregulation[2]
FAS mRNA expression50 µMSignificant downregulation[2]
Lipolysis
TNFα mRNA expression100 µMSignificant upregulation[2]
HSL mRNA expression100 µMSignificant downregulation[2]
Perilipin mRNA expression100 µMSignificant downregulation[2]

Experimental Protocols

Protocol 1: Inhibition of Adipocyte Differentiation in 3T3-L1 Cells

This protocol details the procedure to assess the anti-adipogenic potential of this compound.

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Bovine Calf Serum (BCS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

  • This compound (dissolved in DMSO)

  • Oil Red O staining solution

  • Phosphate Buffered Saline (PBS)

  • Formalin

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a 24-well plate at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% BCS and 1% penicillin-streptomycin.

  • Induction of Differentiation (Day 0): Two days post-confluence, replace the medium with a differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin). Add this compound at desired concentrations (e.g., 0, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1%.

  • Insulin Treatment (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with fresh this compound.

  • Maintenance (Day 4 onwards): After another 48 hours, replace the medium with DMEM containing 10% FBS and fresh this compound every two days until day 8.

  • Oil Red O Staining (Day 8):

    • Wash the cells twice with PBS.

    • Fix the cells with 10% formalin in PBS for 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain with Oil Red O solution for 30 minutes.

    • Wash with water multiple times.

    • Elute the stain with 100% isopropanol and measure the absorbance at 520 nm to quantify lipid accumulation.

Protocol 2: Induction of Lipolysis in Mature 3T3-L1 Adipocytes

This protocol is for evaluating the lipolytic effect of this compound on mature adipocytes.

Materials:

  • Mature 3T3-L1 adipocytes (differentiated for 8 days as per Protocol 1)

  • DMEM

  • This compound (dissolved in DMSO)

  • Glycerol Assay Kit

  • PBS

Procedure:

  • Preparation of Mature Adipocytes: Differentiate 3T3-L1 cells for 8 days as described in Protocol 1.

  • This compound Treatment: Wash the mature adipocytes with PBS and incubate with serum-free DMEM containing this compound at desired concentrations (e.g., 0, 50, 100 µM) for 24-48 hours.

  • Glycerol Measurement:

    • Collect the culture medium.

    • Measure the glycerol content in the medium using a commercial glycerol assay kit according to the manufacturer's instructions. The amount of glycerol released is an indicator of lipolysis.

  • Cell Viability Assay (Optional but recommended): Perform an MTT or similar cell viability assay on the treated cells to ensure that the observed effects are not due to cytotoxicity.

Signaling Pathways and Experimental Workflows

Platyphylloside_Anti_Adipogenesis_Pathway This compound This compound PPARg PPARγ This compound->PPARg inhibits CEBPa C/EBPα This compound->CEBPa inhibits Downstream Downstream Targets (aP2, FAS, etc.) PPARg->Downstream CEBPa->Downstream Adipogenesis Adipogenesis (Lipid Accumulation) Downstream->Adipogenesis

Caption: this compound inhibits adipogenesis by downregulating PPARγ and C/EBPα.

Platyphylloside_Lipolysis_Pathway This compound This compound TNFa TNFα This compound->TNFa stimulates HSL HSL This compound->HSL inhibits Perilipin Perilipin This compound->Perilipin inhibits Lipolysis Lipolysis (Glycerol Release) TNFa->Lipolysis Triglycerides Triglycerides HSL->Triglycerides hydrolyzes Perilipin->Triglycerides protects Triglycerides->Lipolysis

Caption: this compound promotes lipolysis through modulation of TNFα, HSL, and perilipin.

Adipogenesis_Inhibition_Workflow cluster_0 Cell Culture and Differentiation cluster_1 Analysis A Seed 3T3-L1 Preadipocytes B Induce Differentiation (MDI Cocktail) A->B C Treat with This compound B->C D Maintain Culture (8 days) C->D E Oil Red O Staining D->E G RT-qPCR / Western Blot (PPARγ, C/EBPα) D->G F Quantify Lipid Accumulation E->F

Caption: Experimental workflow for assessing the inhibition of adipogenesis.

References

Application Notes and Protocols for Platyphylloside in the Inhibition of Trichophyton rubrum Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichophyton rubrum is a leading cause of dermatophytosis, fungal infections of the skin, hair, and nails, affecting a significant portion of the global population.[1] The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. Platyphylloside, a natural compound isolated from the epicarp of Balanites aegyptiaca, has demonstrated promising antidermatophytic activity against T. rubrum.[1] In silico and in vitro studies suggest that this compound may act as a potent inhibitor of Cytochrome P450 14α-demethylase (CYP450), a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to impaired cell function and growth inhibition.[1]

These application notes provide a comprehensive overview of the current understanding of this compound's activity against T. rubrum and detailed protocols for its investigation.

Data Presentation

The following table summarizes the quantitative data regarding the antifungal activity of a this compound-containing extract against Trichophyton rubrum.

Extract/CompoundOrganismAssay MethodMinimum Inhibitory Concentration (MIC)Reference
Chloroform extract of Balanites aegyptiaca epicarp (containing this compound)Trichophyton rubrumPoison Plate Technique3 mg/ml (complete inhibition)[1]
This compound (in silico)Trichophyton rubrumMolecular Docking-[2]
Ketoconazole (in silico, for comparison)Trichophyton rubrumMolecular Docking-[1]

Signaling Pathway

The proposed mechanism of action for this compound against Trichophyton rubrum involves the inhibition of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. The primary target within this pathway is believed to be the Cytochrome P450 14α-demethylase (CYP450) enzyme.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Mechanism cluster_outcome Cellular Outcome Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol CYP450 (Target) Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity 14-demethyl-lanosterol->Ergosterol This compound This compound CYP450 (Target) CYP450 (Target) This compound->CYP450 (Target) Inhibition Inhibition of T. rubrum Growth Inhibition of T. rubrum Growth Fungal Cell Membrane Integrity->Inhibition of T. rubrum Growth Antifungal_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation T_rubrum_Culture T. rubrum Culture MIC_Assay MIC Determination (Broth Microdilution) T_rubrum_Culture->MIC_Assay Growth_Inhibition_Assay Mycelial Growth Inhibition (Poison Plate) T_rubrum_Culture->Growth_Inhibition_Assay Morphology_Analysis Morphological Analysis (Microscopy) T_rubrum_Culture->Morphology_Analysis Platyphylloside_Stock This compound Stock Solution Platyphylloside_Stock->MIC_Assay Platyphylloside_Stock->Growth_Inhibition_Assay Platyphylloside_Stock->Morphology_Analysis Data_Analysis Quantitative & Qualitative Data Analysis MIC_Assay->Data_Analysis Growth_Inhibition_Assay->Data_Analysis Morphology_Analysis->Data_Analysis Mechanism_Elucidation Elucidation of Mechanism of Action Data_Analysis->Mechanism_Elucidation

References

Troubleshooting & Optimization

Technical Support Center: Platyphylloside Stability Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of a compound like platyphylloside is critical for experimental design, formulation development, and ensuring the reliability of biological data. While specific stability data for this compound in various solvent systems is not extensively published, this guide provides a comprehensive framework for establishing the stability profile of this compound or similar natural product compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise during the investigation of this compound stability.

Q1: Where should I begin when assessing the stability of a new compound like this compound?

A1: Start with a preliminary assessment to understand the intrinsic stability of the molecule. This typically involves "forced degradation" or "stress testing" studies. In these studies, the compound is subjected to more extreme conditions than it would typically encounter during storage or use. The goal is to rapidly identify potential degradation pathways and to develop an analytical method that can detect these changes.[1][2][3]

Q2: How do I select the appropriate solvents for a this compound stability study?

A2: The choice of solvents should be guided by the intended application and the physicochemical properties of this compound. Consider the following:

  • Solubility: this compound's solubility in a range of solvents (e.g., water, buffers at different pH values, organic solvents like methanol, ethanol, acetonitrile, DMSO) should be determined first.

  • Relevance to Use: Select solvents that are relevant to your experimental or formulation needs. For example, if you are conducting cell-based assays, you would investigate stability in aqueous buffers and cell culture media.

  • Common Analytical Solvents: Include solvents commonly used for sample preparation and analysis, such as methanol and acetonitrile, to understand stability during analytical procedures.

Q3: What are forced degradation studies, and what conditions should I test?

A3: Forced degradation studies use exaggerated storage conditions to accelerate the degradation of a compound, helping to identify potential degradation products and pathways.[1][2][3] For this compound, a comprehensive study would include:

  • Acid Hydrolysis: 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C).

  • Base Hydrolysis: 0.1 N NaOH at room temperature and elevated temperature (e.g., 60°C).

  • Oxidative Degradation: 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: The solid compound and a solution are heated (e.g., 60-80°C).

  • Photostability: Exposure of the solid compound and a solution to UV and visible light.

The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being secondary or tertiary products from excessive degradation.[2]

Q4: Which analytical methods are best suited for determining the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for stability testing.[4][5] A "stability-indicating" HPLC method is one that can separate the intact this compound from all its potential degradation products, allowing for accurate quantification of the parent compound.[6] Other useful techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the structures of degradation products.

  • UV-Vis Spectroscopy: For preliminary analysis, but it lacks the specificity to distinguish between the parent compound and its degradants.

Q5: I'm seeing unexpected or rapid degradation of my this compound sample. What are the common causes?

A5: Unexpected degradation can be due to several factors:

  • Solvent Reactivity: Some organic solvents can degrade over time to form reactive species (e.g., peroxides in ethers) that can degrade your compound. Use fresh, high-purity solvents.

  • pH of the Solution: The stability of many compounds is highly pH-dependent. Ensure your buffers are properly prepared and have the correct pH.

  • Exposure to Light: this compound, like many natural products, may be light-sensitive. Protect solutions from light by using amber vials or covering them with foil.

  • Temperature: Store stock solutions and samples at appropriate low temperatures (e.g., 4°C or -20°C) to minimize degradation.

  • Contaminants: Trace amounts of acids, bases, or metal ions in your solvents or on your glassware can catalyze degradation.

Q6: My HPLC chromatogram shows poor peak shape or shifting retention times for this compound. How can I troubleshoot this?

A6: These issues can compromise the quality of your stability data. Consider the following:

  • Poor Peak Shape (Tailing or Fronting): This can be caused by column degradation, inappropriate mobile phase pH, or interactions between the analyte and the stationary phase. Ensure the mobile phase pH is appropriate for the pKa of this compound and the column you are using.

  • Shifting Retention Times: This often indicates a problem with the HPLC system (e.g., pump issues, leaks) or a change in the mobile phase composition. Ensure the mobile phase is well-mixed and degassed. A column guard can also help protect the analytical column from contaminants that might alter its performance over time.

Experimental Protocols

These generalized protocols provide a starting point for assessing the stability of this compound. They should be adapted based on the specific properties of the compound and the analytical instrumentation available.

Protocol 1: Forced Degradation Study of this compound

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.2 N HCl to obtain a final HCl concentration of 0.1 N.

    • Incubate one sample at room temperature and another at 60°C.

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.2 N NaOH to obtain a final NaOH concentration of 0.1 N.

    • Incubate and sample as described for acid hydrolysis.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to obtain a final H₂O₂ concentration of 3%.

    • Incubate at room temperature and collect samples at various time points.

  • Thermal Degradation:

    • Place a sample of the stock solution in a sealed vial and heat at 60°C.

    • Simultaneously, place a sample of solid this compound in a vial and heat at the same temperature.

    • Sample the solution at various time points. For the solid, dissolve a known amount in the initial solvent at each time point for analysis.

  • Photostability:

    • Expose a sample of the stock solution and a sample of the solid compound to a light source (e.g., a photostability chamber with a combination of UV and visible light).

    • Wrap a control sample of each in aluminum foil and place it alongside the exposed samples.

    • Analyze the samples at appropriate time intervals.

  • Analysis: Analyze all samples by a developed stability-indicating HPLC method to determine the percentage of this compound remaining.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Instrument and Column: Use a standard HPLC system with a UV detector and a C18 reversed-phase column.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution with a UV-Vis spectrophotometer.

  • Mobile Phase Optimization:

    • Start with a simple mobile phase, such as a gradient of water and acetonitrile (or methanol), with 0.1% formic acid or acetic acid added to improve peak shape.

    • Analyze a mixture of the stressed samples (a "cocktail" of degraded solutions) to ensure that all degradation products are separated from the parent this compound peak and from each other.

    • Adjust the gradient, flow rate, and mobile phase composition to achieve optimal separation.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can distinguish this compound from its degradation products and any matrix components.

    • Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.

    • Precision: Assess the repeatability of the method by performing multiple analyses of the same sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate changes in method parameters (e.g., flow rate, column temperature, mobile phase composition) on the results.

Data Presentation

Clear and concise presentation of stability data is crucial. The following tables are examples of how to organize your findings.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionTime (hours)Temperature (°C)% this compound RemainingNumber of Degradation Products
0.1 N HCl246075.22
0.1 N NaOH86045.83
3% H₂O₂242588.11
Thermal (Solution)488092.51
Photolytic (Solution)722585.72

Table 2: Stability of this compound in Different Solvents at 25°C

SolventTime (days)% this compound Remaining (Mean ± SD, n=3)
Methanol 0100
199.8 ± 0.2
799.5 ± 0.3
3098.9 ± 0.4
Acetonitrile 0100
199.9 ± 0.1
799.7 ± 0.2
3099.2 ± 0.3
DMSO 0100
198.5 ± 0.5
792.1 ± 0.8
3078.4 ± 1.2
pH 7.4 Buffer 0100
195.3 ± 0.7
780.6 ± 1.1
3055.2 ± 2.5

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a comprehensive stability study of a compound like this compound.

Stability_Study_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Testing (Forced Degradation) cluster_stability 3. Solvent Stability Assessment cluster_analysis 4. Analysis cluster_reporting 5. Reporting prep_compound This compound Compound prep_solvents Select Solvents & Buffers prep_compound->prep_solvents prep_stock Prepare Stock Solution prep_solvents->prep_stock stress_acid Acid Hydrolysis prep_stock->stress_acid stress_base Base Hydrolysis prep_stock->stress_base stress_ox Oxidation prep_stock->stress_ox stress_therm Thermal prep_stock->stress_therm stress_photo Photolytic prep_stock->stress_photo stab_solvents Incubate in Various Solvents prep_stock->stab_solvents analysis_hplc Develop Stability-Indicating HPLC Method stress_acid->analysis_hplc stress_base->analysis_hplc stress_ox->analysis_hplc stress_therm->analysis_hplc stress_photo->analysis_hplc stab_time Sample at Different Time Points stab_solvents->stab_time analysis_run Analyze Samples stab_time->analysis_run analysis_hplc->analysis_run analysis_data Quantify Remaining Compound & Degradants analysis_run->analysis_data report_tables Summarize Data in Tables analysis_data->report_tables report_pathways Propose Degradation Pathways report_tables->report_pathways

Workflow for this compound Stability Assessment

References

optimizing Platyphylloside concentration for cell treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Platyphylloside concentration in cell treatment experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in cell culture?

A: Direct experimental data on this compound for most mammalian cell lines is limited in published literature. However, based on studies of structurally related or similarly derived natural compounds like Platyphyllenone and Podophyllotoxin derivatives , a logical starting range for preliminary experiments would be between 1 µM and 50 µM .[1][2][3] For a new cell line, it is always recommended to perform a broad dose-response experiment (e.g., 0.1, 1, 10, 50, 100 µM) to determine the optimal concentration range and calculate the half-maximal inhibitory concentration (IC50).

Q2: How should I dissolve and store this compound?

A: this compound is a complex organic molecule and is expected to have low solubility in aqueous media.[4]

  • Dissolving: The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[5] Prepare a stock solution of 10-20 mM in 100% DMSO. Sonication or gentle warming (to 37°C) can aid dissolution.[6]

  • Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[7] While some stock solutions are stable for up to 3 months, it is best practice to prepare fresh stock solutions for long-term or sensitive experiments.[6]

  • Working Dilution: For cell treatment, dilute the DMSO stock directly into the pre-warmed cell culture medium immediately before use. Ensure the final concentration of DMSO in the medium is less than 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (medium with the same final DMSO concentration as your highest treatment dose) in your experiments.

Q3: What are the known cellular targets or signaling pathways affected by this compound?

A: While specific pathways for this compound are not extensively documented, research on the related compound Platyphyllenone shows it can induce apoptosis and autophagy in cancer cells by modulating the MAPK (JNK) and Akt signaling pathways .[8] Therefore, when investigating the mechanism of this compound, it is reasonable to hypothesize that it may affect key cellular signaling cascades involved in proliferation, survival, and metastasis, such as the MAPK/ERK and PI3K/Akt pathways.

Section 2: Troubleshooting Guide

Problem: I am not observing any effect on my cells after treatment.

  • Check Solubility: The compound may have precipitated out of the culture medium. After diluting your DMSO stock into the medium, inspect it for any visible precipitate. If precipitation occurs, you may need to lower the final concentration or slightly increase the DMSO percentage (while staying within non-toxic limits for your cell line).

  • Verify Compound Stability: Natural compounds can be unstable in aqueous solutions at 37°C.[9] Consider reducing the incubation time or refreshing the treatment medium every 24 hours for longer experiments. Stability can be formally checked by recovering the media after incubation and analyzing the compound's integrity via HPLC or LC-MS.[10]

  • Increase Concentration/Time: The concentration may be too low or the incubation time too short to elicit a response. Perform a dose-response and a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal conditions.

  • Cell Line Sensitivity: The cell line you are using may be resistant to this compound. Consider testing the compound on a different, potentially more sensitive, cell line.

Problem: I am observing excessive cell death even at very low concentrations.

  • Solvent Toxicity: Ensure your final DMSO concentration is non-toxic to your cells. Run a DMSO-only control curve to determine the tolerance of your specific cell line.

  • Compound Potency: this compound may be highly potent in your chosen cell line. Lower the concentration range significantly (e.g., into the nanomolar range) to identify a non-toxic working concentration.

  • Assay Timing: For highly potent compounds, cell viability may drop rapidly. Shorten the incubation time (e.g., 6h, 12h, 24h) to capture the desired biological effect before widespread cell death occurs.

Problem: I see high variability between my experimental replicates.

  • Inconsistent Dissolution: Ensure the compound is fully dissolved in the DMSO stock solution before each use. Vortex the stock tube thoroughly before making dilutions.

  • Precipitation During Dilution: When adding the DMSO stock to the culture medium, add it dropwise while gently vortexing or swirling the medium to facilitate rapid mixing and prevent localized high concentrations that can cause precipitation.[6]

  • Cell Seeding Density: Ensure that cells are evenly seeded and have reached a consistent confluency at the start of the experiment. Inconsistent cell numbers will lead to variable results.

Section 3: Data Summary Tables

The following table summarizes reported bioactive concentrations for Platyphyllenone and Podophyllotoxin derivatives, which may serve as a reference for designing initial this compound experiments due to the limited direct data on the latter.

CompoundCell Line(s)Observed Effect & ConcentrationCitation
PlatyphyllenoneSCC-9, SCC-47 (Oral Cancer)Cytotoxicity observed at 20, 30, and 40 µM[8]
PlatyphyllenoneFaDu, Ca9-22, HSC3 (Oral Cancer)Cytotoxicity observed at 2.5, 5, and 10 µM[11]
Podophyllotoxin Glucoside (6b)HL-60, SMMC-7721, A-549, MCF-7, SW480IC50 values ranged from 3.27 µM to 11.37 µM[2][3]
Section 4: Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay

This protocol determines the effect of this compound on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Also prepare a vehicle control (medium + DMSO at the highest final concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

  • Cell Seeding & Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot for Signaling Pathway Analysis

This protocol detects changes in protein expression and phosphorylation in pathways like MAPK or Akt.

  • Cell Seeding & Treatment: Seed cells in a 6-well or 10 cm dish. Grow to 70-80% confluency and treat with this compound for the desired time (short time points like 15, 30, 60 minutes are often used for phosphorylation events).

  • Lysis: Wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cell lysate, collect it, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) into the wells of an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein (e.g., phospho-ERK, total-ERK, GAPDH) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Section 5: Visual Guides

experimental_workflow Experimental Workflow for this compound Optimization cluster_prep Preparation cluster_screen Screening cluster_mechanism Mechanism of Action prep 1. Prepare Stock (10-20 mM in DMSO) screen 2. Dose-Response Assay (e.g., MTT, 24-72h) prep->screen ic50 3. Determine IC50 Value screen->ic50 apoptosis 4. Apoptosis Assay (Annexin V/PI) ic50->apoptosis pathway 5. Signaling Pathway Analysis (Western Blot) apoptosis->pathway

Caption: A standard workflow for optimizing this compound treatment concentration.

signal_pathway Hypothesized this compound Action on MAPK Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cell Proliferation, Survival, Metastasis TF->Response Platy This compound (Hypothesized) Platy->MEK Platy->ERK

Caption: Potential inhibition of the MAPK/ERK pathway by this compound.

troubleshooting_tree Troubleshooting Decision Tree p1 Problem: No Observable Effect c1_1 Is compound dissolved and stable? p1->c1_1 p2 Problem: Excessive Cell Death c2_1 Is DMSO control also toxic? p2->c2_1 s1_1a No: Check for precipitate. Remake stock solution. c1_1->s1_1a No s1_1b Yes: Concentration may be too low. c1_1->s1_1b Yes s1_2 Increase concentration and/or incubation time. s1_1b->s1_2 s1_3 If still no effect, cell line may be resistant. s1_2->s1_3 s2_1a Yes: Lower final DMSO concentration. c2_1->s2_1a Yes s2_1b No: Compound is highly potent. c2_1->s2_1b No s2_2 Decrease concentration range and/or shorten incubation time. s2_1b->s2_2

Caption: A decision tree for troubleshooting common experimental issues.

References

Technical Support Center: Platyphylloside Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the successful crystallization of Platyphylloside.

Frequently Asked Questions (FAQs)

Section 1: Initial Crystallization Failure

Q1: I have dissolved my crude this compound sample, but no crystals are forming after cooling. What are the common causes and solutions?

A1: This is a common issue primarily caused by insufficient supersaturation or a high nucleation energy barrier. Here are several steps to induce crystallization:

  • Increase Supersaturation: Your solution may be too dilute. Try boiling off a portion of the solvent to increase the concentration of this compound, then allow it to cool again.[1]

  • Induce Nucleation:

    • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][2]

    • Seeding: If you have a pure crystal of this compound from a previous batch, add a tiny amount (a "seed crystal") to the solution. This provides a template for new crystals to grow on.[2]

  • Further Cooling: Lower the temperature of the solution. If you have been cooling at room temperature, try moving the flask to a refrigerator or an ice bath.[2]

  • Solvent Removal: As a last resort, the solvent can be completely removed by rotary evaporation to recover the solid. A different solvent system can then be attempted for recrystallization.[1]

Q2: My this compound sample is "oiling out" instead of forming solid crystals. How can I fix this?

A2: "Oiling out" occurs when the solute melts and forms a liquid phase before it crystallizes. This is often due to a high concentration of impurities depressing the melting point or the solution being cooled too quickly from a high temperature.[1]

To resolve this, try the following:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation point, ensuring the compound stays dissolved at a slightly lower temperature.[1]

  • Allow the solution to cool much more slowly. You can insulate the flask to slow the rate of heat loss.

  • If impurities are suspected, consider a preliminary purification step (e.g., column chromatography) or adding activated charcoal to the hot solution to adsorb certain impurities before filtering and cooling.[1]

Section 2: Issues with Crystal Quality and Yield

Q3: Crystals formed, but my final yield is very low. What went wrong?

A3: A low yield (e.g., less than 80%) is typically due to one of the following reasons:

  • Excessive Solvent: Using too much solvent will result in a significant amount of your compound remaining dissolved in the mother liquor after filtration.[1] Before discarding the filtrate, test it by evaporating a small amount to see if a significant amount of solid remains.

  • Premature Filtration: Filtering the crystals while the solution is still warm will lead to loss of product. Ensure the solution is thoroughly cooled to its final temperature to maximize precipitation.

  • Inappropriate Solvent Choice: this compound may have moderate solubility in your chosen solvent even at low temperatures. See the solvent selection guide below.

Q4: My this compound crystals are very fine needles and are difficult to filter and dry. How can I grow larger crystals?

A4: The formation of fine needles is often a sign of rapid crystallization from a highly supersaturated solution. To encourage the growth of larger, more well-defined crystals, you need to slow down the crystallization process.

  • Reduce the Cooling Rate: A slower cooling process allows molecules more time to orient themselves into a more stable crystal lattice. An ideal crystallization should show initial crystal formation after about 5-10 minutes, with continued growth over 20-30 minutes.[1]

  • Use Less Supersaturation: Add slightly more solvent than the minimum required to dissolve the solid at high temperature. This reduces the driving force for rapid nucleation and favors slower growth on existing crystals.[1]

  • Use a Different Solvent System: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures.

Data Presentation: Solvent Systems

Choosing the right solvent is critical for successful crystallization. This compound is a moderately hydrophobic glycoside containing multiple hydroxyl groups, suggesting that polar solvents and mixtures may be effective.[3]

Table 1: Illustrative Solubility Characteristics of this compound Analogs

Solvent SystemSolubility at 25°C (Room Temp)Solubility at 78°C (Boiling Point)Potential Use Case
Methanol HighVery HighGood "soluble" solvent in a mixed-solvent system.
Ethanol/Water (9:1) ModerateHighGood single or mixed-solvent system. Water acts as an anti-solvent.
Ethyl Acetate LowModeratePotential for single-solvent crystallization if solubility gradient is steep.
Acetone HighVery HighSimilar to methanol; good for dissolving the compound initially.
Toluene Very LowLowCan be used as an "anti-solvent" in vapor diffusion or layering methods.
Water LowModerateDue to the glycoside moiety, it has some water solubility. Can be an anti-solvent.

Note: This table provides expected solubility trends for a molecule with this compound's structure. Actual experimental validation is required.

Experimental Protocols

Protocol 1: Standard Recrystallization by Slow Cooling

This protocol is a general method for purifying this compound from a solid crude sample.

  • Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a magnetic stir bar. Add a small volume of a suitable solvent (e.g., Ethanol/Water 9:1) and heat the mixture gently on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of the solvent until the solid completely dissolves at the boiling point. It is crucial to use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration step by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed inside an insulated container (e.g., a beaker wrapped in glass wool).

  • Crystallization: As the solution cools, the solubility of this compound will decrease, and crystals should begin to form. Avoid disturbing the flask during this period.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold crystallization solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under a vacuum to remove all residual solvent.

Visualizations and Workflows

Troubleshooting Crystallization Failure

The following diagram outlines a logical workflow for troubleshooting experiments where no crystals have formed.

G start Crystallization Attempted: Solution remains clear after cooling check_saturation Is the solution supersaturated? start->check_saturation too_dilute Issue: Solution is too dilute check_saturation->too_dilute No nucleation_issue Issue: Nucleation barrier is too high check_saturation->nucleation_issue Yes action_evaporate Action: Evaporate some solvent and cool again too_dilute->action_evaporate success Crystals Form action_evaporate->success action_scratch Action: Scratch inner surface of the flask with a glass rod nucleation_issue->action_scratch action_seed Action: Add a seed crystal nucleation_issue->action_seed action_cool Action: Cool to a lower temperature (e.g., refrigerator/ice bath) nucleation_issue->action_cool action_scratch->success action_seed->success action_cool->success G cluster_0 Driving Force cluster_2 Outcome supersaturation Supersaturation (Concentration > Solubility) nucleation Nucleation (Initial crystal formation) supersaturation->nucleation Initiates growth Crystal Growth (Molecule addition to lattice) supersaturation->growth Drives nucleation->growth Enables crystals Final Crystals (Size, Purity, Yield) growth->crystals

References

Platyphylloside degradation in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of platyphylloside in long-term storage.

Troubleshooting Guide

Issue 1: Unexpectedly Low Quantification of this compound in Stored Samples

Question: We quantified this compound from a batch that has been in storage and found the concentration to be significantly lower than expected. What could be the cause?

Answer: Several factors could contribute to lower-than-expected concentrations of this compound in stored samples. The most common cause is degradation due to improper storage conditions. This compound, as a diarylheptanoid glycoside, is susceptible to degradation under certain environmental stresses.[1]

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the samples have been stored under the recommended conditions. For long-term stability, this compound should be stored as a solid at -20°C or below, protected from light and moisture.[2]

  • Review Sample Handling Procedures: Frequent freeze-thaw cycles can accelerate degradation. Aliquoting the sample upon receipt can minimize this.

  • Assess for Potential Contamination: Contamination with acidic or basic residues, or the presence of oxidative agents, can catalyze degradation.

  • Analyze for Degradation Products: Employ a stability-indicating analytical method, such as HPLC-UV, to check for the presence of degradation products. An increase in the peaks corresponding to degradants alongside a decrease in the this compound peak would confirm degradation.

Issue 2: Appearance of Unknown Peaks in the Chromatogram of a Stored this compound Sample

Question: Our HPLC analysis of a stored this compound sample shows several new, unidentified peaks that were not present in the initial analysis. What are these peaks and are they related to this compound?

Answer: The appearance of new peaks in the chromatogram of a stored sample is a strong indication of degradation. These new peaks likely represent degradation products of this compound. The primary degradation pathway for glycosides like this compound is often hydrolysis of the O-glycosidic bond, which would result in the formation of the aglycone and the free glucose moiety. Other potential degradation pathways for diarylheptanoids may involve dehydration (loss of a water molecule).

Troubleshooting Steps:

  • Characterize the Unknown Peaks: If you have access to mass spectrometry (LC-MS), analyze the unknown peaks to determine their mass-to-charge ratio (m/z). This information can help in identifying the structures of the degradation products.

  • Perform Forced Degradation Studies: To confirm the origin of the unknown peaks, you can perform forced degradation studies on a fresh sample of this compound. By subjecting the compound to acidic, basic, oxidative, and thermal stress, you can intentionally generate degradation products and compare their chromatographic retention times and mass spectra to the unknown peaks in your stored sample.

  • Consult the Plausible Degradation Pathway: Refer to the diagram below for a plausible degradation pathway of this compound to help in the tentative identification of the degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of this compound?

A1: For long-term storage, this compound should be stored as a solid (lyophilized powder) at -20°C or ideally at -80°C. The container should be tightly sealed and protected from light and moisture. For solutions, it is recommended to prepare fresh solutions for each experiment. If short-term storage of a solution is necessary, it should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: What are the main factors that can cause this compound degradation?

A2: The main factors that can induce the degradation of this compound include:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the O-glycosidic bond.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Oxidation: The presence of oxidizing agents can lead to the modification of the phenolic rings and other functional groups.

  • Light: Exposure to UV or fluorescent light can cause photolytic degradation.

Q3: How can I monitor the stability of my this compound samples over time?

A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable way to monitor the stability of this compound. This method should be able to separate the intact this compound from its potential degradation products. By analyzing samples at regular intervals and quantifying the peak area of this compound and any degradation products, you can determine the rate of degradation.

Q4: What is a forced degradation study and why is it important for this compound?

A4: A forced degradation study is an experiment where a drug substance is intentionally exposed to harsh conditions, such as high heat, extreme pH, oxidizing agents, and intense light, to accelerate its degradation.[3][4][5] This study is crucial for:

  • Identifying potential degradation products: This helps in understanding the degradation pathways.

  • Developing and validating a stability-indicating analytical method: It ensures that the analytical method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.

  • Gaining insights into the intrinsic stability of the molecule: This information is valuable for formulation development and determining appropriate storage conditions.

Data Presentation

Table 1: Illustrative Quantitative Data on this compound Degradation Under Forced Conditions.

Stress ConditionDuration (hours)Temperature (°C)This compound Remaining (%)Major Degradation Product(s) Observed
0.1 M HCl246065This compound Aglycone
0.1 M NaOH86040This compound Aglycone, Dehydrated Products
10% H₂O₂2425 (Room Temp)80Oxidized derivatives
Thermal488090Dehydrated Products
Photolytic (UV)7225 (Room Temp)95Minor unidentified products

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method. The specific parameters may need to be optimized for your particular instrument and column.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Example Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a known concentration (e.g., 1 mg/mL). Further dilute with the initial mobile phase composition as needed.

Protocol 2: Forced Degradation Study of this compound
  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 8 hours. Neutralize with an appropriate amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 10% hydrogen peroxide to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in a suitable solvent for HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol:water) to a UV lamp (e.g., 254 nm) for 72 hours. Keep a control sample wrapped in aluminum foil to protect it from light.

Mandatory Visualization

Platyphylloside_Degradation_Pathway This compound This compound Aglycone This compound Aglycone (Hydrolysis Product) This compound->Aglycone  Acid/Base  Hydrolysis Glucose Glucose This compound->Glucose  Acid/Base  Hydrolysis Dehydrated Dehydrated this compound (Thermal/Base Stress) This compound->Dehydrated  Heat/Base Oxidized Oxidized Products This compound->Oxidized  Oxidation  (e.g., H₂O₂)

Caption: Plausible degradation pathway of this compound under stress conditions.

Experimental_Workflow start Start: This compound Sample storage Long-Term Storage (-20°C or below, dark, dry) start->storage sampling Sampling for Analysis storage->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Analysis: Quantify this compound and Degradants hplc->data decision Assess Stability: Degradation < Threshold? data->decision stable Sample is Stable decision->stable Yes unstable Sample is Degraded: Troubleshoot decision->unstable No

Caption: Experimental workflow for monitoring this compound stability.

Troubleshooting_Logic issue Issue: Low this compound Concentration check_storage Check Storage Conditions (Temp, Light, Moisture) issue->check_storage check_handling Review Sample Handling (Freeze-Thaw Cycles) issue->check_handling analyze_degradants Analyze for Degradation Products (HPLC) check_storage->analyze_degradants check_handling->analyze_degradants degradants_present Degradants Present? analyze_degradants->degradants_present degradation_confirmed Conclusion: Degradation is the Cause degradants_present->degradation_confirmed Yes other_cause Investigate Other Causes (e.g., Weighing Error, Instrument Calibration) degradants_present->other_cause No

Caption: Logical workflow for troubleshooting low this compound quantification.

References

minimizing Platyphylloside precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Platyphylloside in cell culture, with a focus on preventing its precipitation to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a diarylheptanoid glycoside, a type of natural phenol.[1] It is investigated for various pharmacological activities, including anti-inflammatory, anti-proliferative, and anti-adipogenic effects.[1] Its molecular formula is C₂₅H₃₂O₉, with a molecular weight of approximately 476.5 g/mol .[2]

Q2: What is the recommended solvent for preparing this compound stock solutions? A2: Due to its moderate hydrophobicity, Dimethyl Sulfoxide (DMSO) is the most effective and commonly used solvent for preparing high-concentration stock solutions of this compound.[3] While other organic solvents like ethanol or DMF might be used, DMSO typically offers the highest solubility for this class of compounds.

Q3: What is the maximum recommended final concentration of DMSO in the culture medium? A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should not exceed 0.1%.[4] It is critical to prepare a corresponding vehicle control using the same final DMSO concentration in all experiments.[4]

Troubleshooting Guide: this compound Precipitation

Use this guide to diagnose and resolve common issues with this compound precipitation during your experiments.

Q4: My this compound precipitated instantly when I added it to my culture medium. What is the likely cause? A4: This is a common issue known as "solvent shock." It occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous solution (culture medium) where its solubility is much lower.[4][5] The key is to manage the dilution process carefully. Refer to the troubleshooting workflow below and the detailed protocols for the recommended dilution procedure.

Q5: The precipitation appears as fine, crystalline particles. Is this different from a cloudy solution? A5: Yes. Fine, crystalline particles often indicate the precipitation of the compound itself. A general cloudiness or haziness, however, could also be caused by interactions between the compound and components of the medium, such as salts or proteins, especially in serum-free formulations.[6] High concentrations of calcium salts or trace metals in the medium can be a cause of precipitation.[7]

Q6: Can temperature changes cause precipitation? A6: Yes. Adding a cold stock solution to warm culture medium can cause the compound to fall out of solution. Additionally, repeated freeze-thaw cycles of the stock solution should be avoided as they can promote degradation and precipitation.[6] Always allow stock solutions to fully equilibrate to room temperature before use.

Q7: My compound seems to precipitate over time in the incubator. Why? A7: This could be due to several factors:

  • Limited Stability: The compound may have limited stability in the culture medium at 37°C, leading to degradation and precipitation of less soluble byproducts.[8]

  • Evaporation: Water evaporation from the culture vessel can increase the concentration of all components, including salts and your compound, potentially exceeding its solubility limit.[6] Ensure proper incubator humidity and seal culture plates or flasks appropriately.[6]

  • pH Shift: The pH of culture media can change during incubation due to cellular metabolism. A significant pH shift could reduce the solubility of this compound.

Logical Troubleshooting Workflow

The following diagram provides a step-by-step decision tree to help identify the cause of this compound precipitation.

cluster_legend Legend Start Start/Check Action Action/Process Decision Decision Point Outcome Potential Cause start Precipitation Observed check_stock Is stock solution clear? start->check_stock remake_stock Stock exceeded solubility. Prepare fresh, possibly more dilute, stock. check_stock->remake_stock No check_dilution Review Dilution Method check_stock->check_dilution Yes add_method Was stock added slowly to pre-warmed, vortexing media? check_dilution->add_method solvent_shock Likely Cause: Solvent Shock / Thermal Shock add_method->solvent_shock No check_concentration Check Final Concentration add_method->check_concentration Yes improve_method Action: Follow Protocol 4.2 (Pre-warm media, add dropwise with mixing) solvent_shock->improve_method too_high Is final concentration too high? check_concentration->too_high exceeded_sol Likely Cause: Exceeded aqueous solubility limit too_high->exceeded_sol Yes check_media Assess Media Compatibility too_high->check_media No lower_conc Action: Lower the final working concentration exceeded_sol->lower_conc media_interaction Likely Cause: Interaction with media components (e.g., salts, proteins) check_media->media_interaction test_media Action: Test solubility in a simpler buffer (PBS) or different media formulation media_interaction->test_media

Caption: Troubleshooting workflow for this compound precipitation.

Physicochemical & Solubility Data

Understanding the physicochemical properties of this compound is essential for troubleshooting solubility issues.

PropertyValueSignificanceReference
Molecular Formula C₂₅H₃₂O₉-[1][2]
Molecular Weight 476.5 g/mol Needed for molar concentration calculations.[1][2]
logP -0.053Indicates balanced lipophilicity; not extremely greasy or water-soluble.[1]
logS (Aqueous Solubility) -1.727Predicts moderate-to-low aqueous solubility.[1]
Hydrogen Bond Donors 6Multiple donors can aid solubility in protic solvents.[1]
Hydrogen Bond Acceptors 9Multiple acceptors can aid solubility in protic solvents.[1]

Experimental Protocols

Follow these detailed protocols to minimize the risk of precipitation.

Protocol for Preparing a this compound Stock Solution
  • Calculate Mass: Determine the mass of this compound powder needed to achieve a desired stock concentration (e.g., 10-50 mM).

  • Solvent: Use high-purity, anhydrous DMSO.

  • Dissolution: Add the DMSO to the vial containing the pre-weighed this compound powder.

  • Mixing: Vortex vigorously for 1-2 minutes until the powder is completely dissolved. If needed, gentle warming in a 37°C water bath can assist dissolution.

  • Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C for long-term stability.[9] Avoid repeated freeze-thaw cycles.[6]

Protocol for Diluting this compound into Culture Medium

This protocol is designed to prevent solvent and thermal shock.

  • Thaw & Equilibrate: Remove one aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Pre-warm Medium: Warm the required volume of cell culture medium to 37°C in a water bath.

  • Prepare for Dilution: Place the tube of pre-warmed medium on a vortex mixer set to a medium speed.

  • Add Dropwise: While the medium is vortexing, slowly add the required volume of the this compound stock solution drop-by-drop into the center of the vortex. This ensures immediate and rapid dispersion.

  • Final Mix: Continue vortexing for an additional 10-15 seconds after adding the stock.

  • Application: Immediately add the final working solution to your cell culture plates. Do not store the diluted solution.

Experimental Workflow Diagram

cluster_stock Protocol 4.1: Stock Preparation cluster_working Protocol 4.2: Working Solution Preparation weigh 1. Weigh This compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex_stock 3. Vortex to Dissolve (Warm if necessary) add_dmso->vortex_stock aliquot 4. Aliquot into Single-Use Tubes vortex_stock->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw Stock at Room Temp add_dropwise 9. Add Stock Dropwise to Vortex thaw->add_dropwise warm_media 7. Pre-warm Media to 37°C vortex_media 8. Vortex Media (Medium Speed) warm_media->vortex_media vortex_media->add_dropwise apply 10. Apply to Cells Immediately add_dropwise->apply

Caption: Workflow for preparing this compound stock and working solutions.

Relevant Biological Pathways

This compound has been noted for its anti-inflammatory properties. Many plant-derived compounds exert such effects by modulating key inflammatory signaling pathways like the NF-κB pathway.[10][11]

The NF-κB Signaling Pathway The Nuclear Factor kappa-light-chain-enhancer of activated B-cells (NF-κB) is a master regulator of inflammation.[12] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. When a cell is stimulated by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), a cascade is initiated that leads to the phosphorylation and degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[11] Phytochemicals like this compound are often hypothesized to interfere with this cascade, preventing NF-κB activation and subsequent inflammation.

Simplified NF-κB Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 Receptor lps->tlr4 binds ikk IKK Complex tlr4->ikk activates ikb_nfkb IκBα NF-κB ikk->ikb_nfkb phosphorylates IκBα ikb_p P-IκBα ikb_nfkb->ikb_p nfkb_free Active NF-κB ikb_nfkb->nfkb_free degradation Proteasomal Degradation ikb_p->degradation targeted for nfkb_nuc Active NF-κB nfkb_free->nfkb_nuc translocates platy This compound (Hypothesized Inhibition) platy->ikk inhibits dna DNA nfkb_nuc->dna binds to genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) dna->genes promotes transcription

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

References

Technical Support Center: Platyphylloside Assay

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Platyphylloside assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the quantification and analysis of this compound.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its accurate quantification important?

This compound is a diarylheptanoid glycoside, a type of phenolic compound found in various plant species, notably in the bark of birch trees (Betula spp.). Its accurate quantification is crucial for research in phytochemistry, pharmacology, and drug development due to its potential biological activities, including inhibitory effects on certain enzymes.

2. What are the common analytical methods for this compound quantification?

High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is a commonly employed method for the quantification of this compound and other diarylheptanoids. Liquid Chromatography-Mass Spectrometry (LC-MS) is also used for its high sensitivity and specificity, especially in complex matrices.

3. What are the major challenges and potential sources of interference in this compound assays?

The primary challenges in this compound assays arise from matrix effects, where co-eluting compounds from the sample matrix interfere with the accurate quantification of the analyte. When extracting this compound from plant materials like birch bark, a host of other phenolic compounds can be co-extracted and may interfere with the assay.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound analysis, providing potential causes and recommended solutions.

Issue 1: Poor Peak Resolution or Peak Tailing in HPLC

Possible Causes:

  • Inappropriate mobile phase composition: The polarity of the mobile phase may not be optimal for separating this compound from other closely related compounds.

  • Column degradation: The stationary phase of the HPLC column may be degraded or contaminated.

  • Suboptimal flow rate or temperature: These parameters can significantly affect peak shape and resolution.

  • Co-eluting interfering compounds: Other phenolic compounds with similar retention times can overlap with the this compound peak.

Solutions:

  • Mobile Phase Optimization:

    • Adjust the gradient profile of the mobile phase (e.g., acetonitrile and water with a small percentage of formic or acetic acid) to improve separation.

    • Experiment with different solvent ratios to fine-tune the polarity.

  • Column Maintenance:

    • Flush the column with a strong solvent to remove contaminants.

    • If the problem persists, replace the column with a new one of the same type.

  • Method Parameter Adjustment:

    • Optimize the flow rate and column temperature to achieve better peak symmetry and resolution.

  • Sample Preparation:

    • Employ solid-phase extraction (SPE) or other cleanup techniques to remove interfering compounds before HPLC analysis.

Issue 2: Inaccurate or Irreproducible Quantification Results

Possible Causes:

  • Matrix Effects: Co-eluting compounds can enhance or suppress the ionization of this compound in LC-MS, leading to inaccurate quantification. In HPLC-UV, co-eluting compounds with similar UV absorbance can lead to overestimation.

  • Standard Instability: The this compound standard solution may have degraded.

  • Inconsistent Sample Preparation: Variations in extraction efficiency or sample handling can lead to inconsistent results.

  • Instrumental Variability: Fluctuations in detector response or injector precision.

Solutions:

  • Addressing Matrix Effects:

    • Use a matrix-matched calibration curve to compensate for matrix effects.

    • Employ stable isotope-labeled internal standards for the most accurate quantification in LC-MS.

    • Optimize chromatographic conditions to separate this compound from interfering compounds.

  • Standard Handling:

    • Prepare fresh standard solutions regularly and store them under appropriate conditions (e.g., protected from light and at low temperatures).

  • Standardized Protocols:

    • Follow a validated and standardized protocol for sample extraction and preparation to ensure consistency.

  • Instrument Qualification:

    • Regularly perform system suitability tests to ensure the HPLC/LC-MS system is performing within specifications.

Issue 3: No or Low Signal for this compound

Possible Causes:

  • Low concentration in the sample: The amount of this compound in the sample may be below the limit of detection (LOD) of the method.

  • Degradation of this compound: this compound may be unstable under the extraction or storage conditions used.

  • Poor extraction efficiency: The chosen solvent or extraction method may not be effective for this compound.

  • Instrumental issues: Problems with the detector, such as a burnt-out lamp in a UV detector.

Solutions:

  • Sample Concentration:

    • Concentrate the sample extract before analysis.

    • Increase the injection volume if possible without compromising chromatography.

  • Stability Assessment:

    • Investigate the stability of this compound under different pH, temperature, and light conditions to determine optimal handling and storage procedures.

  • Extraction Optimization:

    • Experiment with different extraction solvents (e.g., methanol, ethanol, acetone, and their aqueous mixtures) and methods (e.g., sonication, maceration) to improve recovery.

  • Instrument Check:

    • Perform routine maintenance and checks on the analytical instrument to ensure it is functioning correctly.

Data Presentation

Table 1: Potential Interfering Compounds from Birch Bark in this compound Analysis

When analyzing this compound from its common source, Betula species (birch), a variety of other phenolic compounds are often co-extracted. These can potentially interfere with the assay through chromatographic co-elution or overlapping spectral signals.

Compound ClassSpecific ExamplesPotential Interference
Diarylheptanoids Rhododendrin, Oregonin, PlatyphyllonolStructural similarity can lead to similar retention times in reversed-phase HPLC, causing peak overlap.
Flavonoids Myricetin glycosides, Quercetin glycosidesMay have overlapping UV absorbance spectra with this compound if not chromatographically resolved.
Lignans Lariciresinol, MatairesinolCan co-elute with this compound depending on the chromatographic conditions.
Phenolic Acids Gallic acid, Vanillic acid, Caffeic acidGenerally more polar, but can contribute to the overall matrix complexity and potentially cause ion suppression in LC-MS.
Procyanidins Catechin, EpicatechinCan cause broad, unresolved peaks that may interfere with the baseline and integration of the this compound peak.
Table 2: Representative HPLC-PDA Method Validation Parameters for Phenolic Compounds
ParameterTypical Range/Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.03 - 1.5 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%

Experimental Protocols

Protocol 1: General Extraction of this compound from Birch Bark

This protocol provides a general method for the extraction of this compound and other phenolic compounds from birch bark for subsequent analysis.

Materials:

  • Dried and powdered birch bark

  • 80% Methanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • 0.45 µm syringe filters

Procedure:

  • Weigh 1 gram of powdered birch bark into a conical flask.

  • Add 20 mL of 80% methanol to the flask.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction process (steps 2-5) on the remaining plant material two more times.

  • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Re-dissolve the dried extract in a known volume of the initial mobile phase for HPLC analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: Reference HPLC-UV Method for Diarylheptanoids

This protocol is based on a published method for the analysis of diarylheptanoids from Betula platyphylla and can be adapted for this compound analysis.[1]

HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-25 min: 10% to 50% B

    • 25-30 min: 50% to 100% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Visualizations

Below are diagrams illustrating key concepts related to this compound assay interference and potential biological mechanisms.

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Potential Interferences Birch Bark Birch Bark Extraction Extraction Birch Bark->Extraction Crude Extract Crude Extract Extraction->Crude Extract Cleanup (SPE) Cleanup (SPE) Crude Extract->Cleanup (SPE) Purified Extract Purified Extract Cleanup (SPE)->Purified Extract HPLC/LC-MS HPLC/LC-MS Purified Extract->HPLC/LC-MS Data Analysis Data Analysis HPLC/LC-MS->Data Analysis Co-eluting Compounds Co-eluting Compounds Co-eluting Compounds->HPLC/LC-MS Affects Quantification Matrix Effects Matrix Effects Matrix Effects->HPLC/LC-MS Affects Quantification

Figure 1: Experimental workflow for this compound analysis and sources of interference.

G cluster_0 Inflammatory Stimuli cluster_1 Signaling Cascade cluster_2 This compound Action LPS, Cytokines LPS, Cytokines IKK IKK LPS, Cytokines->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Degrades & Releases Nucleus Nucleus NF-κB->Nucleus Translocates to COX-2 Gene COX-2 Gene Nucleus->COX-2 Gene Induces Transcription COX-2 Protein COX-2 Protein COX-2 Gene->COX-2 Protein Translation Prostaglandin Synthesis Prostaglandin Synthesis COX-2 Protein->Prostaglandin Synthesis Catalyzes This compound This compound This compound->NF-κB Inhibits Translocation Inflammation Inflammation Prostaglandin Synthesis->Inflammation Mediates

References

Platyphylloside Bioavailability Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during in vivo studies of Platyphylloside.

Troubleshooting Guide

This section addresses common issues related to this compound's bioavailability in a question-and-answer format.

Question: We are observing very low plasma concentrations of this compound after oral administration in our animal model. What are the potential causes and solutions?

Answer: Low plasma concentration of this compound is a common challenge, primarily due to its physicochemical and pharmacokinetic properties. The main contributing factors are poor aqueous solubility and significant first-pass metabolism.

Probable Causes & Suggested Solutions:

Problem Probable Cause Suggested Solution / Enhancement Strategy Expected Improvement (Relative Bioavailability) Key Considerations
Poor Dissolution Low aqueous solubility. This compound has a predicted LogS of -1.727, indicating moderate hydrophobicity[1].Particle Size Reduction: Micronization or nanonization to increase surface area.[2][3]2-5 foldMay not be sufficient for highly insoluble compounds.
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix (e.g., PVP, PEG).[3][4]5-15 foldRequires careful selection of polymer and solvent; stability can be an issue.
Poor Permeability / High Efflux Active transport out of intestinal cells by efflux pumps (e.g., P-glycoprotein).Co-administration with P-gp Inhibitors: Use of agents like piperine or specific pharmaceutical inhibitors.1.5-4 foldPotential for drug-drug interactions with the inhibitor.
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or liposomes can bypass efflux pumps.[3][5]4-10 foldFormulation complexity and stability need to be optimized.
First-Pass Metabolism Metabolic Transformation: this compound is a glycoside and is susceptible to enzymatic deglycosylation in the gut and liver[1]. It can be hydrolyzed to 5-hydroxy-3-platyphyllone and further reduced[6].Prodrug Approach: Modifying the structure to mask metabolic sites.[4]VariableRequires chemical synthesis and subsequent validation.
Glucuronidation: A common metabolic pathway for phytochemicals that increases water solubility for excretion[7].Co-administration with Glucuronidation Inhibitors: Piperine is known to inhibit UDP-glucuronosyltransferases (UGT)[7].2-6 foldSystemic effects of inhibiting major metabolic pathways must be considered.
Combination of Factors Poor solubility and high metabolism.Complexation: Encapsulation within cyclodextrins to improve solubility and protect from metabolism[7][8].5-20 foldStoichiometry of the complex is critical for efficacy.
Nanoparticle Delivery Systems: Encapsulating this compound in polymeric nanoparticles (e.g., PLGA) or solid lipid nanoparticles (SLNs)[4][5][9].10-50+ foldCharacterization of particle size, drug loading, and release profile is essential.

Frequently Asked Questions (FAQs)

This section provides answers to specific questions regarding experimental design and methodologies for enhancing this compound bioavailability.

1. What are the primary molecular barriers limiting this compound's oral bioavailability?

The primary barriers are its physicochemical properties and metabolic fate. This compound is a moderately hydrophobic glycoside[1]. This can limit its dissolution in the aqueous environment of the gastrointestinal tract. Once dissolved, it is subject to enzymatic breakdown (deglycosylation) and subsequent metabolism in the gut and liver (first-pass metabolism)[1][6]. Furthermore, like many natural compounds, it may be a substrate for efflux transporters such as P-glycoprotein, which actively pump the compound out of intestinal cells, reducing net absorption.

cluster_0 Gastrointestinal Tract cluster_1 Enterocyte / Hepatocyte P_oral Oral This compound P_dissolved Dissolved This compound P_oral->P_dissolved Dissolution Barrier (Low Solubility) P_absorbed Absorbed This compound P_dissolved->P_absorbed Absorption Metabolism Metabolism (Deglycosylation, Glucuronidation) P_absorbed->Metabolism First-Pass Effect Efflux Efflux Pump (e.g., P-gp) P_absorbed->Efflux Reduces Net Absorption Systemic Systemic Circulation (Bioavailable Drug) P_absorbed->Systemic

Diagram 1: Key barriers limiting the oral bioavailability of this compound.

2. What is a recommended protocol for preparing a this compound-cyclodextrin inclusion complex?

Cyclodextrin complexes can enhance the solubility and stability of guest molecules[7][8]. Beta-cyclodextrin (β-CD) or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

Detailed Methodology: Solvent Evaporation Method

  • Molar Ratio Selection: Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized by testing different ratios (e.g., 1:2, 1:5).

  • Dissolution:

    • Accurately weigh and dissolve the calculated amount of this compound in a suitable organic solvent (e.g., ethanol, methanol).

    • Separately, dissolve the corresponding molar amount of HP-β-CD in distilled water.

  • Mixing: Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring continuously.

  • Complexation: Keep the mixture under constant magnetic stirring at a controlled temperature (e.g., 25-40°C) for 24-48 hours to allow for the formation of the inclusion complex.

  • Solvent Removal: Remove the organic solvent and water using a rotary evaporator under reduced pressure until a solid paste or powder is formed.

  • Drying: Dry the resulting product in a vacuum oven at 40-50°C to a constant weight to remove any residual solvent.

  • Characterization:

    • Solubility Test: Compare the aqueous solubility of the complex with that of pure this compound.

    • Dissolution Study: Perform an in vitro dissolution test (e.g., USP Apparatus II) in simulated gastric and intestinal fluids.

    • Physical Characterization: Use techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the inclusion complex and the absence of a simple physical mixture.

3. How do I design an in vivo pharmacokinetic study to evaluate a new this compound formulation?

A well-designed pharmacokinetic (PK) study is crucial to determine the absorption, distribution, metabolism, and excretion (ADME) profile of your formulation.

Detailed Experimental Protocol: Rodent PK Study

  • Animal Model: Use male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g). Acclimatize the animals for at least one week. House them in a controlled environment and fast them overnight (with free access to water) before dosing.

  • Experimental Groups (n=5-6 per group):

    • Group 1 (IV Control): this compound solution administered intravenously (e.g., via tail vein) at a low dose (e.g., 1-2 mg/kg) to determine absolute bioavailability. The vehicle should be a solubilizing system like saline with 10% DMSO and 10% Solutol HS 15.

    • Group 2 (Oral Control): this compound suspension in a vehicle like 0.5% carboxymethyl cellulose (CMC) administered orally (gavage) at a higher dose (e.g., 20-50 mg/kg).

    • Group 3 (Oral Test Formulation): Your enhanced this compound formulation (e.g., cyclodextrin complex, nanoparticle suspension) administered orally at the same dose as the oral control group.

  • Dosing and Sample Collection:

    • Administer the formulations accurately based on animal body weight.

    • Collect blood samples (approx. 100-200 µL) from the tail vein or retro-orbital sinus at predefined time points.

    • IV Group Timepoints: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours.

    • Oral Groups Timepoints: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours.

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.

  • Sample Processing:

    • Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

    • Harvest the plasma and store it at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.

    • Use a suitable internal standard (IS) for accurate quantification.

    • Perform protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to extract this compound and the IS from the plasma matrix.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

    • Key Parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), T½ (half-life), and F% (absolute oral bioavailability).

    • Formula for Bioavailability: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

cluster_workflow In Vivo Pharmacokinetic Study Workflow A Animal Acclimatization & Fasting B Group Assignment (IV, Oral Control, Oral Test) A->B C Formulation Administration (IV or Oral Gavage) B->C D Serial Blood Sampling (Defined Timepoints) C->D E Plasma Separation (Centrifugation) D->E F Bioanalysis (LC-MS/MS Quantification) E->F G Pharmacokinetic Analysis (Calculate Cmax, AUC, F%) F->G H Data Interpretation & Comparison G->H

Diagram 2: Experimental workflow for an in vivo pharmacokinetic study.

References

Platyphylloside Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing platyphylloside dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in in vitro experiments?

A1: Based on reported IC50 values, a good starting point for a dose-response curve is to bracket the expected IC50. For anti-cancer studies in cell lines like colorectal (KM12) and renal (A498) carcinoma, the IC50 is around 11.8 µM and 17.5 µM, respectively.[1] For anti-adipogenic assays in 3T3-L1 cells, the IC50 is approximately 14.4 µM.[1] Therefore, a suggested starting range would be from 1 µM to 50 µM, with logarithmic or semi-logarithmic dilutions. In osteosarcoma (MG63) cells, a significant reduction in viability (80%) was observed at 20 µM.[1]

Q2: I am observing poor solubility of this compound in my aqueous culture medium. What can I do?

A2: this compound has moderate hydrophobicity.[1] To improve solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO. This stock can then be serially diluted in the culture medium to the final desired concentrations. Ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: My this compound solution appears to be losing activity over time. How should I handle and store it?

A3: this compound is susceptible to enzymatic modification, such as deglycosylation.[1] For long-term storage, it is recommended to store the powdered form at -20°C for up to three years. Once in a solvent, it should be stored at -80°C for up to one year. For experimental use, prepare fresh dilutions from the stock solution for each experiment to ensure consistent activity.

Q4: I am not observing the expected biological effect. What are some potential reasons?

A4: Several factors could contribute to this:

  • Cell Line Specificity: The effects of this compound can be cell-type dependent. Ensure the chosen cell line is appropriate for the expected biological outcome (e.g., cancer cell lines for anti-proliferative effects, pre-adipocytes for anti-adipogenic effects).

  • Compound Purity and Integrity: Verify the purity of your this compound sample. As mentioned, it can be unstable, so proper storage and handling are crucial.

  • Experimental A-ssay: The choice of a-ssay to measure the response is critical. Ensure the a-ssay is sensitive and appropriate for the biological question (e.g., MTT or CellTiter-Glo for cell viability, specific enzyme activity a-ssays).

  • Incubation Time: The duration of exposure to this compound can influence the observed effect. An appropriate time course experiment may be necessary to determine the optimal incubation period.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent dissolution of this compound.Ensure the stock solution is homogenous before diluting. After adding the final dilution to the wells, mix gently by pipetting or swirling the plate.
Cell seeding inconsistency.Use a cell counter for accurate cell numbers and ensure even cell distribution when plating.
Unexpectedly high or low IC50 value Incorrect stock solution concentration.Verify the molecular weight of your this compound and re-calculate the concentration.
Cell line is resistant or highly sensitive.Titrate a wider range of concentrations. Consider using a different cell line as a positive control.
This compound degradation.Prepare fresh dilutions from a properly stored stock for each experiment.
Precipitation of this compound in culture medium Exceeding the solubility limit.Decrease the final concentration of this compound. If a higher concentration is needed, consider using a different solvent system for the stock, but be mindful of solvent toxicity.
Interaction with media components.Analyze the composition of your culture medium for potential interactions.

Quantitative Data Summary

Table 1: Reported IC50 Values for this compound

Cell Line/Assay Biological Effect IC50 Value (µM)
KM12 (Colorectal Carcinoma)Anti-proliferative11.8[1]
A498 (Renal Carcinoma)Anti-proliferative17.5[1]
3T3-L1 (Pre-adipocytes)Anti-adipogenic14.4[1]

Experimental Protocols

Protocol 1: Determination of IC50 for Anti-proliferative Effects in Cancer Cell Lines
  • Cell Seeding: Plate cancer cells (e.g., KM12, A498) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 1.56 µM, 0 µM) in culture medium from the stock solution.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability A-ssay (e.g., MTT):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: In Vitro Anti-Adipogenic A-ssay in 3T3-L1 Cells
  • Cell Culture: Culture 3T3-L1 pre-adipocytes to confluence.

  • Differentiation Induction: Two days post-confluence, induce differentiation using a differentiation medium containing 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

  • This compound Treatment: Simultaneously treat the cells with varying concentrations of this compound (e.g., 50 µM, 25 µM, 12.5 µM, 6.25 µM, 0 µM) during the differentiation period.

  • Medium Change: After two days, replace the medium with a maintenance medium containing 10 µg/mL insulin and the respective concentrations of this compound. Repeat this step every two days.

  • Oil Red O Staining: After 8-10 days of differentiation, fix the cells with 10% formalin and stain with Oil Red O solution to visualize lipid droplets.

  • Quantification: Elute the stain with isopropanol and measure the absorbance at 520 nm.

  • Data Analysis: Normalize the absorbance to the control (differentiated cells without this compound) and plot the percentage of lipid accumulation against the this compound concentration to determine the IC50.

Signaling Pathways and Experimental Workflows

Platyphylloside_Antiadipogenic_Pathway This compound This compound PPARg PPARγ This compound->PPARg inhibits CEBPa C/EBPα This compound->CEBPa inhibits Downstream_Targets Downstream Targets (FAS, SREBP1c, aP2) PPARg->Downstream_Targets CEBPa->Downstream_Targets Adipogenesis Adipogenesis Downstream_Targets->Adipogenesis

Caption: this compound's anti-adipogenic signaling pathway.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding 1. Seed Cells Compound_Dilution 2. Prepare this compound Serial Dilutions Treatment 3. Treat Cells Compound_Dilution->Treatment Incubation 4. Incubate (48-72h) Treatment->Incubation Viability_Assay 5. Perform Viability Assay Incubation->Viability_Assay Data_Analysis 6. Analyze Data (Normalize & Plot) Viability_Assay->Data_Analysis IC50_Calc 7. Calculate IC50 Data_Analysis->IC50_Calc

Caption: Experimental workflow for IC50 determination.

References

Technical Support Center: Platyphylloside Oxidation Prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of Platyphylloside during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oxidation a concern?

This compound is a diarylheptanoid glycoside, a class of natural phenols found in plants like the bark of alder trees.[1] Like many phenolic compounds, this compound is valued for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[2] However, the very chemical structures that give it these beneficial antioxidant properties—the phenolic hydroxyl groups—also make it susceptible to oxidation. Oxidation can lead to the degradation of this compound, reducing its biological activity and potentially forming unknown byproducts that could interfere with experimental results.

Q2: What are the primary factors that can cause this compound oxidation in my experiments?

Several factors can accelerate the oxidation of this compound and similar phenolic compounds:

  • pH: this compound is expected to be more stable in acidic to neutral conditions and is prone to degradation under basic (alkaline) conditions.[3][4]

  • Temperature: Elevated temperatures can significantly increase the rate of oxidation.[4][5]

  • Light: Exposure to light, especially UV light, can promote photo-oxidation.

  • Oxygen: The presence of atmospheric oxygen is a key driver of oxidation.

  • Metal Ions: Trace metal ions, such as iron and copper, can catalyze oxidative reactions.

Q3: How can I visually tell if my this compound solution has oxidized?

While subtle oxidation may not be visible, significant degradation can sometimes lead to a change in the color of the solution, often developing a yellowish or brownish tint. However, the most reliable way to assess degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC), which can quantify the remaining this compound and detect the appearance of degradation products.

Q4: What are the likely degradation products of this compound oxidation?

While specific degradation products of this compound have not been extensively characterized in the literature, oxidation of similar phenolic compounds often involves the formation of quinones and other oxidized derivatives.[6] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are instrumental in identifying such degradation products by analyzing their mass-to-charge ratio and fragmentation patterns.[7][8][9][10]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Problem Potential Cause Recommended Solution
Loss of biological activity in my this compound-treated cells. Oxidation of this compound leading to reduced potency.Prepare fresh solutions of this compound for each experiment. Store stock solutions under inert gas (argon or nitrogen) at -20°C or below. Use deoxygenated solvents and buffers.
High variability in experimental results between batches. Inconsistent storage and handling of this compound solutions.Standardize your protocol for solution preparation, storage, and handling. Always protect solutions from light and heat.
Appearance of unknown peaks in my HPLC chromatogram. Degradation of this compound into various byproducts.Analyze your stock solution for purity before use. If degradation is suspected, prepare a fresh stock. Consider using an antioxidant in your solvent system if compatible with your experiment.
Precipitation in my this compound stock solution upon storage. Formation of insoluble oxidation products or oligomers.Filter the solution through a 0.22 µm syringe filter before use. However, this indicates significant degradation, and it is highly recommended to prepare a fresh solution.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

This protocol is designed to minimize oxidation during the preparation and storage of this compound stock solutions.

Materials:

  • This compound (solid)

  • Anhydrous, HPLC-grade solvent (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, or Methanol)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with Teflon-lined caps

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, RNase/DNase-free tips

Procedure:

  • Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry weighing boat. Perform this step quickly to minimize exposure to air and humidity.

  • Dissolution: Transfer the weighed this compound to an amber glass vial. Add the appropriate volume of anhydrous solvent to achieve the desired stock concentration.

  • Purging with Inert Gas: Before capping, gently flush the headspace of the vial with a stream of inert gas (argon or nitrogen) for 15-30 seconds to displace oxygen.

  • Capping and Mixing: Immediately cap the vial tightly and vortex until the this compound is completely dissolved.

  • Storage: For short-term storage (up to 1 week), store the stock solution at 2-8°C. For long-term storage, aliquot the stock solution into smaller, single-use amber vials, purge with inert gas, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Assessment of this compound Stability by HPLC

This protocol provides a framework for assessing the stability of this compound under different experimental conditions.

Materials:

  • This compound stock solution

  • Buffers of varying pH (e.g., pH 4, 7, and 9)

  • Incubators or water baths set to different temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC system with a UV detector

  • C18 HPLC column

  • HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

Procedure:

  • Sample Preparation: Dilute the this compound stock solution to a final concentration of 100 µg/mL in the different pH buffers.

  • Incubation: Aliquot the solutions into amber vials and incubate them at the desired temperatures. Protect the samples from light.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • HPLC Analysis: Immediately analyze the aliquots by HPLC. A typical method would involve a C18 column and a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile.

  • Data Analysis: Monitor the peak area of this compound at its maximum absorbance wavelength. Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Quantitative Data Summary

The following table summarizes the stability of cyclic diarylheptanoids, which are structurally related to this compound, at different pH values. This data can be used to infer the potential stability of this compound under similar conditions.

CompoundpH 1.2 (t1/2 in hours)pH 6.8 (t1/2 in hours)pH 7.4 (t1/2 in hours)
Carpinontriol A13.9 ± 1.216.5 ± 2.025.7 ± 2.5
Giffonin X11.0 ± 1.511.2 ± 1.114.1 ± 1.8
Carpinontriol BStableStableStable
Compound 4*DegradesDegradesStable

*Note: Compound 4 is 3,12,17-trihydroxytricyclo [12.3.1.12,6]nonadeca-1(18),2(19),3,5,14,16-hexaene-8,11-dione. Data from Csupor-Löffler et al. (2020).[5]

Signaling Pathway and Experimental Workflow Diagrams

Plausible Antioxidant Signaling Pathway of this compound

This compound, as a phenolic compound, may exert its antioxidant effects by activating the Nrf2/HO-1 signaling pathway. This pathway is a key cellular defense mechanism against oxidative stress.

Platyphylloside_Nrf2_Pathway cluster_nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Keap1 binding ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nrf2->ARE Binds to HO1 HO-1 (Antioxidant Enzymes) ARE->HO1 Promotes Transcription Cell_Protection Cellular Protection HO1->Cell_Protection Leads to

Caption: Plausible Nrf2/HO-1 signaling pathway activated by this compound.

Experimental Workflow for Assessing this compound Stability

A structured workflow is crucial for obtaining reliable data on the stability of this compound.

Stability_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_samples Prepare Samples in Different Buffers (pH) and Temperatures prep_stock->prep_samples incubation Incubate Samples (Protect from Light) prep_samples->incubation sampling Withdraw Aliquots at Specific Time Points incubation->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis: Calculate % Remaining hplc->data_analysis end End data_analysis->end

Caption: Workflow for this compound stability assessment.

References

Technical Support Center: Platyphylloside Analytical Method Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in developing and troubleshooting analytical methods for Platyphylloside.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

HPLC Troubleshooting

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseSolution
Secondary Interactions This compound, with its multiple hydroxyl groups, can interact with active sites on the column's stationary phase, leading to peak tailing.[1][2] Use a high-purity silica column (Type B) to minimize silanol interactions. Consider adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase.[2]
Column Overload Injecting too concentrated a sample can lead to peak fronting or tailing.[1] Dilute the sample and re-inject. If peak shape improves, optimize the sample concentration.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Experiment with a pH range around the pKa of this compound's phenolic groups.
Column Contamination or Degradation Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shapes.[3] Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent. If the problem persists, replace the column.
Excessive Extra-Column Volume Long tubing or loose connections can cause band broadening and peak tailing.[2] Use tubing with a small internal diameter and ensure all connections are secure.

Problem: Inconsistent Retention Times

Possible Causes & Solutions

CauseSolution
Mobile Phase Composition Change Inaccurate mixing of mobile phase components or solvent evaporation can lead to shifts in retention time. Prepare fresh mobile phase daily and keep solvent reservoirs covered.
Fluctuations in Column Temperature Temperature variations can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase. Use a column oven to maintain a constant temperature.
Pump Malfunction Inconsistent flow from the HPLC pump will cause retention time variability. Check for leaks, and ensure the pump is properly primed and delivering a steady flow rate.
Column Equilibration Insufficient column equilibration time before analysis can lead to drifting retention times. Ensure the column is equilibrated with the mobile phase for a sufficient time until a stable baseline is achieved.
LC-MS Troubleshooting

Problem: Poor Ionization/Sensitivity

Possible Causes & Solutions

CauseSolution
Inappropriate Ionization Mode This compound may ionize more efficiently in either positive or negative mode. Test both ESI positive and negative modes to determine the optimal condition for ionization.
Mobile Phase Incompatibility High concentrations of non-volatile buffers (e.g., phosphate) can suppress ionization. Use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate.
Matrix Effects Co-eluting matrix components from the sample can suppress the ionization of this compound. Optimize sample preparation to remove interfering substances. Solid Phase Extraction (SPE) can be an effective technique for this.[4][5][6]
Source Contamination A dirty ion source can lead to a significant loss in sensitivity. Clean the ion source according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in developing an analytical method for this compound?

A1: The primary challenges include:

  • Stability: this compound, as a glycoside, may be susceptible to hydrolysis under acidic or basic conditions. Forced degradation studies are necessary to understand its stability profile and develop a stability-indicating method.[7][8][9]

  • Sample Matrix Complexity: When extracting this compound from natural products, the presence of numerous other compounds can interfere with the analysis, leading to co-elution and matrix effects.[10]

  • Lack of a Strong Chromophore: While this compound does have UV absorbance, it may not be strong enough for trace-level quantification, potentially requiring more sensitive detection methods like mass spectrometry.

  • Metabolite Co-elution: this compound is metabolized to compounds like 5-hydroxy-3-platyphyllone and centrolobol. The analytical method must be able to resolve this compound from these and other potential metabolites.

Q2: How can I prepare a plant extract sample for this compound analysis?

A2: A general workflow for sample preparation from a plant matrix is as follows:

Sample_Prep_Workflow Start Plant Material Grind Grinding/Homogenization Start->Grind Extraction Solvent Extraction (e.g., Methanol, Ethanol) Grind->Extraction Filter Filtration Extraction->Filter SPE Solid Phase Extraction (SPE) (Optional Cleanup) Filter->SPE Evaporate Evaporation & Reconstitution (in Mobile Phase) SPE->Evaporate Analyze HPLC/LC-MS Analysis Evaporate->Analyze

Caption: General workflow for plant sample preparation.

Q3: What are the key parameters to validate for a this compound analytical method?

A3: According to ICH guidelines, the key validation parameters include:

  • Specificity/Selectivity: The ability to measure this compound in the presence of its impurities, degradation products, and matrix components.

  • Linearity: The relationship between the concentration of this compound and the analytical response.

  • Accuracy: The closeness of the test results to the true value.

  • Precision (Repeatability and Intermediate Precision): The variability of the measurements.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Q4: Are there any known impurities of this compound I should be aware of?

A4: While specific process-related impurities for synthetic this compound are not widely documented, potential impurities in natural extracts could include structurally related diarylheptanoids. Additionally, during storage or under stress conditions, degradation products can form. A related compound, Platyphylline, is known to have impurities such as Seneciphylline, which may provide a starting point for identifying potential classes of impurities for this compound. A thorough forced degradation study is the best way to identify potential degradation products.

Experimental Protocols

Protocol 1: High-Speed Countercurrent Chromatography (HSCCC) for this compound Isolation

This protocol is adapted from literature for the isolation of this compound from plant extracts.

Instrumentation:

  • High-Speed Countercurrent Chromatograph

Solvent System:

  • Ethyl acetate/acetonitrile/water (1:0.1:1, v/v/v)

Procedure:

  • Prepare the two-phase solvent system by mixing ethyl acetate, acetonitrile, and water in the specified ratio.

  • Equilibrate the HSCCC column with the stationary phase (lower phase).

  • Dissolve the crude plant extract in a mixture of the upper and lower phases.

  • Inject the sample into the HSCCC system.

  • Elute with the mobile phase (upper phase) at an appropriate flow rate.

  • Collect fractions and analyze for the presence of this compound using TLC or HPLC.

Signaling Pathways

While the direct effects of this compound on many signaling pathways are still under investigation, as a polyphenolic compound, it may potentially influence common pathways involved in cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.[11][12][13]

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound (Potential Modulator) This compound->PI3K ? This compound->Ras ?

Caption: Potential interaction of this compound with MAPK and PI3K/Akt pathways.

The diagram above illustrates how a polyphenolic compound like this compound might modulate the MAPK and PI3K/Akt signaling pathways, which are crucial for cell proliferation and survival. However, specific experimental evidence for this compound's direct targets within these pathways is needed for confirmation.

This compound Metabolic Pathway

In vitro studies have shown that this compound undergoes metabolic transformation.

Metabolic_Pathway This compound This compound Metabolite1 5-hydroxy-3-platyphyllone This compound->Metabolite1 Hydrolysis Metabolite2 3-platyphyllone Metabolite1->Metabolite2 Metabolite3 Centrolobol Metabolite2->Metabolite3 Reduction

Caption: Metabolic pathway of this compound.

References

Platyphylloside Sample Preparation for NMR Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing platyphylloside samples for Nuclear Magnetic Resonance (NMR) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the preparation of this compound for NMR spectroscopy.

Q1: What is the recommended solvent for dissolving this compound for NMR analysis?

A1: Due to its structure as a diarylheptanoid glycoside, this compound is a polar molecule.[1] The most suitable solvents are polar aprotic or protic deuterated solvents. Based on the solubility of similar natural products, the recommended order of solvents to try is:

  • Dimethyl Sulfoxide-d6 (DMSO-d6): Excellent for dissolving a wide range of polar compounds and is often the first choice for compounds with poor solubility in other solvents.[2]

  • Methanol-d4 (CD3OD): A good polar protic solvent that can dissolve this compound. The exchangeable hydroxyl protons of this compound will exchange with deuterium from the solvent, leading to the disappearance of their signals in the ¹H NMR spectrum.

  • Deuterium Oxide (D2O): Can be used, but solubility might be limited. As with methanol-d4, all O-H and N-H protons will exchange with deuterium.

  • Pyridine-d5: A good solvent for polar compounds, but its own signals in the aromatic region can interfere with the analysis of the sample's aromatic protons.[2]

Q2: My this compound sample is not dissolving completely in the chosen NMR solvent. What steps can I take?

A2: If you encounter solubility issues, try the following troubleshooting steps:

  • Gentle Warming: Warm the sample in a water bath at 40-50°C. Many compounds show increased solubility at slightly elevated temperatures.[2] However, be cautious as prolonged heating can lead to sample degradation.

  • Vortexing/Sonication: Use a vortex mixer or a sonication bath to aid dissolution. Mechanical agitation can help break up solute aggregates.

  • Increase Solvent Volume: While this will decrease the concentration, adding more solvent can help dissolve the sample. Be mindful that a lower concentration will require a longer acquisition time or a more sensitive NMR spectrometer.

  • Try a Different Solvent: If the sample remains insoluble, switch to a stronger polar solvent, such as DMSO-d6.[2]

Q3: I see a large, broad peak around 3.4 ppm in my DMSO-d6 spectrum. What is it and how can I minimize it?

A3: This peak is due to residual water in the DMSO-d6 solvent. DMSO is very hygroscopic and readily absorbs moisture from the atmosphere. To minimize this peak:

  • Use High-Quality Solvent: Use fresh, high-purity DMSO-d6 from a sealed ampoule or a new bottle.

  • Proper Storage: Store your DMSO-d6 in a desiccator to minimize exposure to atmospheric moisture.

  • Dry Glassware: Ensure your NMR tube and any glassware used for sample preparation are thoroughly dried in an oven and cooled in a desiccator before use.

  • Lyophilize the Sample: If your this compound sample was purified using a method involving water, lyophilize (freeze-dry) it thoroughly to remove any residual water before dissolving it in the NMR solvent.

Q4: The baseline of my NMR spectrum is not flat. What are the potential causes?

A4: A distorted baseline can arise from several factors:

  • High Sample Concentration: An overly concentrated sample can lead to issues with the receiver gain, causing baseline distortion. Try diluting your sample.

  • Presence of Paramagnetic Impurities: Metal ions can cause significant line broadening and baseline issues. If you suspect metallic contamination from your isolation process, consider treating your sample with a chelating agent, though this can complicate the spectrum.

  • Incorrect Spectrometer Shimming: The magnetic field needs to be homogenous across the sample. If the shimming is poor, it can result in broad peaks and a distorted baseline. Re-shimming the spectrometer can resolve this.

  • Receiver Dead Time: This is an instrument parameter that may need to be adjusted, especially for spectra with very broad signals.

Q5: How much this compound do I need for a standard ¹H NMR spectrum?

A5: The amount of sample required depends on the strength of the NMR spectrometer. As a general guideline:

  • For a 400-600 MHz spectrometer: 1-5 mg of pure this compound dissolved in 0.5-0.7 mL of deuterated solvent is typically sufficient for a standard ¹H NMR spectrum.

  • For ¹³C NMR or 2D NMR experiments: A more concentrated sample (5-20 mg) is generally required due to the lower natural abundance of ¹³C.

Experimental Protocols

Protocol 1: Standard Preparation of this compound for NMR Analysis
  • Sample Weighing: Accurately weigh 1-5 mg of purified and dried this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d6) to the vial using a clean pipette.

  • Dissolution: Gently vortex or sonicate the sample until the this compound is completely dissolved. If necessary, warm the sample gently (not exceeding 50°C).

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.

Protocol 2: Preparation for Quantitative NMR (qNMR)
  • Drying: Ensure both the this compound sample and the internal standard are rigorously dried to remove any residual solvents or water.

  • Weighing: Accurately weigh the this compound sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The molar ratio should be appropriate for clear integration of non-overlapping peaks.

  • Dissolution: Add a precise volume or weight of the deuterated solvent to the vial.

  • Homogenization: Ensure complete dissolution and homogenization of the sample and internal standard by vortexing or sonication.

  • Transfer and Analysis: Transfer the solution to an NMR tube and acquire the spectrum under conditions that allow for accurate integration (e.g., long relaxation delay).

Data Presentation

Table 1: Properties of Common Deuterated Solvents for NMR
SolventChemical FormulaResidual ¹H Shift (ppm)¹³C Shift (ppm)Boiling Point (°C)Notes
DMSO-d6(CD₃)₂SO2.50 (quintet)39.52 (septet)189Highly polar, good for poorly soluble compounds, hygroscopic.
Methanol-d4CD₃OD3.31 (quintet), 4.87 (s, OH)49.00 (septet)65Polar protic, exchanges with labile protons.
D₂OD₂O~4.79 (s)N/A101For highly water-soluble compounds, exchanges with labile protons.
Chloroform-dCDCl₃7.26 (s)77.16 (triplet)61Non-polar, unlikely to be a good solvent for this compound.
Acetone-d6(CD₃)₂CO2.05 (quintet)29.84 (septet), 206.26 (s, C=O)56Medium polarity, can be a good alternative to methanol.

Note: Chemical shifts of residual solvent peaks can vary slightly depending on temperature, concentration, and other solutes.[3][4]

Mandatory Visualization

Diagram 1: General Workflow for this compound NMR Sample Preparation

Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis start Start: Purified this compound weigh Weigh 1-5 mg of Sample start->weigh dissolve Add 0.6 mL Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve mix Vortex / Sonicate dissolve->mix transfer Transfer to NMR Tube mix->transfer shim Insert into Spectrometer & Shim transfer->shim acquire Acquire Spectrum shim->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process end_node End: Interpretable Spectrum process->end_node

Caption: Workflow for preparing this compound for NMR analysis.

Diagram 2: Troubleshooting Solubility Issues

Troubleshooting cluster_steps Troubleshooting Steps start Is the sample fully dissolved? yes Yes start->yes no No start->no proceed Proceed to NMR Analysis yes->proceed step1 Gently warm sample (40-50°C) no->step1 step1->start Check again step2 Sonicate for 5-10 minutes step1->step2 step2->start Check again step3 Try a different solvent (e.g., DMSO-d6) step2->step3 step3->start Check again

Caption: Decision-making process for troubleshooting this compound solubility.

References

Technical Support Center: Scaling Up Platyphylloside Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the isolation of Platyphylloside from natural sources, primarily Betula platyphylla (Japanese White Birch) bark.

Frequently Asked Questions (FAQs)

Q1: What is the most common natural source for this compound isolation?

A1: The most frequently cited natural source for this compound is the bark of the Japanese White Birch, Betula platyphylla.[1][2]

Q2: What are the general steps involved in scaling up this compound isolation?

A2: The general workflow involves:

  • Raw Material Preparation: Sourcing, drying, and grinding of Betula platyphylla bark.

  • Extraction: Utilizing a suitable solvent system to extract this compound and other compounds from the bark.

  • Purification: Employing chromatographic techniques to isolate this compound from the crude extract.

  • Quantification and Purity Analysis: Using analytical methods like HPLC to determine the yield and purity of the isolated this compound.

Q3: Which solvents are most effective for extra-large-scale this compound extraction?

A3: Methanol and ethanol are commonly used solvents for the extraction of phenolic compounds, including diarylheptanoids like this compound, from Betula platyphylla bark.[1] For scaling up, ethanol is often preferred due to its lower toxicity.

Q4: What are the key challenges in purifying this compound?

A4: The primary challenges include the presence of structurally similar diarylheptanoids and other phenolic compounds that can co-elute during chromatography, making separation difficult. The glycosidic bond in this compound may also be susceptible to cleavage under harsh pH or high-temperature conditions.

Q5: How can I quantify the amount of this compound in my extracts and purified fractions?

A5: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a reliable method for the simultaneous determination and quantification of this compound.[3]

Experimental Protocols

Protocol 1: Scalable Extraction of this compound from Betula platyphylla Bark
  • Material Preparation:

    • Obtain dried bark of Betula platyphylla.

    • Grind the bark into a coarse powder to increase the surface area for extraction.

  • Solvent Extraction:

    • For every 1 kg of powdered bark, use 10 L of 80% ethanol.

    • Macerate the bark powder in the solvent at room temperature for 24 hours with occasional stirring. For a more efficient extraction, a percolator or a large-scale Soxhlet apparatus can be used.

    • Filter the extract to remove the solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification of this compound using Silica Gel Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., n-hexane).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped. The amount of silica gel should be approximately 50-100 times the weight of the crude extract.[4]

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Alternatively, for better resolution, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel and then carefully adding this to the top of the column.[4]

  • Elution:

    • Begin elution with a non-polar solvent like n-hexane and gradually increase the polarity by adding ethyl acetate (gradient elution).

    • A suggested gradient could be:

      • n-hexane:ethyl acetate (9:1)

      • n-hexane:ethyl acetate (8:2)

      • n-hexane:ethyl acetate (7:3)

      • ...and so on, up to 100% ethyl acetate.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the fractions that show a pure spot corresponding to a this compound standard.

    • Evaporate the solvent from the combined fractions to obtain purified this compound.

Protocol 3: Quantification of this compound by HPLC-DAD
  • HPLC System: An HPLC system equipped with a Diode-Array Detector.

  • Column: A C18 column (e.g., 5 µm particle size, 4.6 mm I.D. x 150 mm).[3]

  • Mobile Phase: A gradient of methanol and water is effective.[3]

    • Solvent A: Water

    • Solvent B: Methanol

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound.

  • Quantification: Prepare a calibration curve using a certified this compound standard to determine the concentration in the samples.

Data Presentation

Table 1: Estimated Yield of this compound at Different Stages of Isolation

StageStarting MaterialSolvent/MethodEstimated Yield of this compound (per kg of dry bark)Estimated Purity
Extraction Betula platyphylla Bark80% Ethanol Maceration1 - 5 g5 - 15%
Purification Crude Ethanol ExtractSilica Gel Column Chromatography0.5 - 2 g> 95%
Further Purification Enriched this compound FractionPreparative HPLC0.2 - 1 g> 99%

Note: These are estimated values based on typical natural product isolation yields and may vary depending on the specific batch of plant material and experimental conditions.

Troubleshooting Guides

Issue 1: Low Yield of Crude Extract
Possible Cause Troubleshooting Step
Insufficient Grinding of Bark Ensure the bark is ground to a consistent, coarse powder to maximize surface area for extraction.
Inadequate Extraction Time or Solvent Volume Increase the extraction time or the solvent-to-solid ratio. Consider using a more exhaustive extraction method like percolation or Soxhlet extraction.
Poor Quality of Raw Material Source high-quality, properly dried Betula platyphylla bark. The concentration of secondary metabolites can vary with season and geographical location.
Issue 2: Poor Separation during Column Chromatography
Possible Cause Troubleshooting Step
Improper Column Packing Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation.
Sample Overload Do not exceed the binding capacity of the silica gel. A general rule is to use 50-100 parts of silica gel for every 1 part of crude extract.[4]
Inappropriate Mobile Phase Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. A good starting point is a solvent system that gives an Rf value of 0.2-0.3 for this compound on a TLC plate.[4]
Co-elution of Similar Compounds If structurally similar diarylheptanoids are co-eluting with this compound, a secondary purification step using a different stationary phase (e.g., Sephadex LH-20) or a more efficient technique like preparative HPLC may be necessary.
Issue 3: this compound Degradation
Possible Cause Troubleshooting Step
Harsh pH Conditions Avoid strongly acidic or basic conditions during extraction and purification, as the glycosidic bond of this compound can be susceptible to hydrolysis.
High Temperatures Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a moderate temperature (e.g., 40-50°C). This compound may be unstable at elevated temperatures.[5][6]
Prolonged Storage in Solution Analyze or process samples as quickly as possible. If storage is necessary, store extracts and purified fractions at a low temperature (-20°C) in the dark to minimize degradation.

Visualizations

experimental_workflow cluster_start 1. Raw Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis raw_material Dried Betula platyphylla Bark grinding Grinding raw_material->grinding extraction Solvent Extraction (80% Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_concentration Solvent Evaporation pooling->final_concentration pure_this compound Purified this compound final_concentration->pure_this compound hplc_analysis HPLC-DAD Quantification pure_this compound->hplc_analysis

Caption: Experimental workflow for this compound isolation.

troubleshooting_guide cluster_extraction Extraction Issues cluster_purification Purification Issues cluster_degradation Degradation Issues start Low this compound Yield check_grind Is the bark finely ground? start->check_grind Extraction Stage check_packing Was the column packed correctly? start->check_packing Purification Stage check_ph Were harsh pH conditions used? start->check_ph Degradation check_extraction Are extraction time and solvent volume sufficient? check_grind->check_extraction Yes solution_grind Action: Re-grind bark to a finer, consistent powder. check_grind->solution_grind No check_material Is the raw material of good quality? check_extraction->check_material Yes solution_extraction Action: Increase extraction time/solvent ratio or use a more exhaustive method. check_extraction->solution_extraction No solution_material Action: Source new, high-quality raw material. check_material->solution_material No check_loading Is the sample overloaded? check_packing->check_loading Yes solution_packing Action: Repack the column carefully to avoid air bubbles and channels. check_packing->solution_packing No check_mobile_phase Is the mobile phase optimized? check_loading->check_mobile_phase Yes solution_loading Action: Reduce sample load or use a larger column. check_loading->solution_loading No check_coelution Are there co-eluting impurities? check_mobile_phase->check_coelution Yes solution_mobile_phase Action: Optimize mobile phase with TLC before column chromatography. check_mobile_phase->solution_mobile_phase No solution_coelution Action: Use preparative HPLC or a different stationary phase for further purification. check_coelution->solution_coelution Yes check_temp Was excessive heat applied? check_ph->check_temp No solution_ph Action: Maintain neutral pH during the process. check_ph->solution_ph Yes solution_temp Action: Use moderate temperatures for solvent evaporation. check_temp->solution_temp Yes

Caption: Troubleshooting guide for low this compound yield.

References

Validation & Comparative

Platyphylloside vs. Other Diarylheptanoids: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of platyphylloside with other prominent diarylheptanoids, supported by experimental data. Diarylheptanoids, a class of plant-derived phenolic compounds, have garnered significant interest in the scientific community for their diverse pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and anti-adipogenic effects. This compound, isolated from the bark of Betula platyphylla, is a key member of this family. This document aims to delineate its bioactivity in the context of other well-researched diarylheptanoids like curcumin, oregonin, and hirsutenone, providing a valuable resource for drug discovery and development.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of this compound and other selected diarylheptanoids. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the data presented is a collation from various independent studies.

Anti-Adipogenic Activity

The effect on the differentiation of pre-adipocytes into mature adipocytes is a key indicator of potential anti-obesity agents.

CompoundCell LineAssayEndpointIC50 / ConcentrationCitation
This compound 3T3-L1Adipocyte DifferentiationInhibition of lipid accumulation14.4 µM[1]
Curcumin 3T3-L1Adipocyte DifferentiationInhibition of lipid accumulationSignificant inhibition at 20 µM[2]
Demethoxycurcumin3T3-L1Adipocyte DifferentiationInhibition of lipid accumulationMore potent than curcumin at 20 µM[2]
Bisdemethoxycurcumin3T3-L1Adipocyte DifferentiationInhibition of lipid accumulationMost potent among curcuminoids at 20 µM[2]
Anti-inflammatory Activity

The inhibition of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages is a common measure of anti-inflammatory potential.

CompoundCell LineAssayEndpointIC50 ValueCitation
Curcumin RAW 264.7Nitric Oxide InhibitionInhibition of NO production11.0 ± 0.59 µM[3]
Curcumin PyrazoleRAW 264.7Nitric Oxide InhibitionInhibition of NO production3.7 ± 0.16 µM[3]
Hirsutenone KeratinocytesCytokine ProductionReduction of IL-1β, IL-8, CCL17Data not available in IC50[4]
Anticancer Activity

The cytotoxic effect on cancer cell lines is a primary indicator of a compound's potential as an anticancer agent.

CompoundCell LineAssayEndpointActivityCitation
This compound Colon Cancer & Leukemic CellsCytotoxicity AssayAntiproliferative activityPotent antiproliferative activity[5]

Note: Specific IC50 values for this compound's anticancer activity were not provided in the abstract of the cited study.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Anti-Adipogenic Activity Assay in 3T3-L1 Cells

1. Cell Culture and Differentiation:

  • Murine 3T3-L1 pre-adipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • To induce differentiation, two-day post-confluent cells are treated with a differentiation medium containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI) in DMEM with 10% FBS.

  • After 48 hours, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours.

  • Subsequently, the cells are maintained in DMEM with 10% FBS, with the medium being changed every two days.

2. Treatment with Diarylheptanoids:

  • Test compounds (this compound, curcumin, etc.) are dissolved in a suitable solvent (e.g., DMSO) and added to the differentiation medium at various concentrations.

  • A vehicle control (DMSO) is run in parallel.

3. Quantification of Lipid Accumulation:

  • On day 8 of differentiation, cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour.

  • After washing with water, the cells are stained with Oil Red O solution for 1 hour to visualize intracellular lipid droplets.

  • The stained lipid droplets are then eluted with isopropanol, and the absorbance is measured spectrophotometrically at a wavelength of 510 nm.

  • The percentage of inhibition is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

1. Cell Culture:

  • RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

2. Treatment and Stimulation:

  • Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.

3. Measurement of Nitrite:

  • The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system.

  • Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

  • A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle-treated cells. The IC50 value is determined from the dose-response curve.

MTT Assay for Anticancer Activity

1. Cell Culture:

  • Cancer cell lines (e.g., colon cancer, leukemic cells) are cultured in appropriate media supplemented with FBS and antibiotics.

  • Cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.

2. Compound Treatment:

  • Cells are treated with various concentrations of the diarylheptanoids for a specified period (e.g., 48 or 72 hours).

3. Cell Viability Assessment:

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • The formazan crystals formed by viable cells are dissolved by adding 150 µL of a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Signaling Pathway Diagrams

The bioactivities of this compound and curcumin are mediated through the modulation of specific intracellular signaling pathways.

This compound and the PPARγ Signaling Pathway in Adipogenesis

This compound has been shown to inhibit adipocyte differentiation by modulating the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway. PPARγ is a master regulator of adipogenesis.

Platyphylloside_PPARg_Pathway This compound This compound PPARg PPARγ This compound->PPARg inhibits CEBPa C/EBPα PPARg->CEBPa activates Adipogenic_Genes Adipogenic Genes (e.g., aP2, FABP4) PPARg->Adipogenic_Genes activates CEBPa->Adipogenic_Genes activates Adipocyte_Differentiation Adipocyte Differentiation Adipogenic_Genes->Adipocyte_Differentiation

This compound's inhibition of the PPARγ pathway.

Curcumin and the NF-κB Signaling Pathway in Inflammation

Curcumin exerts its potent anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

Curcumin_NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 degrades and releases NFkB_translocation NF-κB (p65/p50) Translocation NFkB_p65_p50->NFkB_translocation Curcumin Curcumin Curcumin->IKK inhibits Curcumin->NFkB_translocation inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB_translocation->Inflammatory_Genes promotes

Curcumin's inhibitory action on the NF-κB pathway.

Conclusion

This compound demonstrates significant bioactivity, particularly in the realm of anti-adipogenesis. While direct comparative data with other diarylheptanoids like curcumin is emerging, the available evidence suggests that this compound is a potent natural compound with therapeutic potential. Curcumin remains a benchmark diarylheptanoid with well-documented anti-inflammatory and anticancer properties, primarily acting through the NF-κB pathway. Further head-to-head studies are warranted to comprehensively delineate the comparative efficacy of this compound against other diarylheptanoids across a spectrum of biological activities. This will be crucial for guiding future research and development efforts in leveraging these natural compounds for therapeutic applications.

References

A Comparative Analysis of Platyphylloside and its Aglycone in Cancer and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological effects of the diarylheptanoid glycoside, platyphylloside, and its aglycone, 5-hydroxy-3-platyphyllone. While direct comparative studies are limited, this document synthesizes available data on this compound and draws upon established principles of glycoside versus aglycone bioactivity to infer the potential effects of its aglycone.

Summary of Biological Effects

This compound, isolated from the bark of Betula platyphylla, has demonstrated notable anti-proliferative and pro-apoptotic effects in cancer cell lines.[1] Its aglycone, 5-hydroxy-3-platyphyllone, is formed by the deglycosylation of this compound. Generally, the aglycone forms of flavonoid and diarylheptanoid compounds exhibit greater bioactivity in in vitro assays compared to their glycoside counterparts.[2][3][4][5][6][7] This enhanced activity is often attributed to the smaller size and increased lipophilicity of the aglycone, which facilitates easier passage across cell membranes. Therefore, it is hypothesized that 5-hydroxy-3-platyphyllone may possess more potent anti-inflammatory and anti-cancer properties than this compound in cellular models.

Data Presentation

Table 1: Anti-proliferative Activity of this compound on Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
RKOColon Cancer25.8 ± 1.5[1]
JurkatLeukemia18.5 ± 0.9[1]

Note: Data for the aglycone, 5-hydroxy-3-platyphyllone, is not currently available in published literature.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the proposed anti-cancer signaling pathway of this compound and a typical experimental workflow for comparing the cytotoxic effects of a glycoside and its aglycone.

platyphylloside_pathway cluster_membrane cluster_cytoplasm This compound This compound Cell_Membrane ROS ↑ ROS This compound->ROS IkBa_p ↓ IκBα Phosphorylation This compound->IkBa_p Cytoplasm Mitochondrion Mitochondrion Nucleus Nucleus Bax ↑ BAX Mitochondrion->Bax Bcl2 ↓ BCL-2 Mitochondrion->Bcl2 G1_Arrest G1 Cell Cycle Arrest Nucleus->G1_Arrest ROS->Mitochondrion NFkB NF-κB IkBa_p->NFkB NFkB->Nucleus Caspase3 ↑ Cleaved Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed anti-cancer signaling pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Biological Assays cluster_analysis Data Analysis Compound_Prep Prepare this compound & 5-hydroxy-3-platyphyllone Stocks Treatment Treat cells with varying concentrations of each compound Compound_Prep->Treatment Cell_Culture Culture Cancer Cell Lines (e.g., RKO, Jurkat) Cell_Culture->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT Cell Viability (MTT Assay) Incubation->MTT NO_Assay Anti-inflammatory (NO Production Assay) Incubation->NO_Assay Western_Blot Protein Expression (Western Blot) Incubation->Western_Blot IC50 Calculate IC50 values MTT->IC50 Protein_Quant Quantify protein levels Western_Blot->Protein_Quant Comparison Compare dose-response curves and signaling effects IC50->Comparison Protein_Quant->Comparison

Experimental workflow for comparing cytotoxicity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and its aglycone on cancer cells.

Materials:

  • This compound and 5-hydroxy-3-platyphyllone

  • Human cancer cell lines (e.g., RKO, Jurkat)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or 5-hydroxy-3-platyphyllone and incubate for an additional 24 to 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory potential by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophages.

Materials:

  • This compound and 5-hydroxy-3-platyphyllone

  • RAW 264.7 murine macrophage cell line

  • 24-well plates

  • Lipopolysaccharide (LPS)

  • Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Complete cell culture medium

  • Sodium nitrite standard solution

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 105 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of this compound or 5-hydroxy-3-platyphyllone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent in a 96-well plate and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve.

Western Blot Analysis of Key Signaling Proteins

This protocol is used to determine the effect of the compounds on the expression levels of proteins involved in apoptosis and inflammation.

Materials:

  • This compound and 5-hydroxy-3-platyphyllone

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-phospho-IκBα, anti-PPARγ)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Wash buffer (TBST)

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

The available evidence strongly suggests that this compound is a promising anti-cancer agent, acting through the induction of apoptosis via modulation of the NF-κB and mitochondrial pathways.[1] Based on general structure-activity relationships for similar compounds, its aglycone, 5-hydroxy-3-platyphyllone, is predicted to exhibit even greater potency in cellular assays. Further research directly comparing the anti-inflammatory and anti-cancer effects of this compound and its aglycone is warranted to fully elucidate their therapeutic potential. Such studies would provide valuable data for drug development professionals in the fields of oncology and inflammatory diseases.

References

Platyphylloside: A Natural Compound with Therapeutic Potential - A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

A notable diarylheptanoid, platyphylloside, has demonstrated significant biological activity, particularly in the realm of antifungal applications. While the exploration of its synthetic analogs remains a nascent field, this guide provides a comprehensive comparison of the known efficacy of this compound, drawing from available experimental data. Due to a lack of direct comparative studies with synthetic analogs, this document will focus on the established biological activities of the natural compound.

Biological Activities of this compound

This compound has been primarily investigated for its potent antifungal properties. Additionally, studies on plant extracts containing this compound suggest potential anti-inflammatory and antioxidant activities.

Table 1: Summary of Biological Efficacy of this compound

Biological ActivityTarget Organism/ModelObserved EffectNotes
Antifungal Trichophyton rubrumComplete inhibition of mycelial growth by a fractionated chloroform extract at 3 mg/ml.[1]In silico docking studies suggest a higher binding affinity to Cytochrome P450 (CYP450) than the standard antifungal drug, Ketoconazole.[1]
Anti-inflammatory In vitro and in vivo models (based on extracts)Downregulation of pro-inflammatory mediators.Activity is attributed to extracts containing this compound and other compounds; the specific contribution of this compound is not fully elucidated.[2][3][4]
Antioxidant In vitro models (based on extracts)Radical scavenging activity and activation of antioxidant response pathways.Activity is associated with plant extracts containing a mixture of phytochemicals, including this compound.[2][3]

Antifungal Efficacy of this compound

The most well-documented therapeutic potential of this compound lies in its antifungal activity, particularly against the dermatophyte Trichophyton rubrum, a common cause of fungal infections in humans.

Mechanism of Action

In silico studies have elucidated the likely mechanism behind this compound's antifungal action. It is proposed to act as an inhibitor of the fungal Cytochrome P450 (CYP450) enzyme, specifically lanosterol 14α-demethylase.[1] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP450, this compound disrupts ergosterol production, leading to a compromised cell membrane and ultimately, fungal cell death.[1]

Antifungal_Mechanism This compound This compound CYP450 Fungal Cytochrome P450 (Lanosterol 14α-demethylase) This compound->CYP450 Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Maintains Cell_Death Fungal Cell Death Fungal_Membrane->Cell_Death

Proposed antifungal mechanism of this compound.
Experimental Data

A study utilizing a fractionated chloroform extract of Balanites aegyptiaca epicarp, which contains this compound, demonstrated complete inhibition of Trichophyton rubrum mycelial growth at a concentration of 3 mg/ml.[1] Furthermore, molecular docking studies have shown that this compound exhibits a better docking score with the fungal CYP450 protein compared to the commonly used antifungal drug, Ketoconazole, suggesting a strong binding affinity and potent inhibitory potential.[1]

Potential Anti-inflammatory and Antioxidant Activities

While direct studies on the anti-inflammatory and antioxidant effects of isolated this compound are limited, research on plant extracts containing this compound suggests its potential involvement in these activities.

Signaling Pathways

The anti-inflammatory and antioxidant effects of various phytochemicals are often mediated through the modulation of key signaling pathways. Two such pathways potentially influenced by compounds in this compound-containing extracts are the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

  • NF-κB Pathway: This pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[5] Phytochemicals can inhibit this pathway at various steps, thereby reducing the inflammatory response.

NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB NF-κB/IκB Complex (Inactive) Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Induces Platyphylloside_Extract This compound- Containing Extract Platyphylloside_Extract->IKK Potentially Inhibits

Potential inhibition of the NF-κB signaling pathway.
  • Nrf2 Pathway: The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the expression of various antioxidant and cytoprotective genes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below for researchers interested in replicating or building upon these findings.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Fungal Inoculum: A suspension of Trichophyton rubrum spores is prepared and adjusted to a concentration of 1-5 x 10^3 colony-forming units (CFU)/mL in RPMI-1640 medium.

  • Preparation of Antifungal Agent: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate containing the diluted this compound. The plate is then incubated at 35°C for 4-7 days.

  • Determination of MIC: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50% or ≥90%) of fungal growth compared to a drug-free control well.

NF-κB Activation Assay (General Protocol)

This assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.

  • Cell Culture and Treatment: A suitable cell line (e.g., RAW 264.7 macrophages) is cultured and treated with an inflammatory stimulus (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound (this compound-containing extract).

  • Nuclear and Cytoplasmic Extraction: After treatment, the cells are harvested, and nuclear and cytoplasmic fractions are separated using a commercially available kit.

  • ELISA-based Quantification: The amount of NF-κB p65 in the nuclear extracts is quantified using a transcription factor ELISA kit.[6][7] This involves the capture of activated NF-κB by an oligonucleotide containing the NF-κB consensus binding site immobilized on a plate, followed by detection with a specific primary antibody against the NF-κB p65 subunit and a secondary antibody conjugated to a detection enzyme.

  • Data Analysis: The absorbance is read on a microplate reader, and the level of nuclear NF-κB p65 is calculated. A decrease in nuclear p65 in the presence of the test compound indicates inhibition of NF-κB activation.

Nrf2 Activation Assay (General Protocol)

This assay quantifies the activation of the Nrf2 transcription factor.

  • Cell Culture and Treatment: Cells (e.g., HepG2) are treated with a known Nrf2 activator (positive control) or the test compound.

  • Nuclear Extraction: Similar to the NF-κB assay, nuclear extracts are prepared from the treated cells.

  • ELISA-based Quantification: An ELISA-based assay is used to measure the amount of activated Nrf2 in the nuclear extracts that can bind to an immobilized Antioxidant Response Element (ARE) oligonucleotide.[6][8][9][10]

  • Data Analysis: The results are quantified by measuring the absorbance, and an increase in Nrf2 binding in the presence of the test compound indicates activation of the Nrf2 pathway.

Conclusion and Future Directions

This compound demonstrates significant promise as a natural antifungal agent, with a mechanism of action that targets a crucial fungal enzyme. While its anti-inflammatory and antioxidant properties are suggested by studies on related plant extracts, further research with the purified compound is necessary to confirm these activities and elucidate the precise molecular mechanisms.

A critical gap in the current knowledge is the absence of studies on synthetic analogs of this compound. The development and evaluation of such analogs could lead to compounds with improved efficacy, selectivity, and pharmacokinetic properties. Future research should focus on:

  • Determining the specific MIC and IC50 values of purified this compound against a range of fungal pathogens.

  • Investigating the anti-inflammatory and antioxidant activities of isolated this compound in various in vitro and in vivo models.

  • Synthesizing and screening a library of this compound analogs to establish structure-activity relationships and identify lead candidates for further development.

Such studies will be instrumental in fully realizing the therapeutic potential of this compound and its derivatives.

References

A Comparative Guide to Platyphylloside Extraction Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Platyphylloside, a diarylheptanoid primarily found in the bark of birch species (Betula spp.), has garnered significant interest for its diverse pharmacological activities. Efficiently extracting this compound is a critical first step for research and development. This guide provides a comparative analysis of various extraction methods, offering insights into their principles, performance, and the experimental data available to support their application.

Overview of Extraction Methodologies

The selection of an extraction method is a trade-off between yield, purity, processing time, cost, and environmental impact. Methodologies for isolating this compound and related compounds from birch bark range from traditional solvent-based techniques to modern, green alternatives. The primary methods reviewed include:

  • Conventional Solvent Extraction (CSE): Techniques such as maceration, reflux, and Soxhlet extraction that rely on the solvent's capacity to dissolve the target compound.

  • Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to rapidly heat the solvent within the plant matrix, causing cell rupture and release of phytochemicals.

  • Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically carbon dioxide (CO₂), as the solvent. Its properties can be tuned by altering pressure and temperature, offering high selectivity.

Quantitative Performance Comparison

While a direct, side-by-side experimental comparison of all methods for this compound is limited in existing literature, a comparative summary can be compiled from studies on related compounds from Betula species. The following table presents typical performance metrics associated with each extraction technique.

Parameter Conventional (Reflux) Ultrasound-Assisted (UAE) Microwave-Assisted (MAE) Supercritical Fluid (SFE)
Typical Yield Moderate to HighHighHighVariable (1-6%)[1]
Extraction Time Long (4 - 24 hours)[2]Very Short (15 - 60 min)[3][4]Very Short (2 - 40 min)[5][6]Short to Moderate (30 - 120 min)[7][8]
Operating Temp. High (Solvent Boiling Point)Low to Moderate (e.g., 60°C)[4]High (Internally)Low to Moderate (e.g., 40-60°C)[7][9]
Solvent Consumption HighLow to ModerateLow to ModerateLow (CO₂) + Modifier
Selectivity LowModerateModerateHigh
Key Advantage Simple, low-cost setupFast, energy-efficient, good for thermolabile compoundsExtremely fast, high efficiency"Green" solvent, high purity extract
Key Disadvantage Time-consuming, high solvent use, potential thermal degradationSpecialized equipment neededPotential for localized overheatingHigh capital cost, less effective for polar compounds without modifiers

Note: Data is synthesized from studies on this compound and other major compounds (like betulin and total phenols) from Betula species, as direct comparative data for this compound is scarce.

Experimental Protocols

Below are detailed methodologies representative of each extraction technique, adapted for this compound isolation from dried, powdered birch bark.

Conventional Solvent Extraction (Reflux Method)

This traditional method relies on prolonged heating to extract compounds.

  • Apparatus: Round-bottomed flask, condenser, heating mantle.

  • Protocol:

    • Place 10 g of powdered birch bark into the round-bottomed flask.

    • Add 200 mL of 95% ethanol (or methanol) to the flask, resulting in a 1:20 solid-to-liquid ratio.[10]

    • Connect the flask to the condenser and place it in the heating mantle.

    • Heat the mixture to the boiling point of the solvent (approx. 78°C for ethanol) and maintain a gentle reflux for 4-6 hours.[2][11]

    • After cooling to room temperature, filter the mixture to separate the bark residue from the liquid extract.

    • The solvent is then typically removed under reduced pressure using a rotary evaporator to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE is a green technique that accelerates extraction through acoustic cavitation.

  • Apparatus: Ultrasonic bath or probe sonicator, extraction vessel.

  • Protocol:

    • Place 10 g of powdered birch bark into a glass beaker or flask.

    • Add 100 mL of ethanol (1:10 solid-to-liquid ratio).[4]

    • Place the vessel in an ultrasonic bath or insert the probe of a sonicator.

    • Apply ultrasonic power (e.g., 100-250 W) at a controlled temperature (e.g., 60°C) for 15-30 minutes.[4][12]

    • The cavitation effect disrupts cell walls, facilitating the release of this compound.

    • After sonication, filter the mixture and evaporate the solvent to obtain the crude extract.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy for rapid, efficient extraction.

  • Apparatus: Microwave extraction system.

  • Protocol:

    • Place 10 g of powdered birch bark into the microwave extraction vessel.

    • Add ethanol or methanol as the solvent. A solid-to-solvent ratio of 1:22 to 1:35 (g/mL) is often effective.[5][6]

    • Set the extraction parameters: microwave power (e.g., 240-350 W) and time (e.g., 2-38 minutes).[5][6]

    • The microwave energy rapidly heats the solvent, creating pressure that ruptures plant cells and releases the target compounds.

    • After the extraction cycle, allow the vessel to cool before filtering the contents.

    • Evaporate the solvent to yield the crude extract. MAE often results in higher yields in significantly less time compared to conventional methods.[5]

Supercritical Fluid Extraction (SFE)

SFE is a highly selective and environmentally friendly method using supercritical CO₂.

  • Apparatus: Supercritical fluid extractor.

  • Protocol:

    • Load the extraction vessel with 10 g of powdered birch bark.

    • Pressurize the system with CO₂ to the desired level (e.g., 20-35 MPa) and heat to the target temperature (e.g., 55°C).[1][9]

    • Since this compound is a polar compound, a polar co-solvent (modifier) like ethanol or methanol (e.g., 5-10%) is typically added to the supercritical CO₂ to enhance extraction efficiency.[7]

    • The supercritical fluid passes through the bark, dissolving the this compound.

    • The fluid then flows into a separator vessel where the pressure is reduced, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.

    • The precipitated crude extract is collected from the separator.

Visualizing the Process

General Workflow for this compound Extraction and Isolation

The following diagram illustrates a typical workflow from raw plant material to a purified compound, applicable across the different extraction methods.

ExtractionWorkflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Downstream Processing Start Birch Bark (Betula spp.) DryGrind Drying & Grinding Start->DryGrind Powder Powdered Bark DryGrind->Powder Method Extraction (CSE, UAE, MAE, or SFE) Powder->Method CrudeExtract Crude Extract Method->CrudeExtract Solvent Solvent (+ Modifier for SFE) Solvent->Method Filtration Filtration CrudeExtract->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Chromatographic Purification (e.g., Column Chromatography) Evaporation->Purification Final Purified this compound Purification->Final

Caption: General workflow for this compound extraction and purification.

Conclusion

The optimal method for this compound extraction depends heavily on the specific goals of the researcher or organization.

  • For small-scale, low-cost exploratory studies , Conventional Solvent Extraction remains a viable, albeit slow, option.

  • For rapid screening and high-throughput applications , Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in speed and efficiency, making them superior choices for modern research labs.[5][13]

  • For industrial-scale production requiring high purity and adherence to "green chemistry" principles , Supercritical Fluid Extraction (SFE) is the most promising technology, despite its higher initial investment. It avoids the use of potentially toxic organic solvents, yielding a cleaner final product suitable for pharmaceutical applications.[1]

Researchers should consider the trade-offs in yield, time, cost, and environmental impact when selecting an extraction protocol. The optimization of parameters such as solvent choice, temperature, time, and power/pressure is crucial for maximizing the recovery of this compound regardless of the chosen method.

References

A Comparative Guide to the Cross-Validation of Platyphylloside Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of Platyphylloside: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and a theoretical approach to UV-Visible (UV-Vis) Spectrophotometry. Due to the current lack of publicly available, fully validated quantification assays specifically for this compound, this guide presents detailed experimental protocols and performance data from validated assays for structurally analogous compounds, namely other diarylheptanoids and curcuminoids. This comparative framework offers valuable insights for researchers developing and validating their own assays for this compound.

Executive Summary

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the quantification of diarylheptanoids and curcuminoids, which are structurally similar to this compound. These values serve as a benchmark for what can be expected when developing a quantification assay for this compound.

ParameterHPLC-UV (for Diarylheptanoids)LC-MS/MS (for Diarylheptanoids)
**Linearity (R²) **>0.999>0.99
Limit of Detection (LOD) 0.06 - 0.22 µg/mL[1]0.002 µg/mL (for hirsutenone)[2]
Limit of Quantification (LOQ) 0.18 - 0.69 µg/mL[1]0.008 µg/mL (for hirsutenone)[2]
Accuracy (% Recovery) 98.35 - 103.90%[1]Not explicitly stated for diarylheptanoids, but generally high for LC-MS/MS methods.
Precision (%RSD) <2%[1]Not explicitly stated for diarylheptanoids, but typically <15% for LC-MS/MS methods.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method, adapted from a validated assay for other diarylheptanoids, is suitable for the quantification of this compound in various matrices.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

  • Analytical column: Luna C18 (or equivalent), 5 µm particle size.

  • Data acquisition and processing software.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (glacial)

  • This compound reference standard

  • Methanol (for sample extraction)

Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.5% acetic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: Based on the UV absorbance maximum of this compound (requires experimental determination, but likely around 280 nm for the phenolic moieties).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Extract the sample containing this compound with methanol.

  • Use sonication or vortexing to ensure complete extraction.

  • Centrifuge the extract to pellet any solid material.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound in the mobile phase and inject them into the HPLC system. Plot the peak area against the concentration and perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound and calculating the percentage recovery.

  • Precision: Assess intra-day and inter-day precision by analyzing replicate injections of a standard solution on the same day and on different days, respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity compared to HPLC-UV and is particularly useful for analyzing complex matrices. The following is a general protocol that would need to be optimized for this compound.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: A suitable reversed-phase column (e.g., C18).

  • Data acquisition and processing software.

Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • This compound reference standard

  • Internal standard (a structurally similar compound not present in the sample)

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: Adapted for the UHPLC column (typically 0.2-0.5 mL/min).

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode (to be determined based on the ionization efficiency of this compound).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (the molecular ion of this compound) and a specific product ion (a fragment generated by collision-induced dissociation) are monitored. The specific MRM transitions would need to be determined by infusing a standard solution of this compound into the mass spectrometer.

Sample Preparation:

  • Similar to the HPLC-UV method, extract the sample with a suitable solvent.

  • Add a known amount of the internal standard to all samples, standards, and blanks.

  • Perform a protein precipitation or solid-phase extraction if analyzing biological matrices.

  • Filter the final extract before injection.

Validation Parameters:

  • The same validation parameters as for HPLC-UV are assessed (Linearity, Accuracy, Precision, LOD, and LOQ). The use of an internal standard helps to correct for matrix effects and variations in instrument response.

UV-Visible Spectrophotometry (Theoretical)

While a specific, validated UV-Vis spectrophotometric method for this compound is not available, a general approach can be outlined based on the presence of chromophores (the phenyl groups) in its structure. This method is simpler and has a higher throughput than chromatographic methods but is less specific and more susceptible to interference from other compounds in the sample that absorb at the same wavelength.

Instrumentation:

  • UV-Visible Spectrophotometer.

  • Quartz cuvettes.

Reagents and Materials:

  • Ethanol or Methanol (spectroscopic grade)

  • This compound reference standard

Methodology:

  • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution across the UV-Vis spectrum (typically 200-400 nm). The phenolic rings in this compound are expected to result in a λmax in the UV region.

  • Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax.

  • Measure the absorbance of the sample solution at the same wavelength.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Validation Parameters:

  • Linearity: Assessed from the calibration curve.

  • Accuracy and Precision: Determined similarly to the HPLC-UV method.

  • Specificity: This is a major limitation. The method's specificity can be partially assessed by analyzing a blank matrix to check for interfering substances.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

CrossValidationWorkflow cluster_Preparation Sample and Standard Preparation cluster_Analysis Analytical Methods cluster_Validation Method Validation cluster_Comparison Cross-Validation and Comparison Sample Sample Containing this compound Extraction Extraction Sample->Extraction Standard This compound Reference Standard Dilution Serial Dilutions Standard->Dilution HPLC HPLC-UV Analysis Extraction->HPLC LCMS LC-MS/MS Analysis Extraction->LCMS UVVis UV-Vis Spectrophotometry Extraction->UVVis Dilution->HPLC Dilution->LCMS Dilution->UVVis Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD/LOQ HPLC->LOD_LOQ Specificity Specificity HPLC->Specificity LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOD_LOQ LCMS->Specificity UVVis->Linearity UVVis->Accuracy UVVis->Precision UVVis->LOD_LOQ UVVis->Specificity DataCompare Comparison of Performance Data Linearity->DataCompare Accuracy->DataCompare Precision->DataCompare LOD_LOQ->DataCompare Specificity->DataCompare MethodSelection Optimal Method Selection DataCompare->MethodSelection

Caption: Workflow for cross-validation of this compound quantification assays.

Conclusion

The choice of an analytical method for this compound quantification depends on the specific requirements of the study.

  • HPLC-UV offers a robust and reliable method with good precision and accuracy, suitable for routine quality control and quantification in relatively clean sample matrices.

  • LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for analyzing complex biological matrices or when very low concentrations of this compound need to be detected.

  • UV-Vis Spectrophotometry is a simple and high-throughput technique that can be used for preliminary screening or for the analysis of pure samples, but its lack of specificity is a significant drawback for complex mixtures.

This guide provides a foundational framework for researchers to develop and validate their own quantification assays for this compound. The provided protocols and performance data for analogous compounds serve as a valuable starting point for method development and optimization. A thorough in-house validation is essential to ensure the reliability and accuracy of any newly developed assay for this compound.

References

A Comparative Analysis of the Anti-Inflammatory Effects of Platyphylloside and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Platyphylloside and Quercetin's Anti-Inflammatory Properties Supported by Experimental Data.

In the ongoing search for novel anti-inflammatory agents, natural compounds have emerged as a promising frontier. Among these, the diarylheptanoid this compound and the flavonoid quercetin have garnered interest for their potential therapeutic applications. This guide provides a detailed comparison of their anti-inflammatory effects, drawing upon available experimental data to inform researchers and drug development professionals. While extensive research has elucidated the potent anti-inflammatory activities of quercetin, data on this compound is comparatively nascent. This comparison aims to summarize the current state of knowledge for both compounds, highlighting areas where further investigation is warranted.

Quantitative Comparison of Anti-Inflammatory Effects

Table 1: Anti-Inflammatory Activity of this compound and Related Diarylheptanoids

Inflammatory Mediator/TargetCell Line/ModelObserved EffectConcentration/DoseReference
TNF-α, IL-6In vitro and in vivo modelsInhibition of productionNot specified[1]
Nitric Oxide (NO)Lipopolysaccharide (LPS)-induced RAW264.7 cellsInhibition of productionDose-dependent[2]
IL-6Lipopolysaccharide (LPS)-induced RAW264.7 cellsInhibition of productionDose-dependent[2]
Cyclooxygenase-2 (COX-2)-Inhibition of expressionNot specified[3]

Note: Data for this compound is limited. This table includes findings on this compound and other structurally related diarylheptanoids to provide a broader context of their potential anti-inflammatory activities.

Table 2: Anti-Inflammatory Activity of Quercetin

Inflammatory Mediator/TargetCell Line/ModelIC50/Effective ConcentrationObserved EffectReference
TNF-αLPS-stimulated RAW 264.7 cellsNot specifiedInhibition of production[4]
IL-1βCarrageenan-induced inflammationNot specifiedReduction of production[5]
Nitric Oxide (NO)LPS-stimulated RAW 264.7 cellsNot specifiedInhibition of production[4]
Cyclooxygenase-2 (COX-2)Human hepatoma cell line (HepG2)Not specifiedReduced levels[5]
Phosphorylated ERK & p38LPS-stimulated RAW 264.7 cellsNot specifiedStrong reduction in activation[4]
NF-κB ActivationLPS-stimulated RAW 264.7 cellsNot specifiedInhibition through stabilization of IκB complex[4]

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of both this compound and quercetin are believed to be mediated, at least in part, through the modulation of key intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a crucial role in the transcriptional regulation of a host of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Figure 1: Simplified NF-κB Signaling Pathway.

Both this compound (as inferred from studies on related compounds) and quercetin have been shown to inhibit the activation of the NF-κB pathway.[3][4] Quercetin achieves this by stabilizing the NF-κB/IκB complex, thus preventing the nuclear translocation of NF-κB.[4]

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises a series of protein kinases that are sequentially activated, including ERK, JNK, and p38. Activation of these kinases leads to the phosphorylation of various transcription factors, ultimately resulting in the expression of inflammatory mediators.

MAPK Signaling Pathway Stimulus Stimulus Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK ERK / JNK / p38 MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Figure 2: General MAPK Signaling Cascade.

Quercetin has been demonstrated to strongly reduce the activation of phosphorylated ERK and p38 MAP kinases.[4] While direct evidence for this compound is limited, studies on related diarylheptanoids suggest that they may also exert their anti-inflammatory effects through the downregulation of the MAPK signaling pathway.[3]

Experimental Protocols

To facilitate the replication and further investigation of the anti-inflammatory properties of these compounds, detailed methodologies for key experiments are essential.

In Vitro Anti-inflammatory Assay Workflow

A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. The general workflow for such an assay is depicted below.

In Vitro Anti-inflammatory Assay Workflow cluster_analysis Analysis Cell_Culture 1. Culture RAW 264.7 macrophages Pre-treatment 2. Pre-treat cells with This compound or Quercetin Cell_Culture->Pre-treatment Stimulation 3. Stimulate with LPS Pre-treatment->Stimulation Incubation 4. Incubate for a defined period Stimulation->Incubation Supernatant_Collection 5. Collect cell supernatant Incubation->Supernatant_Collection Cell_Lysis 6. Lyse cells Incubation->Cell_Lysis NO_Assay Nitric Oxide (Griess Assay) Supernatant_Collection->NO_Assay Cytokine_Assay Cytokine Levels (ELISA) Supernatant_Collection->Cytokine_Assay Protein_Expression Protein Expression (Western Blot) (e.g., iNOS, COX-2, p-MAPK, p-NF-kB) Cell_Lysis->Protein_Expression Analysis 7. Analyze for inflammatory markers

Figure 3: General workflow for an in vitro anti-inflammatory assay.

Key Experimental Details:

  • Cell Line: RAW 264.7 murine macrophages are commonly used due to their robust response to LPS.

  • Stimulant: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages.

  • Test Compounds: this compound and quercetin are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations prior to LPS stimulation.

  • Assays:

    • Nitric Oxide (NO) Production: Measured in the cell supernatant using the Griess reagent.

    • Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-1β): Quantified in the cell supernatant using Enzyme-Linked Immunosorbent Assays (ELISAs).

    • Protein Expression: Levels of key inflammatory proteins such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and phosphorylated forms of NF-κB and MAPKs are determined in cell lysates by Western blotting.

Conclusion and Future Directions

The available evidence strongly supports the potent anti-inflammatory properties of quercetin, which are mediated through the inhibition of the NF-κB and MAPK signaling pathways. Its effects on a wide range of inflammatory mediators are well-documented, making it a benchmark compound for anti-inflammatory research.

This compound, on the other hand, represents a promising but underexplored candidate. Preliminary data from studies on related diarylheptanoids suggest that it may also possess significant anti-inflammatory activity, potentially acting through similar signaling pathways as quercetin. However, a clear need exists for rigorous studies on the isolated this compound to quantify its efficacy and fully elucidate its mechanisms of action.

Direct, head-to-head comparative studies of this compound and quercetin are essential to accurately assess their relative potencies and therapeutic potential. Such research would provide invaluable data for drug development professionals seeking to identify and develop novel anti-inflammatory agents from natural sources. Future investigations should focus on determining the IC50 values of this compound against various inflammatory targets and exploring its effects in relevant in vivo models of inflammation.

References

mechanistic comparison of Platyphylloside and resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural compounds with therapeutic potential, Platyphylloside and Resveratrol represent two distinct molecules with emerging and established bioactivities, respectively. This guide provides a comparative analysis of their mechanisms of action, drawing upon available experimental data to offer a resource for researchers, scientists, and drug development professionals. While Resveratrol has been the subject of extensive investigation, research into this compound is in its nascent stages. This comparison, therefore, reflects the current state of scientific knowledge, highlighting both what is known and where further exploration is needed.

At a Glance: Key Mechanistic Differences

FeatureThis compound (Inferred from Diarylheptanoid Class)Resveratrol
Primary Mechanisms Anti-inflammatory, Antioxidant, Potential AnticancerAntioxidant, Anti-inflammatory, Sirtuin Activation, Modulation of multiple signaling pathways
Key Signaling Pathways NF-κB, MAPK, JAK2-STAT3 (Inferred)AMPK/SIRT1, Nrf2, MAPK, PI3K/Akt, NF-κB
Antioxidant Action Direct radical scavenging (Inferred)Direct radical scavenging and induction of antioxidant enzymes
Anti-inflammatory Action Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2) (Inferred)Inhibition of pro-inflammatory cytokines, NF-κB, and COX enzymes
Anticancer Effects Cytotoxicity, Cell cycle arrest, Apoptosis induction (Inferred)Inhibition of proliferation, induction of apoptosis and cell cycle arrest, anti-angiogenesis
Metabolic Effects Limited data; known to reduce digestibility in vitro.Improves insulin sensitivity, lipid metabolism, and mitochondrial function.
Cardiovascular Effects No direct data available.Protects against endothelial dysfunction, atherosclerosis, and hypertension.
Neuroprotective Effects No direct data available.Protects against oxidative stress and neuroinflammation in neurodegenerative disease models.
Primary Molecular Target Potential CYP450 inhibitor.Sirtuin 1 (SIRT1) is a key target.

In-Depth Mechanistic Comparison

Resveratrol: A Multi-Target Modulator

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a well-characterized polyphenol found in grapes, berries, and peanuts. Its health benefits are attributed to its ability to interact with a multitude of cellular targets and signaling pathways.

Antioxidant Mechanisms: Resveratrol's antioxidant properties are twofold. It can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). Furthermore, it can upregulate the expression of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), primarily through the activation of the Nrf2 signaling pathway[1][2].

Anti-inflammatory Mechanisms: Resveratrol exerts potent anti-inflammatory effects by inhibiting key inflammatory pathways. It can suppress the activation of the pro-inflammatory transcription factor NF-κB, thereby reducing the expression of inflammatory cytokines like TNF-α, IL-1β, and IL-6[3]. It also inhibits the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.

Cardioprotective and Metabolic Effects: A significant aspect of Resveratrol's mechanism is its activation of SIRT1, a NAD+-dependent deacetylase. This activation is linked to many of its beneficial effects, including improved mitochondrial function and metabolic regulation[4][5]. Resveratrol also activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis[1][4]. The activation of the AMPK/SIRT1 axis contributes to its positive effects on glucose and lipid metabolism.

Anticancer Mechanisms: In the context of cancer, Resveratrol has been shown to inhibit all stages of carcinogenesis. It can induce cell cycle arrest and apoptosis in various cancer cell lines and inhibit angiogenesis, the formation of new blood vessels that supply tumors[5][6]. These effects are mediated through the modulation of multiple signaling pathways, including PI3K/Akt and MAPK[5][7].

This compound: An Emerging Diarylheptanoid

This compound is a diarylheptanoid glycoside that has been isolated from plants such as the black alder. Compared to Resveratrol, the body of research on its specific mechanisms of action is significantly smaller. However, by examining the activities of its chemical class, diarylheptanoids, we can infer its potential biological functions. Diarylheptanoids, as a group, are known to possess anti-inflammatory, antioxidant, and anticancer properties[1].

Inferred Anti-inflammatory and Antioxidant Mechanisms: Studies on various diarylheptanoids have demonstrated their ability to inhibit the production of pro-inflammatory mediators. For instance, some diarylheptanoids have been shown to suppress the expression of cyclooxygenase-2 (COX-2) and inhibit the production of nitric oxide (NO) in macrophages[1]. One study has specifically mentioned that this compound can inhibit the production of pro-inflammatory cytokines, mainly TNF-α and IL-6. Like other polyphenolic compounds, diarylheptanoids are expected to possess antioxidant activity through direct radical scavenging.

Inferred Anticancer Mechanisms: Several diarylheptanoids have exhibited cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis and cell cycle arrest[1]. For example, certain diarylheptanoids have been found to modulate the shh-Gli-FoxM1 pathway in pancreatic cancer cells[6].

Known Bioactivity: Direct experimental evidence for this compound's mechanism is limited. One study identified it as a potential inhibitor of cytochrome P450 (CYP450) enzymes in the fungus Trichophyton rubrum[2][7]. Another in vitro study investigated its metabolism in sheep rumen liquor, where it was found to be hydrolyzed and reduced, leading to a decrease in digestibility[1].

Signaling Pathways and Experimental Workflows

To visualize the complex interplay of molecules, the following diagrams illustrate the key signaling pathways modulated by Resveratrol and the known metabolic pathway of this compound.

Resveratrol Signaling Pathways

Resveratrol_Signaling cluster_resveratrol Resveratrol cluster_cellular_effects Cellular Effects cluster_pathways Signaling Pathways res Resveratrol sirt1 SIRT1 res->sirt1 ampk AMPK res->ampk nrf2 Nrf2 res->nrf2 nfkb NF-κB res->nfkb pi3k_akt PI3K/Akt res->pi3k_akt mapk MAPK res->mapk antioxidant Antioxidant Defense (SOD, CAT, GPx) anti_inflammatory Anti-inflammatory Response metabolism Improved Metabolism (Glucose & Lipid) apoptosis Apoptosis & Cell Cycle Arrest sirt1->metabolism ampk->metabolism nrf2->antioxidant nfkb->anti_inflammatory pi3k_akt->apoptosis mapk->apoptosis

Caption: Key signaling pathways modulated by Resveratrol.

This compound Metabolism

Platyphylloside_Metabolism cluster_this compound This compound Metabolism (in vitro) platy This compound hydrolysis Hydrolysis platy->hydrolysis metabolite1 5-hydroxy-3-platyphyllone hydrolysis->metabolite1 reduction Reduction metabolite2 3-platyphyllone reduction->metabolite2 metabolite3 Centrolobol reduction->metabolite3 metabolite1->reduction metabolite2->reduction further reduction

Caption: In vitro metabolism of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are scarce in the public domain. The available studies on diarylheptanoids often employ a range of standard assays to determine biological activity. For a comprehensive understanding, researchers interested in this compound would likely need to adapt and apply established protocols used for other natural compounds.

General Protocol for Assessing Anti-inflammatory Activity (Inferred for this compound):

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Stimulation: Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite in the culture medium is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6): Levels of these cytokines in the cell supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are subjected to SDS-PAGE and Western blotting to detect the phosphorylation status of key proteins like NF-κB, IκBα, and MAPKs (e.g., p38, ERK, JNK).

Protocol for Determining Antioxidant Capacity (DPPH Assay - Inferred for this compound):

  • Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Assay: Different concentrations of this compound are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity of the compound. Ascorbic acid or Trolox is typically used as a positive control.

Conclusion and Future Directions

The comparison between this compound and Resveratrol underscores a significant knowledge gap. Resveratrol stands as a well-documented, multi-target natural compound with a broad spectrum of established biological activities. In contrast, this compound, while belonging to the promising class of diarylheptanoids, remains largely unexplored.

The inferred anti-inflammatory and antioxidant properties of this compound, based on the activities of its chemical relatives, suggest that it is a compound worthy of further investigation. Future research should focus on:

  • Systematic Screening: Evaluating the bioactivity of this compound across a range of in vitro and in vivo models to confirm its anti-inflammatory, antioxidant, anticancer, and other potential therapeutic effects.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Comparative Studies: Directly comparing the efficacy and potency of this compound with well-characterized compounds like Resveratrol in standardized assays.

  • Pharmacokinetic and Safety Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to assess its potential as a therapeutic agent.

By addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound and determine its place alongside established natural compounds like Resveratrol.

References

head-to-head study of Platyphylloside and other natural compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Platyphylloside and Other Natural Compounds for Researchers and Drug Development Professionals

This guide provides a head-to-head comparison of this compound with other well-known natural compounds, focusing on their anti-adipogenic and antifungal properties. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental data, methodologies, and relevant biological pathways.

Obesity is a global health concern characterized by excessive adipose tissue accumulation. The differentiation of pre-adipocytes into mature adipocytes, a process known as adipogenesis, is a key target for anti-obesity drug development. Several natural compounds have been investigated for their ability to inhibit this process.

Comparative Data on Adipogenesis Inhibition

The following table summarizes the anti-adipogenic effects of this compound and other selected natural compounds on the 3T3-L1 pre-adipocyte cell line, a well-established in vitro model for studying adipogenesis.

CompoundConcentrationEffect on 3T3-L1 Adipocyte DifferentiationReference
This compound 100 µMReduces lipid droplet formation by up to 23.0%[1][1]
Quercetin >20 µMDose-dependent inhibition of adipogenesis[2][2]
25 µMInhibits adipogenesis[2][2]
36.9 µMIC50 for adipogenesis inhibition[2][2]
Curcumin 5-20 µMSuppresses 3T3-L1 differentiation[3][4][3][4]
Genistein 50 µMSignificantly suppresses preadipocyte differentiation (when co-treated with 50 nM atorvastatin)[5][6]

Experimental Protocol: 3T3-L1 Adipocyte Differentiation Assay

The 3T3-L1 murine pre-adipocyte cell line is a widely used model to study the process of adipogenesis. The experimental protocol generally involves the following steps:

  • Cell Culture: 3T3-L1 pre-adipocytes are cultured in a standard growth medium, typically Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, until they reach confluence.

  • Initiation of Differentiation: Two days post-confluence, adipogenesis is induced by treating the cells with a differentiation cocktail. A common cocktail (MDI) includes:

    • I nsulin: Promotes glucose uptake and lipid synthesis.

    • D examethasone (a synthetic glucocorticoid): Activates adipogenic transcription factors.

    • I sobutylmethylxanthine (IBMX, a phosphodiesterase inhibitor): Increases intracellular cAMP levels, which in turn activates protein kinase A (PKA).

  • Maintenance: After 2-3 days, the differentiation medium is replaced with a maintenance medium containing insulin. The medium is then replenished every 2-3 days.

  • Assessment of Differentiation: Adipocyte differentiation is typically assessed 7-10 days after induction. This can be done through:

    • Oil Red O Staining: A lipid-soluble dye that stains the intracellular lipid droplets characteristic of mature adipocytes. The stained lipids can be quantified by extracting the dye and measuring its absorbance.

    • Gene and Protein Expression Analysis: Measuring the expression levels of key adipogenic markers, such as peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), using techniques like quantitative real-time PCR (qRT-PCR) or Western blotting.

Signaling Pathway of Adipogenesis

The differentiation of pre-adipocytes into mature adipocytes is a complex process regulated by a network of transcription factors. The following diagram illustrates the simplified signaling pathway and highlights the points of intervention by natural compounds like this compound.

adipogenesis_pathway cluster_0 Initiation Phase cluster_1 Transcriptional Cascade cluster_2 Terminal Differentiation MDI Cocktail MDI Cocktail PKA PKA MDI Cocktail->PKA activates CREB CREB PKA->CREB phosphorylates C/EBPb C/EBPb CREB->C/EBPb induces expression PPARg PPARg C/EBPb->PPARg induces expression C/EBPa C/EBPa C/EBPb->C/EBPa induces expression PPARg->C/EBPa positive feedback Adipocyte-specific genes Adipocyte-specific genes PPARg->Adipocyte-specific genes activate C/EBPa->PPARg positive feedback C/EBPa->Adipocyte-specific genes activate Lipid Droplets Lipid Droplets Adipocyte-specific genes->Lipid Droplets lead to formation This compound, Quercetin, Curcumin, Genistein This compound & Other Natural Compounds This compound, Quercetin, Curcumin, Genistein->PPARg inhibit This compound, Quercetin, Curcumin, Genistein->C/EBPa inhibit antifungal_workflow Start Start Prepare Fungal Culture Prepare Fungal Culture Start->Prepare Fungal Culture Prepare Standardized Inoculum Prepare Standardized Inoculum Prepare Fungal Culture->Prepare Standardized Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Standardized Inoculum->Inoculate Microtiter Plate Prepare Serial Dilutions of Test Compounds Prepare Serial Dilutions of Test Compounds Prepare Serial Dilutions of Test Compounds->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read and Record Results (MIC) Read and Record Results (MIC) Incubate Plate->Read and Record Results (MIC) End End Read and Record Results (MIC)->End

References

Platyphylloside's Binding Affinity to Fungal CYP450: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Platyphylloside's binding affinity to its target protein, Cytochrome P450 (CYP450), in the context of antifungal drug discovery. The information presented herein is based on available computational and experimental data for this compound and the established antifungal agent, Ketoconazole.

This compound, a natural diarylheptanoid glycoside, has been identified as a potential inhibitor of Cytochrome P450 enzymes, specifically lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi like Trichophyton rubrum.[1] Inhibition of this enzyme disrupts fungal cell membrane integrity, leading to a potent antifungal effect. This mechanism is shared by the widely used azole class of antifungal drugs, including Ketoconazole.

Comparative Binding Affinity

While direct experimental validation of this compound's binding affinity to T. rubrum CYP450 through biochemical assays is not yet available in published literature, in silico studies provide valuable insights into its potential. Molecular docking and molecular dynamics simulations have suggested that this compound may exhibit a strong interaction with the fungal CYP450 active site.

One computational study reported that this compound demonstrated a better docking score and formed a more stable complex with T. rubrum CYP450 compared to Ketoconazole, a well-established inhibitor.[1] This suggests that this compound could be a potent inhibitor of this fungal enzyme. However, it is crucial to emphasize that these are computational predictions and await experimental verification.

CompoundTarget ProteinOrganismBinding Affinity DataData Type
This compound Cytochrome P450 (CYP51)Trichophyton rubrumBetter docking score than KetoconazoleIn Silico (Computational)
Ketoconazole Cytochrome P450 (CYP51)Trichophyton rubrumMIC: 0.5 μg/mlIn Vitro (Cell-based)

Note: The data presented for this compound is based on computational modeling and does not represent experimentally determined binding affinity. MIC (Minimum Inhibitory Concentration) for Ketoconazole reflects the concentration needed to inhibit fungal growth and is an indirect measure of target engagement.

Experimental Protocols for Determining Binding Affinity

To experimentally validate the binding affinity of this compound to CYP450, several established biochemical and biophysical assays can be employed. The following provides a generalized overview of a common experimental workflow.

In Vitro CYP450 Inhibition Assay (Fluorometric)

This assay measures the ability of a test compound to inhibit the activity of a specific CYP450 isozyme using a fluorescent probe substrate.

Materials:

  • Recombinant human or fungal CYP450 enzymes

  • Fluorescent probe substrate specific for the CYP isozyme

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Test compound (this compound) and positive control inhibitor (e.g., Ketoconazole)

  • Potassium phosphate buffer

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound, positive control, and fluorescent substrate in a suitable solvent (e.g., DMSO). Prepare the reaction buffer and NADPH regenerating system.

  • Incubation: In a 96-well plate, add the reaction buffer, NADPH regenerating system, and the CYP450 enzyme.

  • Inhibitor Addition: Add varying concentrations of the test compound (this compound) or the positive control to the wells. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for a specified time to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the fluorescent probe substrate to all wells to start the enzymatic reaction.

  • Incubation and Measurement: Incubate the plate at 37°C for a defined period. Stop the reaction (e.g., by adding a stopping solution).

  • Fluorescence Reading: Measure the fluorescence intensity in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the metabolized product.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) prep_plate Prepare 96-well Plate prep_reagents->prep_plate add_enzyme Add Enzyme, Buffer, NADPH System prep_plate->add_enzyme add_inhibitor Add this compound (Varying Concentrations) add_enzyme->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate Add Fluorescent Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_fluorescence Measure Fluorescence incubate->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Experimental workflow for determining the IC50 of this compound against CYP450.

Signaling Pathway

The antifungal activity of this compound, as suggested by in silico studies, targets the ergosterol biosynthesis pathway, which is essential for the formation of the fungal cell membrane.

signaling_pathway This compound This compound CYP51 Lanosterol 14α-demethylase (CYP51) This compound->CYP51 Inhibition Ergosterol Ergosterol CYP51->Ergosterol Conversion Blocked Lanosterol Lanosterol Lanosterol->CYP51 Fungal_Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Fungal_Membrane

Proposed mechanism of action of this compound on the fungal ergosterol biosynthesis pathway.

Conclusion

Computational evidence positions this compound as a promising candidate for the development of novel antifungal agents targeting fungal CYP450. Its predicted superior binding to T. rubrum CYP450 compared to Ketoconazole warrants further investigation. However, the lack of experimental binding data is a significant gap. Future research should focus on validating these in silico findings through rigorous biochemical and biophysical assays to accurately determine the binding affinity and inhibitory potential of this compound. Such studies are essential to confirm its mechanism of action and to advance its potential as a therapeutic agent.

References

Statistical Validation of Platyphylloside: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data available for Platyphylloside, focusing on its antifungal activity. Due to a lack of published comparative studies, this guide also presents standardized experimental protocols for evaluating its potential anti-inflammatory and anticancer properties, offering a framework for future research.

Antifungal Activity: this compound vs. Ketoconazole

This compound has demonstrated promising antifungal activity, particularly against the dermatophyte Trichophyton rubrum, a common cause of skin and nail infections.[1][2] Its mechanism of action is believed to involve the inhibition of the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity.[1][2] This pathway is also the target of established antifungal drugs like Ketoconazole.

Comparative Data

While direct experimental comparisons of the Minimum Inhibitory Concentration (MIC) between this compound and Ketoconazole are limited in publicly available literature, in silico studies have provided valuable insights. Molecular docking studies targeting the Cytochrome P450 (CYP450) enzyme, a key component of the ergosterol biosynthesis pathway, have shown that this compound exhibits a better docking score than Ketoconazole, suggesting a potentially higher binding affinity and inhibitory potential.[1][2]

CompoundTargetIn Silico Docking Score (kcal/mol)Reference
This compound T. rubrum CYP450-7.8 [1][2]
Ketoconazole T. rubrum CYP450-7.2[1][2]

Note: A more negative docking score indicates a more favorable binding interaction.

Published MIC values for Ketoconazole against clinical isolates of Trichophyton rubrum typically range from 0.03 to 1 μg/mL.[3] Further experimental validation is required to determine the precise MIC of this compound and directly compare its efficacy with Ketoconazole.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Fungal Inoculum Preparation C Inoculation into 96-well plates A->C B Serial Dilution of This compound & Ketoconazole B->C D Incubation at 28-30°C for 4-7 days C->D E Visual or Spectrophotometric Reading of Growth D->E F Determination of MIC (Lowest concentration with no visible growth) E->F G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp450 CYP450 (Lanosterol 14α-demethylase) lanosterol->cyp450 catalyzes ergosterol Ergosterol cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane This compound This compound This compound->cyp450 inhibits cyp450->ergosterol G cluster_prep Cell Culture & Treatment cluster_analysis Analysis of Inflammatory Markers A Culture RAW 264.7 Macrophages B Pre-treat with this compound or Dexamethasone A->B C Stimulate with LPS B->C D Measure Nitric Oxide (NO) (Griess Assay) C->D E Measure Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) by ELISA C->E F Analyze Gene Expression (e.g., iNOS, COX-2) by RT-qPCR C->F G cluster_prep Cell Culture & Treatment cluster_analysis Analysis of Cell Viability A Seed Cancer Cells (e.g., MCF-7, A549) B Treat with varying concentrations of This compound or Doxorubicin A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate and Solubilize Formazan D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 Value F->G

References

Platyphylloside: A Comparative Analysis of its Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Platyphylloside, a diarylheptanoid found in the bark of Betula platyphylla, has demonstrated notable antiproliferative and pro-apoptotic activity in various cancer cell lines. This guide provides a comprehensive comparison of its efficacy, supported by experimental data, to offer valuable insights for cancer research and drug development.

Efficacy of this compound Across Different Cancer Cell Lines

Recent studies have highlighted the selective cytotoxic effects of this compound, particularly against colon cancer and leukemia cell lines. An initial screening against the National Cancer Institute's 60 human cancer cell line panel (NCI-60) revealed this selectivity, prompting further investigation into its mechanisms of action.

Subsequent research focused on specific cell lines to quantify the antiproliferative and apoptotic effects of this compound. The compound has been shown to inhibit the growth of human colon carcinoma cells (HCT-116 and RKO) and human leukemia cells (Jurkat and U937).

Quantitative Analysis of Cytotoxicity

To provide a clear comparison of this compound's efficacy, the following table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability.

Cell LineCancer TypeIC50 (µM)
HCT-116 Colon CarcinomaData not available
RKO Colon CarcinomaData not available
Jurkat T-cell LeukemiaData not available
U937 Histiocytic LymphomaData not available

While specific IC50 values for this compound are not publicly available in a comprehensive database, studies have confirmed its potent antiproliferative activity in these cell lines.

Mechanism of Action: Induction of Apoptosis and Signaling Pathway Modulation

This compound exerts its anticancer effects primarily through the induction of apoptosis, or programmed cell death. This is achieved by modulating key signaling pathways that regulate cell survival and proliferation.

The cytotoxic effects of this compound are linked to the upregulation of mitochondrial reactive oxygen species (ROS). This increase in ROS triggers a cascade of events leading to apoptosis through the intrinsic pathway. Key molecular events include:

  • Downregulation of NF-κB Signaling: this compound has been observed to decrease the phosphorylation of IκBα, an inhibitor of the NF-κB transcription factor. This inhibition of the NF-κB pathway, which is often constitutively active in cancer cells and promotes survival, contributes to the pro-apoptotic effect.

  • Modulation of Bcl-2 Family Proteins: The treatment with this compound leads to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein BAX. This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial apoptotic pathway.

  • Activation of Caspases: The apoptotic cascade culminates in the activation of executioner caspases, such as caspase-3. This compound treatment has been shown to increase the levels of cleaved caspase-3, a key marker of apoptosis.

  • Mitochondrial Depolarization: In Jurkat cells, this compound has been shown to induce potent mitochondrial depolarization, a hallmark of mitochondrial-mediated apoptosis.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Seed cells and treat with this compound as described for the cell viability assay.

  • Harvest the cells by centrifugation.

  • Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflow and the proposed signaling pathway of this compound-induced apoptosis.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Efficacy Evaluation cluster_data_analysis Data Analysis cell_seeding Seed Cancer Cells (e.g., HCT-116, Jurkat) treatment Treat with this compound (various concentrations) cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation viability_assay Cell Viability Assay (MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubation->apoptosis_assay ic50 Calculate IC50 viability_assay->ic50 apoptosis_quantification Quantify Apoptotic Cells apoptosis_assay->apoptosis_quantification

Caption: Experimental workflow for evaluating this compound efficacy.

signaling_pathway cluster_cell Cancer Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion ROS ↑ Mitochondrial ROS Mitochondrion->ROS Caspase3 ↑ Cleaved Caspase-3 Mitochondrion->Caspase3 Cytochrome c release NFkB NF-κB Pathway ROS->NFkB BAX ↑ BAX ROS->BAX IkBa ↓ p-IκBα NFkB->IkBa Bcl2 ↓ Bcl-2 BAX->Mitochondrion permeabilization Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

Safety Operating Guide

Navigating the Disposal of Platyphylloside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a procedural framework for the proper disposal of platyphylloside, emphasizing safety, environmental responsibility, and adherence to institutional protocols.

I. Pre-Disposal Safety Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to perform a thorough safety assessment. While specific toxicity data for this compound is limited, it is prudent to treat it as a potentially hazardous substance.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles should be worn at all times.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used.

II. Step-by-Step Disposal Procedures for this compound

The following steps outline a general procedure for the disposal of this compound waste. It is imperative to consult and follow your institution's specific Environmental Health and Safety (EHS) guidelines.

  • Waste Identification and Segregation:

    • This compound waste should be collected in a dedicated, clearly labeled, and chemically compatible waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Incompatible wastes can react dangerously.[1]

  • Waste Container Labeling:

    • The waste container must be labeled with the words "Hazardous Waste" (or equivalent wording required by your institution).

    • The label must clearly identify the contents as "this compound."

    • Include the approximate concentration and quantity of the waste.

    • Note the date when the first waste was added to the container.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be secure, well-ventilated, and away from ignition sources and incompatible materials.

    • Ensure the container is kept closed except when adding waste.[2]

  • Arranging for Disposal:

    • Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (often 12 months), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[3]

    • Follow your institution's specific procedures for requesting a waste pickup.

  • Spill and Contamination Cleanup:

    • In the event of a spill, immediately alert others in the area.

    • Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.

    • Carefully collect the contaminated absorbent material and place it in the designated this compound waste container.

    • Decontaminate the spill area with an appropriate cleaning agent and wipe it clean.

    • All materials used for cleanup should be disposed of as hazardous waste.

III. Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet for this compound, quantitative data regarding its toxicity, flammability, and reactivity are not available. The following table summarizes the known chemical identifiers for this compound.

PropertyValue
Chemical Name This compound
Molecular Formula C₂₅H₃₂O₉
CAS Number 90803-80-8
Molecular Weight 476.5 g/mol

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound, particularly when a specific Safety Data Sheet is unavailable.

start Start: this compound Waste Generated sds_check Is a specific SDS available? start->sds_check ehs_consult Consult Institutional EHS for Guidance sds_check->ehs_consult No follow_sds Follow Disposal Instructions in SDS sds_check->follow_sds Yes general_protocol Follow General Protocol for Unknown/Orphan Chemicals ehs_consult->general_protocol ppe Wear Appropriate PPE follow_sds->ppe general_protocol->ppe segregate Segregate and Collect in Labeled, Compatible Container ppe->segregate store Store in Designated Satellite Accumulation Area segregate->store pickup Arrange for EHS Waste Pickup store->pickup end End: Proper Disposal pickup->end

Caption: Decision workflow for the disposal of this compound.

Disclaimer: The information provided here is a general guide based on standard laboratory safety practices. It is not a substitute for a substance-specific Safety Data Sheet or the disposal protocols established by your institution's Environmental Health and Safety department. Always prioritize your institution's guidelines and consult with a qualified safety professional for any questions or concerns regarding the handling and disposal of chemical waste.

References

Essential Safety and Operational Guide for Handling Platyphylloside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel compounds like Platyphylloside. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment and build deep trust in our commitment to your safety beyond the product itself.

Compound Overview and Hazard Assessment

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Body Part Personal Protective Equipment Specifications and Remarks
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use. For tasks with a higher risk of splashing, consider double-gloving.
Eyes Safety glasses with side shields or safety gogglesMust be worn at all times in the laboratory where this compound is handled.
Body Laboratory coatA full-length lab coat is required to protect skin and personal clothing from contamination.
Respiratory Fume hood or appropriate respiratory protectionAll handling of solid this compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation risk. If a fume hood is not available, a NIOSH-approved respirator may be necessary based on a risk assessment.
Feet Closed-toe shoesShoes must fully cover the feet to protect against spills.

Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Handling and Storage

Proper handling and storage procedures are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by ensuring it is clean and uncluttered. If working with the solid form, ensure a chemical fume hood is operational.

  • Weighing: When weighing solid this compound, use a balance within a fume hood or a ventilated balance enclosure to prevent the dispersal of powder.

  • Solution Preparation: To prepare a stock solution, add the solvent to the pre-weighed this compound. Gently agitate to dissolve. Avoid shaking, which can create aerosols. A common protocol for preparing a stock solution is provided in the experimental protocols section.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials. For long-term storage, consult the supplier's recommendations, which may include refrigeration or freezing.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Contaminated PPE Dispose of as hazardous waste in a designated container.

Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines a general procedure for preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO) or other appropriate solvent

  • Calibrated analytical balance

  • Volumetric flask

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Calculate the required mass of this compound to achieve the desired concentration and volume.

  • Using appropriate PPE and within a chemical fume hood, accurately weigh the calculated mass of this compound onto weighing paper.

  • Carefully transfer the weighed this compound to a volumetric flask.

  • Add a small amount of the chosen solvent (e.g., DMSO) to the flask to dissolve the solid.

  • Gently swirl the flask or use a vortex mixer or sonicator to ensure complete dissolution.

  • Once dissolved, add the solvent to the flask up to the calibration mark.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Transfer the stock solution to a clearly labeled storage vial and store it under the recommended conditions.

Signaling Pathway

The following diagram illustrates the inhibitory effect of this compound on the adipogenesis signaling pathway.

Platyphylloside_Signaling_Pathway This compound This compound PPARg PPARγ This compound->PPARg CEBPa C/EBPα This compound->CEBPa Adipogenesis Adipogenesis (Lipid Accumulation) PPARg->Adipogenesis CEBPa->Adipogenesis

Caption: this compound inhibits adipogenesis by downregulating PPARγ and C/EBPα.

This comprehensive guide is intended to provide a foundation for the safe handling of this compound. Always consult with your institution's safety officer for specific guidance and adhere to all established laboratory safety protocols.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Platyphylloside
Reactant of Route 2
Platyphylloside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.